M-525
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl N-[(1S,2R)-2-[(S)-cyano-[1-[[1-[4-[1-[(E)-4-(dimethylamino)but-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]-(3-fluorophenyl)methyl]cyclopentyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H51FN6O5S/c1-43(2)18-6-11-37(47)46-25-34(26-46)52(49,50)33-14-12-32(13-15-33)45-23-28(24-45)22-44-19-16-29(17-20-44)39(27-41,30-7-4-8-31(40)21-30)35-9-5-10-36(35)42-38(48)51-3/h4,6-8,11-15,21,28-29,34-36H,5,9-10,16-20,22-26H2,1-3H3,(H,42,48)/b11-6+/t35-,36-,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMFCNODKBGQNV-HDDNKGPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)N3CC(C3)CN4CCC(CC4)C(C#N)(C5CCCC5NC(=O)OC)C6=CC(=CC=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)N3CC(C3)CN4CCC(CC4)[C@](C#N)([C@H]5CCC[C@@H]5NC(=O)OC)C6=CC(=CC=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H51FN6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
M-525 Menin-MLL Inhibitor: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanism of action of M-525, a first-in-class, highly potent, and irreversible inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This document details the signaling pathways affected by this compound, summarizes key quantitative data, and provides an overview of the experimental protocols used to elucidate its function.
Core Mechanism of Action
This compound is a small molecule inhibitor designed to covalently bind to the menin protein, thereby irreversibly disrupting its interaction with the MLL protein.[1] In MLL-rearranged (MLL-r) leukemias, the fusion of the MLL gene with various partner genes results in the production of oncogenic MLL fusion proteins.[2] These fusion proteins retain the N-terminal portion of MLL, which is responsible for binding to menin.[2] The menin-MLL interaction is crucial for the recruitment of the MLL fusion protein complex to target genes, such as HOXA9 and MEIS1, leading to their aberrant overexpression and driving leukemogenesis.[1][2]
This compound effectively blocks this critical protein-protein interaction. By covalently binding to menin, this compound prevents the association of the MLL fusion protein with chromatin at the promoter regions of its target genes. This leads to a significant reduction in the expression of key leukemogenic genes, including HOXA9 and MEIS1, ultimately resulting in the inhibition of proliferation and induction of differentiation in MLL-r leukemia cells.[1][2]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in MLL-rearranged leukemia.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | MLL Status | Value | Reference |
| IC50 | MV-4-11 | MLL-AF4 | 3 nM | [1][2][3][4] |
| IC50 | MOLM-13 | MLL-AF9 | - | [1] |
| IC50 | HL-60 | MLL-wildtype | 2 µM | [3][4] |
| Binding Affinity (IC50) | Menin | - | 3 nM | [3] |
Table 2: Effect of this compound on Gene Expression
| Cell Line | Treatment | Target Gene | Effect | Reference |
| MV-4-11 | 3-300 nM; 24h | MEIS1, HOX genes | Suppression | [3][4] |
| MOLM-13 | 3-300 nM; 24h | MEIS1, HOX genes | Suppression | [1][3][4] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
Binding Affinity and Kinetics
The binding affinity and kinetics of this compound to the menin protein were determined using biophysical techniques such as Octet Biolayer Interferometry.
Experimental Workflow: Binding Kinetics Assay (Octet)
Caption: Workflow for determining this compound binding kinetics using Octet.
Protocol:
-
Recombinant human menin protein is biotinylated and immobilized on a streptavidin biosensor tip.
-
A baseline is established by dipping the sensor in a kinetics buffer.
-
The sensor is then dipped into wells containing varying concentrations of this compound to measure the association phase.
-
Subsequently, the sensor is moved to wells containing only the kinetics buffer to measure the dissociation phase.
-
The resulting sensorgrams are analyzed using appropriate software to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD). For an irreversible inhibitor like this compound, the dissociation is expected to be negligible.[5]
Cell Viability and Proliferation Assays
The effect of this compound on the viability and proliferation of leukemia cell lines was assessed using colorimetric assays such as the MTT assay.
Experimental Workflow: Cell Viability Assay (MTT)
Caption: Workflow for assessing cell viability with the MTT assay.
Protocol:
-
Leukemia cell lines (e.g., MV-4-11, MOLM-13, HL-60) are seeded in 96-well plates at a predetermined density.
-
Cells are treated with a serial dilution of this compound or vehicle control (DMSO).
-
After a specified incubation period (e.g., 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Gene Expression Analysis (Quantitative Real-Time PCR)
The effect of this compound on the expression of MLL target genes, HOXA9 and MEIS1, was quantified using quantitative real-time PCR (qRT-PCR).
Experimental Workflow: qRT-PCR for Gene Expression
Caption: Workflow for analyzing gene expression changes using qRT-PCR.
Protocol:
-
Leukemia cells are treated with this compound or vehicle control for a specified time (e.g., 24 hours).
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
The integrity and concentration of the RNA are assessed.
-
First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase.
-
qPCR is performed using gene-specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.
In Vivo Efficacy Studies
The anti-leukemic activity of this compound in a living organism was evaluated using mouse xenograft models.
Experimental Workflow: Mouse Xenograft Model
Caption: Workflow for evaluating the in vivo efficacy of this compound.
Protocol:
-
Human MLL-r leukemia cells (e.g., MV-4-11) are subcutaneously or intravenously injected into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumors are allowed to establish to a palpable size.
-
Mice are randomized into treatment and control groups.
-
This compound is administered orally or via another appropriate route at a predetermined dose and schedule.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised, and tissues may be analyzed for target gene expression (e.g., HOXA9, MEIS1) by qRT-PCR or immunohistochemistry to confirm the on-target effect of this compound. A single administration of this compound has been shown to effectively suppress MLL-regulated gene expression in tumor tissue.[1]
Conclusion
This compound is a potent and irreversible inhibitor of the menin-MLL interaction, representing a promising therapeutic strategy for MLL-rearranged leukemias. Its mechanism of action is well-defined, involving the disruption of a critical protein-protein interaction that leads to the downregulation of key oncogenic drivers. The preclinical data strongly support its on-target activity and anti-leukemic efficacy. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other menin-MLL inhibitors.
References
An In-depth Technical Guide to the Core Target of M-525
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular target of M-525, a first-in-class, highly potent, and irreversible covalent inhibitor. The information presented herein is curated for an audience with a professional background in drug development, oncology, and molecular biology. This document details the target of this compound, its mechanism of action, and the experimental data supporting its therapeutic potential, particularly in the context of acute leukemias with Mixed Lineage Leukemia (MLL) gene rearrangements.
Core Target Identification
The primary molecular target of this compound is the protein-protein interaction (PPI) between Menin and the Mixed Lineage Leukemia (MLL) protein . This compound is a small molecule inhibitor designed to covalently bind to Menin, thereby disrupting its interaction with MLL. This targeted disruption is a novel therapeutic strategy for cancers driven by aberrant MLL activity, particularly MLL-rearranged acute leukemias.[1][2][3]
Menin is a scaffold protein that plays a crucial role in gene expression regulation. In the context of MLL-rearranged leukemias, the fusion of the MLL gene with various partner genes results in the production of oncogenic MLL fusion proteins. These fusion proteins retain the N-terminal portion of MLL, which is essential for binding to Menin. The Menin-MLL interaction is critical for the recruitment of the MLL fusion protein complex to chromatin, leading to the aberrant expression of downstream target genes, such as HOXA9 and MEIS1, which are key drivers of leukemogenesis.[4][5] By inhibiting the Menin-MLL interaction, this compound effectively blocks the oncogenic activity of MLL fusion proteins.[2]
Quantitative Data Summary
The potency and efficacy of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency of this compound
| Assay Type | Parameter | Value | Reference |
| Fluorescence Polarization | IC50 vs. Menin | 3 nM | [2] |
Table 2: Cellular Activity of this compound in Leukemia Cell Lines
| Cell Line | MLL Status | Assay Type | Parameter | Value | Reference |
| MV4;11 | MLL-AF4 | Cell Growth Inhibition | IC50 | 3 nM | [3] |
| MOLM-13 | MLL-AF9 | Cell Growth Inhibition | IC50 | Low nanomolar | [3] |
| HL-60 | Non-MLL | Cell Growth Inhibition | IC50 | 10.2 µM | [1] |
Signaling Pathway
The Menin-MLL interaction is a critical node in a signaling pathway that drives leukemogenesis. MLL fusion proteins, through their interaction with Menin, recruit a complex of proteins to the promoters of target genes, leading to their transcriptional activation. This compound disrupts this initial protein-protein interaction, leading to the downstream suppression of this oncogenic program.
Caption: this compound inhibits the Menin-MLL protein-protein interaction, preventing the formation of the oncogenic complex that drives the expression of leukemogenic genes like HOXA9 and MEIS1.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
This assay quantitatively measures the ability of this compound to inhibit the interaction between Menin and an MLL-derived peptide.
-
Reagents:
-
Recombinant full-length, His-tagged Menin protein.
-
Fluorescein-labeled MLL-derived peptide (e.g., FLSN-MLL).
-
Assay Buffer (e.g., PBS, pH 7.4, 0.01% BSA).
-
This compound at various concentrations.
-
384-well, low-volume, black, round-bottom assay plates.
-
-
Procedure:
-
Prepare a solution of Menin protein and the FLSN-MLL peptide in the assay buffer. The concentrations should be optimized to yield a stable and robust FP signal.
-
Dispense the Menin/FLSN-MLL mixture into the wells of the 384-well plate.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader with excitation and emission wavelengths appropriate for fluorescein (e.g., 485 nm excitation, 535 nm emission).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
This assay assesses the cytotoxic effect of this compound on leukemia cell lines.
-
Reagents:
-
Leukemia cell lines (e.g., MV4;11, MOLM-13, HL-60).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
96-well clear flat-bottom plates.
-
-
Procedure:
-
Seed the leukemia cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach or stabilize overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the logarithm of the this compound concentration.
-
This method is used to quantify the effect of this compound on the expression of MLL target genes.
-
Reagents:
-
Leukemia cells treated with this compound or vehicle.
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix.
-
Primers specific for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH or ACTB).
-
-
Procedure:
-
Treat leukemia cells with this compound or DMSO for a specified time (e.g., 24-48 hours).
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the vehicle-treated control.
-
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols.
Caption: Workflow for the Fluorescence Polarization (FP) assay to determine the IC50 of this compound.
Caption: Workflow for the MTT cell viability assay to assess the cytotoxicity of this compound.
Caption: Workflow for qRT-PCR to analyze the effect of this compound on target gene expression.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of M-808 as a Highly Potent, Covalent, Small-Molecule Inhibitor of the Menin-MLL Interaction with Strong in vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
M-525 (CAS 2173582-08-4): An In-depth Technical Guide to a First-in-Class Covalent Menin-MLL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
M-525 is a pioneering, highly potent, and irreversible small-molecule inhibitor targeting the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) fusion proteins. This interaction is a critical driver in a subset of acute leukemias, particularly those with MLL gene rearrangements. This compound's covalent mechanism of action offers a promising therapeutic strategy for these aggressive hematological malignancies. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, preclinical data, and detailed experimental protocols for key assays.
Introduction
Leukemias harboring rearrangements of the MLL gene (now officially known as KMT2A) are characterized by their aggressive nature and poor prognosis. The resulting MLL fusion proteins require interaction with the scaffold protein menin to drive their oncogenic program. This is primarily achieved through the upregulation of downstream target genes such as HOXA9 and MEIS1, which are crucial for leukemogenesis. The menin-MLL interaction, therefore, represents a prime therapeutic target. This compound was developed as a first-in-class covalent inhibitor that irreversibly binds to menin, thereby disrupting its interaction with MLL fusion proteins and suppressing the leukemogenic signaling cascade.
Chemical Properties and Data
This compound is a complex small molecule with the following key identifiers and properties:
| Property | Value |
| CAS Number | 2173582-08-4 |
| Synonyms | M525 |
| Molecular Formula | C38H52FN5O6S or C39H51FN6O5S (Note: Discrepancies exist in public databases) |
| Molecular Weight | 725.92 g/mol or 734.92 g/mol (Note: Discrepancies exist in public databases) |
| IUPAC Name | Methyl ((1S,2S)-2-((S)-(1-((1-(4-((1-((E)-4-(dimethylamino)but-2-enoyl)azetidin-3-yl)sulfonyl)phenyl)azetidin-3-yl)methyl)piperidin-4-yl)(3-fluorophenyl)(hydroxy)methyl)cyclopentyl)carbamate[1] |
Mechanism of Action: The Menin-MLL Signaling Pathway
In MLL-rearranged leukemias, the N-terminus of the MLL fusion protein binds to a pocket on the menin protein. This interaction is essential for the recruitment of the fusion protein to chromatin and the subsequent activation of target genes like HOXA9 and MEIS1. This compound is designed to occupy this MLL binding pocket on menin. As a covalent inhibitor, it forms an irreversible bond with a specific residue within this pocket, permanently blocking the menin-MLL interaction. This leads to the downregulation of HOXA9 and MEIS1 expression, inducing differentiation and apoptosis in MLL-rearranged leukemia cells.
Caption: this compound covalently inhibits the Menin-MLL interaction.
Preclinical Data
This compound has demonstrated high potency and selectivity in preclinical studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Binding and Cellular Potency of this compound
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Menin Binding Assay | Menin Protein | 3 nM | [2][3] |
| Cell Growth Inhibition Assay | MV4;11 (MLL-AF4) | 3 nM (or 2.7 nM) | [2][4] |
| Cell Growth Inhibition Assay | MOLM-13 (MLL-AF9) | Low nanomolar | [3] |
| Cell Growth Inhibition Assay | HL-60 (No MLL fusion) | 2 µM (or 2,000 nM) | [2][3] |
Table 2: Effect of this compound on MLL Target Gene Expression
| Cell Line | Treatment | Effect | Reference |
| MV4;11 (MLL-AF4) | 3-300 nM for 24 hours | Potent suppression of MEIS1 and HOX gene expression.[2][3] | [2][3] |
| MOLM-13 (MLL-AF9) | 3-300 nM for 24 hours | Potent suppression of MEIS1 and HOX gene expression.[3] | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following are representative protocols for the key assays used to characterize this compound.
5.1. Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This assay quantitatively measures the binding affinity of this compound to the menin protein.
-
Principle: A fluorescently labeled MLL peptide (tracer) will have a high fluorescence polarization signal when bound to the larger menin protein. Unlabeled inhibitors, such as this compound, will compete with the tracer for binding to menin, leading to a decrease in the polarization signal.
-
Materials:
-
Recombinant human menin protein
-
Fluorescein-labeled MLL peptide (e.g., derived from the MLL N-terminus)
-
This compound
-
Assay Buffer (e.g., PBS with 0.01% Tween-20)
-
384-well, low-volume, black, round-bottom plates
-
Plate reader with fluorescence polarization capabilities
-
-
Protocol:
-
Prepare a serial dilution of this compound in assay buffer.
-
In each well of the 384-well plate, add a fixed concentration of menin protein and the fluorescently labeled MLL peptide.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to reach binding equilibrium.
-
Measure the fluorescence polarization on a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
5.2. Cell Viability Assay
This assay determines the cytotoxic effect of this compound on leukemia cell lines.
-
Principle: A colorimetric or fluorometric method is used to measure the metabolic activity of viable cells. A decrease in signal indicates a reduction in cell viability.
-
Materials:
-
Leukemia cell lines (e.g., MV4;11, MOLM-13, HL-60)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
96-well clear or opaque-walled cell culture plates
-
Spectrophotometer or fluorometer
-
-
Protocol:
-
Seed the leukemia cells into a 96-well plate at a predetermined density.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Add the serially diluted this compound or vehicle control to the cells.
-
Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or fluorescence development.
-
Measure the absorbance or fluorescence using a plate reader.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
5.3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This method is used to quantify the changes in the expression of MLL target genes, such as HOXA9 and MEIS1, upon treatment with this compound.
-
Principle: The amount of specific mRNA transcripts is measured in real-time during PCR amplification using fluorescent probes or dyes.
-
Materials:
-
Leukemia cell lines
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
qRT-PCR master mix
-
Primers and probes specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
-
-
Protocol:
-
Treat the leukemia cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using the synthesized cDNA, qRT-PCR master mix, and specific primers/probes for the target and housekeeping genes.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
-
Experimental Workflow and Logical Relationships
The characterization of this compound follows a logical progression from target engagement to cellular effects.
Caption: Workflow for the preclinical evaluation of this compound.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for MLL-rearranged leukemias. Its novel covalent mechanism of action and high potency underscore the potential of inhibiting the menin-MLL protein-protein interaction. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug developers working to further investigate and build upon this promising therapeutic strategy. Continued research, including in vivo studies and clinical trials, will be crucial in determining the full therapeutic potential of this compound and similar menin-MLL inhibitors.
References
- 1. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
The Menin-MLL Interaction in Acute Myeloid Leukemia: A Technical Guide to a Promising Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acute Myeloid Leukemia (AML) remains a challenging malignancy, particularly in patient subsets with specific genetic alterations such as rearrangements of the KMT2A gene (formerly MLL) or mutations in NPM1. A critical molecular dependency in these leukemias is the protein-protein interaction between Menin and the KMT2A protein (or its fusion products). This interaction is essential for the recruitment of a protein complex that drives the expression of key leukemogenic genes, including HOXA9 and MEIS1. The disruption of the Menin-MLL interaction has emerged as a highly promising therapeutic strategy, leading to the development of a new class of targeted agents known as Menin inhibitors. These inhibitors have demonstrated the ability to induce differentiation and apoptosis in AML cells, with several compounds showing encouraging clinical activity in early-phase trials. This guide provides an in-depth overview of the Menin-MLL axis in AML, including the underlying molecular mechanisms, preclinical and clinical data for leading inhibitors, detailed experimental protocols for studying this interaction, and a look at future therapeutic directions.
The Core Mechanism: Menin as a Scaffold for MLL-Mediated Oncogenesis
In normal hematopoiesis, the KMT2A protein is a histone methyltransferase that plays a crucial role in regulating gene expression during development. However, in certain subtypes of AML, this function is hijacked.
-
KMT2A-rearranged (KMT2Ar) AML: Chromosomal translocations fuse the N-terminal portion of the KMT2A gene with one of over 100 different partner genes.[1] The resulting MLL fusion protein retains the Menin-binding domain at its N-terminus.
-
NPM1-mutated (NPM1m) AML: This common AML subtype also exhibits a dependency on the Menin-MLL interaction to drive the leukemogenic gene expression program.[2]
Menin, a product of the MEN1 gene, acts as a scaffold protein. It binds directly to the N-terminus of both wild-type KMT2A and MLL fusion proteins.[3] This interaction is critical for tethering the MLL complex to chromatin at specific gene loci, leading to the aberrant and sustained expression of downstream targets like HOXA9 and MEIS1.[4][5] These genes are master regulators that block hematopoietic differentiation and promote leukemic cell proliferation and survival.[6]
Menin inhibitors are small molecules designed to fit into a deep pocket on the Menin protein where MLL normally binds.[7][8] By occupying this pocket, they physically block the Menin-MLL interaction.[7] This disruption evicts the MLL fusion complex from chromatin, leading to the downregulation of HOXA9 and MEIS1, which in turn induces differentiation of the leukemic blasts and ultimately, apoptosis.[4][9]
Figure 1: Mechanism of Action of Menin Inhibitors in MLL-rearranged AML.
Quantitative Data on Menin Inhibitors
The development of Menin inhibitors has progressed from early preclinical compounds to agents in late-stage clinical trials. The following tables summarize key quantitative data for several of these inhibitors.
Table 1: Preclinical Activity of Menin Inhibitors in AML Cell Lines
| Compound | Cell Line (MLL fusion) | IC50 / GI50 (nM) | Reference |
| MI-2 | MV-4-11 (MLL-AF4) | 446 | [1] |
| MI-3 | MV-4-11 (MLL-AF4) | 648 | [1] |
| MI-463 | MV-4-11 (MLL-AF4) | 15.3 | [1] |
| MI-503 | MV-4-11 (MLL-AF4) | 14.7 | [1] |
| MOLM-13 (MLL-AF9) | 250 - 570 | [10] | |
| KOPN-8 (MLL-ENL) | 250 - 570 | [10] | |
| SEM (MLL-AF4) | 250 - 570 | [10] | |
| MI-3454 | MLL-rearranged lines | 7 - 27 | [1] |
| M-808 | MOLM-13 (MLL-AF9) | 1 | [1] |
| MV-4-11 (MLL-AF4) | 4 | [1] | |
| Compound 8 (irreversible) | MV-4-11 (MLL-AF4) | 6 | [9] |
| Compound 10 (irreversible) | MV-4-11 (MLL-AF4) | 3 | [9] |
| Revumenib (SNDX-5613) | KMT2Ar ALL lines | 31 - 125 | [11] |
| Janssen Compound | MOLM-14 (MLL rearranged) | 8 | [12] |
| OCI-AML-3 (NPM1c mutated) | 24 | [12] |
Table 2: Clinical Efficacy of Revumenib (AUGMENT-101 Trial)
| Patient Population | N | CR + CRh Rate | ORR | Median Duration of Response | Reference |
| R/R KMT2Ar Acute Leukemia (Ph 2) | 97 | 23% (22/97) | 64% (62/97) | - | |
| R/R NPM1m AML (Ph 2) | 77 | 26% (20/77) | 48% (37/77) | - | [13] |
| R/R NPM1m AML (Primary Efficacy) | 64 | 23% (15/64) | 47% (30/64) | 4.7 months | [4][14] |
| R/R NUP98r AML (Ph 1) | 5 | - | 60% (3/5) | - | [13] |
| R/R KMT2Ar, NPM1m, NUP98r (SAVE combo trial) | 33 | 48% (16/33) | 82% (27/33) | - |
CR = Complete Remission; CRh = CR with partial hematologic recovery; ORR = Overall Response Rate; R/R = Relapsed/Refractory
Table 3: Clinical Efficacy of Ziftomenib (KOMET-001 Trial)
| Patient Population | Dose | N | CR Rate | CR + CRh Rate | ORR | Median Duration of Response | Reference |
| R/R NPM1m AML | 600 mg | 20 | 30% (6/20) | - | - | - | [15] |
| R/R NPM1m AML (with FLT3 co-mutation) | 600 mg | 6 | 33% (2/6) | - | - | 8.2 months | [16] |
| R/R NPM1m AML (with IDH co-mutation) | 600 mg | 8 | 50% (4/8) | - | - | 8.2 months | [16] |
| R/R NPM1m AML (Ph 1b/2) | 600 mg | 112 | - | 25% (28/112) | 35% (39/112) | - | [17] |
| R/R NPM1m AML (Ph 2) | 600 mg | 92 | - | 23% (21/92) | - | - | [17][18] |
CR = Complete Remission; CRh = CR with partial hematologic recovery; ORR = Overall Response Rate; R/R = Relapsed/Refractory
Key Experimental Protocols
Investigating the Menin-MLL interaction and the efficacy of its inhibitors requires a suite of specialized molecular and cellular biology techniques. Below are outlines of key experimental protocols.
Co-Immunoprecipitation (Co-IP) to Detect Menin-MLL Interaction
This technique is used to demonstrate the physical interaction between Menin and MLL (or MLL fusion proteins) within a cell.[19]
Objective: To immunoprecipitate a target protein (e.g., Flag-tagged MLL-AF9) and determine if its binding partner (e.g., endogenous Menin) is co-precipitated.
Methodology Outline:
-
Cell Lysis: Lyse cells (e.g., HEK293T cells transfected with a Flag-MLL-AF9 construct) in a gentle, non-denaturing lysis buffer (e.g., RIPA buffer or a buffer containing 50 mM HEPES, 150 mM NaCl, and mild detergent like Tween20) to preserve protein complexes.[20] Keep samples on ice.
-
Pre-clearing (Optional but Recommended): Incubate the cell lysate with Protein A/G agarose/sepharose beads to remove proteins that non-specifically bind to the beads.[21]
-
Immunoprecipitation: Add a primary antibody specific to the target protein (e.g., anti-Flag antibody) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complex. Incubate for 1-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins. The stringency of the wash buffer can be adjusted (e.g., by varying salt concentration) to reduce background.[20]
-
Elution: Elute the protein complexes from the beads using an elution buffer (e.g., Laemmli sample buffer for SDS-PAGE) and by boiling.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both the target protein (Flag) and the suspected interacting partner (Menin) to confirm co-precipitation.[22]
Figure 2: Experimental Workflow for Co-Immunoprecipitation.
Chromatin Immunoprecipitation (ChIP) followed by qPCR
ChIP-qPCR is used to determine if a specific protein (e.g., MLL fusion protein) is bound to a specific DNA region (e.g., the HOXA9 promoter) in the chromatin of living cells. It can also be used to assess changes in histone modifications (e.g., H3K79me2) at these sites following Menin inhibitor treatment.
Objective: To quantify the enrichment of the MLL complex and associated histone marks at the promoter regions of target genes like HOXA9 and MEIS1.
Methodology Outline:
-
Cross-linking: Treat AML cells (e.g., MOLM-13) with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-MLL N-terminus) or a specific histone modification (e.g., anti-H3K79me2).[23]
-
Complex Capture: Use Protein A/G beads to pull down the antibody-chromatin complex.
-
Washing: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound chromatin.
-
Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Quantitative PCR (qPCR): Use qPCR with primers designed to amplify specific regions, such as the promoters of HOXA9 and MEIS1, to quantify the amount of precipitated DNA.[24] An intergenic region can be used as a negative control.
Cell Viability/Proliferation Assays
These assays are fundamental for determining the cytotoxic or cytostatic effects of Menin inhibitors on AML cell lines.
Objective: To measure the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibitory concentration (GI50) of a Menin inhibitor.
Methodology Outline (MTT Assay):
-
Cell Plating: Plate AML cells (e.g., MV-4-11, MOLM-13) in a 96-well plate at a predetermined optimal density.[25]
-
Compound Treatment: Treat the cells with a serial dilution of the Menin inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours to 7 days).[10][25]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the inhibitor concentration and use a non-linear regression to calculate the IC50/GI50 value.
Mechanisms of Resistance
As with any targeted therapy, resistance to Menin inhibitors can develop. Understanding these mechanisms is crucial for developing next-generation inhibitors and combination strategies.
-
On-Target Mutations: Point mutations within the MEN1 gene can arise that alter the drug-binding pocket, reducing the inhibitor's affinity without disrupting the essential Menin-MLL interaction.[26]
-
Non-Genetic/Adaptive Resistance: Cells can adapt to Menin inhibition through epigenetic reprogramming. This involves altering the activity of other transcriptional regulatory circuits to bypass the dependency on the Menin-MLL axis.[13]
Combination therapies are being actively explored to overcome or prevent resistance. Promising strategies include combining Menin inhibitors with:
-
Standard chemotherapy agents.[26]
-
BCL-2 inhibitors (e.g., Venetoclax).[26]
-
FLT3 inhibitors in co-mutated AML.[26]
Figure 3: Logical Relationship of Resistance Mechanisms and Combination Strategies.
Future Directions and Conclusion
The targeting of the Menin-MLL interaction represents a significant advance in the treatment of genetically defined subsets of AML. The clinical data for inhibitors like revumenib and ziftomenib are highly encouraging, suggesting they will become a key part of the therapeutic landscape for KMT2Ar and NPM1m leukemias.
Future research will focus on several key areas:
-
Combination Strategies: Identifying the most effective combination partners to deepen responses and overcome resistance.[27]
-
Biomarker Development: Refining biomarkers beyond KMT2Ar and NPM1m to identify other patient populations who may benefit from Menin inhibition.
-
Moving to Frontline Therapy: Integrating Menin inhibitors into frontline treatment regimens for newly diagnosed patients.[27]
-
Understanding Resistance: Further elucidating the complex mechanisms of adaptive resistance to inform the development of next-generation inhibitors and rational combination therapies.
References
- 1. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kuraoncology.com [kuraoncology.com]
- 3. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. hematologyandoncology.net [hematologyandoncology.net]
- 6. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal Structure of Menin Reveals Binding Site for Mixed Lineage Leukemia (MLL) Protein (Journal Article) | OSTI.GOV [osti.gov]
- 9. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 10. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct Responses to Menin Inhibition and Synergy with DOT1L Inhibition in KMT2A-Rearranged Acute Lymphoblastic and Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Researchers describe new MEN1/MLL interaction inhibitors for cancer | BioWorld [bioworld.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. Syndax Announces Publication of Pivotal Revumenib Data in Relapsed or Refractory mNPM1 Acute Myeloid Leukemia in the Journal Blood | Syndax Pharmaceuticals, Inc. [ir.syndax.com]
- 15. bloodcancerunited.org [bloodcancerunited.org]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. ascopubs.org [ascopubs.org]
- 18. KURA ONCOLOGY AND KYOWA KIRIN ANNOUNCE PUBLICATION OF PIVOTAL ZIFTOMENIB DATA IN RELAPSED/REFRACTORY NPM1 MUTATED AML IN THE JOURNAL OF CLINICAL ONCOLOGY - Kyowa Kirin US [kkna.kyowakirin.com]
- 19. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 20. assaygenie.com [assaygenie.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Specific patterns of H3K79 methylation influence genetic interaction of oncogenes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Non-canonical H3K79me2-dependent pathways promote the survival of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. youtube.com [youtube.com]
The Oncogenic Cascade of MLL Fusion Proteins in Leukemogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 31, 2025
Abstract
Chromosomal translocations involving the Mixed Lineage Leukemia (MLL; also known as KMT2A) gene are a hallmark of aggressive acute leukemias in both pediatric and adult populations, often associated with a grim prognosis. These rearrangements generate chimeric MLL fusion proteins that function as potent oncogenic drivers. This technical guide provides an in-depth exploration of the molecular mechanisms orchestrated by MLL fusion proteins to initiate and sustain leukemogenesis. We will delve into the core molecular perturbations, downstream transcriptional programs, and aberrant signaling pathways. This guide also offers a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of critical cellular processes to serve as a comprehensive resource for researchers and drug development professionals in the field of leukemia therapeutics.
The Molecular Architecture of MLL Fusion Proteins and Core Mechanisms of Action
The wild-type MLL protein is a large, multi-domain epigenetic regulator crucial for normal hematopoiesis and embryonic development. It possesses a C-terminal SET domain that catalyzes the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark associated with active gene transcription. Chromosomal translocations invariably fuse the N-terminal portion of MLL, which contains domains for chromatin targeting and protein-protein interactions, to one of over 80 different partner proteins. This fusion event results in the loss of the C-terminal SET domain and the acquisition of novel functionalities from the fusion partner.
The N-terminus of MLL retained in the fusion protein is critical for its leukemogenic activity. It contains the CXXC domain, which recognizes and binds to unmethylated CpG islands in gene promoters, thereby directing the fusion protein to its target loci.[1] Furthermore, the N-terminal region mediates crucial interactions with a cohort of proteins that are commandeered by the MLL fusion oncoprotein to drive a leukemogenic transcriptional program.
A central mechanism of MLL fusion protein-mediated leukemogenesis is the recruitment of a super elongation complex (SEC) and the histone methyltransferase DOT1L.[2][3] The fusion partner protein often serves as a scaffold for the assembly of these complexes. The SEC, which includes components like AF4, AF9, and ENL, facilitates transcriptional elongation by recruiting the positive transcription elongation factor b (P-TEFb).[2][4] P-TEFb, in turn, phosphorylates RNA Polymerase II, leading to enhanced transcriptional processivity.
Simultaneously, the recruitment of DOT1L leads to the aberrant methylation of histone H3 at lysine 79 (H3K79me2/3) at MLL fusion target genes.[3][5] This histone modification is a hallmark of active transcription and is essential for the oncogenic activity of many MLL fusion proteins. The interplay between these recruited factors results in a perpetually "open" chromatin state at target gene loci, leading to their sustained and elevated expression.
Quantitative Analysis of MLL Fusion Protein-Driven Transcriptional Dysregulation
The aberrant transcriptional activity of MLL fusion proteins leads to a distinct and consistent gene expression signature in leukemic cells. The primary downstream targets are genes that play critical roles in hematopoietic stem and progenitor cell self-renewal and proliferation. Below are tables summarizing quantitative data from seminal studies on the impact of MLL fusion proteins on gene expression and histone modifications.
Table 1: MLL-AF4 Regulated Gene Expression in B-ALL
| Gene Symbol | Log2 Fold Change (siRNA knockdown of MLL-AF4) | Function | Reference |
| HOXA9 | -1.5 | Transcription factor, self-renewal | [6] |
| MEIS1 | -1.2 | Transcription factor, HOX cofactor | [6] |
| BCL2 | -1.0 | Anti-apoptotic protein | [6] |
| CASP9 | 1.8 | Pro-apoptotic protein (indirectly repressed) | [6] |
| CDKN1B | 1.5 (upregulated in some contexts) | Cell cycle inhibitor | [7] |
Table 2: MLL-AF9 Target Gene Expression and Histone Modification
| Gene Locus | MLL-AF9 ChIP-seq Peak Enrichment (Fold over Input) | H3K79me2 ChIP-seq Peak Enrichment (Fold over Input) | RNA-seq Log2 Fold Change (MLL-AF9 vs. control) | Reference |
| HOXA9 | 12.5 | 15.2 | 3.1 | [8][9] |
| MEIS1 | 10.8 | 13.9 | 2.8 | [8][9] |
| FLT3 | 8.2 | 9.5 | 2.1 | [10] |
| CDK6 | 7.5 | 8.9 | 1.9 | [11] |
Table 3: Impact of Small Molecule Inhibitors on MLL Fusion Protein Activity
| Inhibitor | Target | Effect on H3K79me2 levels (% reduction) | Effect on HOXA9 expression (Fold Change) | Reference |
| Pinometostat (EPZ-5676) | DOT1L | 7-88% (in patient PBMCs) | -2.5 | [1][2] |
| VTP50469 | Menin-MLL interaction | Not directly measured | -2.0 to -3.0 | [5] |
| MI-389 | Menin-MLL interaction | Not directly measured | -2.2 | [5] |
Key Signaling Pathways Hijacked by MLL Fusion Proteins
MLL fusion proteins do not operate in isolation; they actively engage and manipulate cellular signaling pathways to promote leukemic cell survival, proliferation, and self-renewal.
WNT/β-catenin Signaling
The WNT/β-catenin pathway is a critical regulator of hematopoietic stem cell function. MLL fusion proteins have been shown to upregulate components of this pathway, leading to the stabilization and nuclear accumulation of β-catenin.[12][13] This, in turn, activates TCF/LEF-dependent transcription of genes that promote cell cycle progression and inhibit differentiation. The interaction between MLL fusion proteins and the WNT pathway appears to be a crucial dependency for the maintenance of leukemic stem cells.[12]
References
- 1. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. MLL-AF9 regulates transcriptional initiation in mixed lineage leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic characterization of the HOXA9 downstream targets in MLL-r leukemia by noncoding CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. MLL fusion proteins preferentially regulate a subset of wild-type MLL target genes in the leukemic genome - PMC [pmc.ncbi.nlm.nih.gov]
M-525: A Technical Guide to a First-in-Class Covalent Menin-MLL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity, IC50, and mechanism of action of M-525, a pioneering irreversible covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This document details the quantitative data, the underlying signaling pathways, and the experimental methodologies used to characterize this potent anti-leukemic agent.
Quantitative Data Summary
This compound demonstrates high potency and selectivity for the menin-MLL interaction and MLL-rearranged leukemia cell lines. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Target/Cell Line | Comments |
| IC50 (Binding) | 3 nM | Menin | This compound is a highly potent inhibitor of the menin-MLL protein-protein interaction.[1][2][3] |
| IC50 (Cell Growth) | 3 nM | MV4;11 (MLL-AF4) | Demonstrates potent inhibition of cell growth in a leukemia cell line with an MLL gene rearrangement.[1][2] |
| IC50 (Cell Growth) | 2 µM | HL-60 | Shows significantly lower potency in a leukemia cell line lacking an MLL rearrangement, indicating high selectivity.[1][2] |
Mechanism of Action and Signaling Pathway
This compound is a first-in-class, irreversible, and covalent inhibitor that targets the interaction between menin and MLL.[1][2][4] In leukemias with MLL gene rearrangements, the resulting MLL fusion protein is aberrantly recruited to chromatin, where it drives the expression of leukemogenic target genes, such as MEIS1 and HOXA9. Menin acts as a critical scaffold protein in this process, directly binding to the MLL fusion protein and facilitating its localization to target gene promoters.[1][2]
This compound covalently binds to menin, disrupting its interaction with the MLL fusion protein. This prevents the recruitment of the oncogenic MLL complex to chromatin, leading to the downregulation of target gene expression and subsequent inhibition of leukemia cell growth.[1][2]
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the binding affinity and cellular activity of this compound.
Fluorescence Polarization (FP) Assay for Binding Affinity (IC50)
This biochemical assay is used to measure the ability of this compound to disrupt the interaction between menin and a fluorescently labeled peptide derived from MLL.
Principle: A small, fluorescently labeled MLL peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger menin protein, its tumbling is slowed, leading to an increase in fluorescence polarization. This compound competes with the MLL peptide for binding to menin, causing a decrease in polarization that is proportional to its inhibitory activity.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of purified, full-length human menin protein in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
Synthesize and fluorescently label a peptide derived from the menin-binding motif of MLL (e.g., with fluorescein). Prepare a stock solution in assay buffer.
-
Prepare a serial dilution of this compound in assay buffer.
-
-
Assay Procedure:
-
In a 384-well, low-volume, black microplate, add the fluorescently labeled MLL peptide to all wells at a final concentration determined by a prior saturation binding experiment.
-
Add the menin protein to all wells (except for negative controls) at a concentration that yields a significant polarization signal.
-
Add the serially diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a suitable plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Calculate the percent inhibition for each concentration of this compound relative to the controls (no inhibitor and no menin).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
MTT Cell Viability Assay for Cell Growth Inhibition (IC50)
This cell-based assay is used to determine the cytotoxic or cytostatic effects of this compound on leukemia cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture leukemia cell lines (e.g., MV4;11, MOLM-13, HL-60) in appropriate media and conditions.
-
Harvest cells in the exponential growth phase and determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10^4 to 1 x 10^5 cells/mL for suspension cells).
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Incubate the plates for a specified duration (e.g., 7 days for menin-MLL inhibitors) at 37°C in a humidified CO2 incubator. For longer incubation periods, the media and compound may need to be replenished.
-
-
MTT Assay and Data Acquisition:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a highly potent and selective covalent inhibitor of the menin-MLL interaction. Its nanomolar efficacy in disrupting this key protein-protein interaction and in inhibiting the growth of MLL-rearranged leukemia cells highlights its potential as a targeted therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this compound and other next-generation menin-MLL inhibitors.
References
- 1. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 4. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
M-525: A Technical Guide to a First-in-Class Covalent Chemical Probe for Menin
Abstract
This technical guide provides an in-depth overview of M-525, a pioneering, highly potent, and irreversible chemical probe for the protein menin. This compound operates by covalently inhibiting the critical protein-protein interaction (PPI) between menin and the Mixed Lineage Leukemia (MLL) protein. This interaction is a key driver in specific hematological malignancies, particularly MLL-rearranged (MLL-r) leukemias. This document details the biochemical and cellular activity of this compound, its mechanism of action, and provides comprehensive protocols for its application in research settings. It is intended for researchers, scientists, and professionals in drug development who are investigating the menin-MLL axis as a therapeutic target.
Biochemical and Cellular Activity
This compound is distinguished by its low nanomolar potency in both biochemical and cellular assays, demonstrating significant efficacy in disrupting the menin-MLL interaction and inhibiting the proliferation of MLL-rearranged leukemia cells.[1][2][3] Its irreversible nature contributes to a potency that is over 30 times greater than its corresponding reversible inhibitors.[3][4]
Biochemical Potency
The primary biochemical activity of this compound is its direct binding to the menin protein, thereby preventing its association with MLL. This has been quantified using fluorescence polarization assays.
| Parameter | Value | Assay Type | Reference |
| IC₅₀ vs. Menin | 3 nM | Biochemical Binding Assay | [1][2][5] |
| IC₅₀ vs. Menin | 3.3 nM | Fluorescence Polarization (FP) Assay |
Cellular Activity and Selectivity
This compound shows potent anti-proliferative effects in human leukemia cell lines harboring MLL fusions, such as MLL-AF4 and MLL-AF9.[3][5] Critically, it displays a high degree of selectivity, with significantly lower potency against cell lines that do not depend on the menin-MLL interaction for survival.[3][5]
| Cell Line | MLL Status | IC₅₀ (Cell Growth Inhibition) | Reference |
| MV4;11 | MLL-AF4 | 3 nM | [3][5] |
| MOLM-13 | MLL-AF9 | Potent (low nM) | [5] |
| HL-60 | MLL-wild type | 2 µM | [3][5] |
This compound is also highly effective at suppressing the expression of downstream target genes regulated by the menin-MLL complex, such as MEIS1 and HOX genes, in MLL-r cell lines at concentrations ranging from 3-300 nM.[5]
Mechanism of Action
This compound is a targeted covalent inhibitor. Its mechanism involves two key steps: initial reversible binding to the MLL-binding pocket on menin, followed by the formation of an irreversible covalent bond.
-
Reversible Binding: this compound first docks into the deep pocket on menin that normally accommodates the N-terminal region of MLL.[6]
-
Covalent Modification: An electrophilic acrylamide group on this compound then acts as a Michael acceptor, forming a permanent bond with the thiol group of cysteine residue 329 (C329) on menin.[4]
This covalent modification locks the inhibitor in place, providing durable and potent inhibition of the menin-MLL interaction. The mode of action has been unequivocally confirmed by mass spectrometry and the co-crystal structure of the this compound-menin complex (PDB ID: 6B41).[3][4]
Menin-MLL Signaling Pathway and Inhibition by this compound
In MLL-rearranged leukemias, the fusion of the MLL gene with a partner gene (e.g., AF4, AF9) produces an oncogenic MLL fusion protein.[7] The menin protein acts as a critical scaffold, binding to the MLL fusion protein and recruiting it to chromatin.[8] This aberrant complex drives the transcriptional upregulation of key leukemogenic genes, including HOXA9 and its cofactor MEIS1, which blocks hematopoietic differentiation and promotes uncontrolled cell proliferation.[7][9][10] this compound directly intervenes in this pathway by preventing the initial menin-MLL interaction, leading to the downregulation of these target genes and the induction of leukemia cell differentiation and apoptosis.[11]
Experimental Protocols & Workflow
The following protocols provide a framework for characterizing this compound and similar menin-MLL inhibitors. The overall workflow for probe characterization is depicted below.
Fluorescence Polarization (FP) Binding Assay
This assay measures the ability of this compound to disrupt the interaction between purified menin protein and a fluorescently labeled peptide derived from the menin-binding motif of MLL.[12][13]
-
Reagents & Materials:
-
Purified full-length human menin protein.
-
Fluorescein-labeled MLL peptide (e.g., FLSN-MLL).
-
Assay Buffer: 25 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM DTT.
-
This compound stock solution in DMSO.
-
Black, low-volume 384-well assay plates.
-
Plate reader with fluorescence polarization capabilities (Excitation: 485 nm, Emission: 525 nm).
-
-
Protocol:
-
Prepare a master mix of menin protein and fluorescent MLL peptide in assay buffer at 2x the final desired concentration.
-
Dispense the protein-peptide mixture into the wells of the 384-well plate.
-
Prepare serial dilutions of this compound in DMSO, then dilute further into assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells. The final DMSO concentration should be kept constant (e.g., <1%).
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization on the plate reader.
-
Data Analysis: Convert polarization values (mP) to percent inhibition relative to controls. Plot percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell Viability Assay (MLL-rearranged vs. MLL-wild type)
This assay determines the anti-proliferative effect of this compound on leukemia cell lines.[12][14]
-
Cell Lines:
-
MLL-rearranged: MV4;11 (ATCC CRL-9591), MOLM-13 (DSMZ ACC 554).
-
MLL-wild type (control): HL-60 (ATCC CCL-240).
-
-
Reagents & Materials:
-
Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[15][16]
-
This compound stock solution in DMSO.
-
96-well clear flat-bottom plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT).
-
Luminometer or spectrophotometer.
-
-
Protocol:
-
Culture cells to a healthy, logarithmic growth phase.
-
Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well in 90 µL of media).
-
Prepare serial dilutions of this compound. Add 10 µL of the diluted compound to the wells. Include DMSO-only wells as a vehicle control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate to room temperature. Add the cell viability reagent according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo reagent).
-
Incubate as required (e.g., 10 minutes for CellTiter-Glo) and read the signal (luminescence or absorbance).
-
Data Analysis: Normalize the data to the vehicle control. Plot the normalized viability against the logarithm of this compound concentration to calculate the IC₅₀ value.
-
Gene Expression Analysis by qRT-PCR
This protocol measures changes in the mRNA levels of menin-MLL target genes HOXA9 and MEIS1 following treatment with this compound.[17]
-
Reagents & Materials:
-
MV4;11 or MOLM-13 cells.
-
This compound.
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen).
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR master mix (e.g., SYBR Green).
-
Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Real-time PCR system.
-
-
Protocol:
-
Treat cells (e.g., 1x10⁶ cells/mL) with this compound at various concentrations (e.g., 3 nM, 30 nM, 300 nM) or DMSO for 24 hours.
-
Harvest cells and extract total RNA using a commercial kit. Quantify RNA and assess its integrity.
-
Synthesize cDNA from an equal amount of RNA for all samples.
-
Set up qPCR reactions in triplicate for each gene (HOXA9, MEIS1, housekeeping gene) for each sample.
-
Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of target genes to the housekeeping gene and compare the expression in this compound-treated samples to the DMSO-treated control.
-
Conclusion
This compound is a well-characterized and highly effective chemical probe for studying the menin-MLL protein-protein interaction. Its high potency, covalent mechanism of action, and demonstrated cellular selectivity make it an invaluable tool for dissecting the downstream consequences of menin inhibition in MLL-rearranged leukemias.[3][4] The data and protocols provided in this guide offer a robust framework for utilizing this compound to validate the menin-MLL axis as a therapeutic target and to explore the complex biology it governs.
References
- 1. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. a-comprehensive-guide-for-assessing-covalent-inhibition-in-enzymatic-assays-illustrated-with-kinetic-simulations - Ask this paper | Bohrium [bohrium.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design of the First-in-Class, Highly Potent Irreversible Inhibitor Targeting the Menin-MLL Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]
- 8. Menin as a Hub Controlling Mixed Lineage Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct and Indirect Targeting of HOXA9 Transcription Factor in Acute Myeloid Leukemia [mdpi.com]
- 10. Hoxa9 and Meis1 Are Key Targets for MLL-ENL-Mediated Cellular Immortalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Role of Intracellular Drug Disposition in the Response of Acute Myeloid Leukemia to Cytarabine and Idarubicin Induction Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. accegen.com [accegen.com]
- 17. researchgate.net [researchgate.net]
Structural Basis of M-525 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structural and molecular underpinnings of M-525, a first-in-class, highly potent, and irreversible inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI). Understanding the precise mechanism of this compound is critical for the development of targeted therapies for MLL-rearranged leukemias.
Introduction: Targeting the Menin-MLL Interaction
The interaction between the scaffold protein menin and the MLL1 fusion proteins is a critical driver for the development and progression of acute leukemias characterized by MLL gene rearrangements. This interaction tethers the MLL fusion complex to chromatin, leading to the aberrant expression of downstream target genes like HOXA9 and MEIS1, which are essential for leukemogenesis.
This compound was developed as a chemical probe to disrupt this key protein-protein interaction.[1][2] It is a small-molecule inhibitor that demonstrates high potency and specificity for menin, effectively suppressing MLL-regulated gene expression and inhibiting the growth of MLL leukemia cells.[1][3] A key feature of this compound is its irreversible binding mechanism, which provides a durable and potent inhibitory effect.[1]
Mechanism of Action: Irreversible Covalent Inhibition
This compound acts as an irreversible inhibitor by forming a covalent bond with a specific cysteine residue within the MLL binding pocket of the menin protein. This covalent modification permanently blocks the binding of the MLL protein, thereby disrupting the formation of the oncogenic menin-MLL complex. Mass spectrometric analysis has confirmed this covalent mode of action.[1][3] This irreversible nature makes this compound significantly more potent than its reversible counterparts.[1]
Structural Basis of this compound Binding and Inhibition
The co-crystal structure of this compound in complex with human menin (PDB ID: 6B41) provides a detailed atomic-level view of its binding mode and the basis of its inhibitory activity.[3][4]
The MLL binding pocket on menin is a deep, hydrophobic cavity. This compound is designed to fit snugly into this pocket, establishing multiple points of contact that contribute to its high affinity. The key interactions observed in the crystal structure include:
-
Covalent Bond Formation: The chloroacetamide moiety of this compound is positioned to react with the thiol group of a cysteine residue in the menin pocket, forming a stable covalent linkage. This is the cornerstone of its irreversible inhibition.
-
Hydrophobic Interactions: The core structure of this compound makes extensive hydrophobic contacts with nonpolar residues lining the binding pocket, contributing significantly to its binding affinity.
-
Hydrogen Bonding: Specific functional groups on this compound form hydrogen bonds with polar residues within the pocket, further stabilizing the inhibitor-protein complex.
The combination of these interactions ensures that this compound occupies the MLL binding site with high specificity and affinity, effectively preventing the native MLL protein from binding.
MLL Signaling Pathway and this compound Intervention
The diagram below illustrates the canonical MLL signaling pathway in leukemia and the point of intervention for this compound. In MLL-rearranged leukemia, the MLL fusion protein forms a complex with menin, which is essential for its oncogenic activity. This compound directly prevents the formation of this complex.
Quantitative Data Summary
This compound exhibits potent activity at both the molecular and cellular levels. The following table summarizes the key quantitative metrics reported for this inhibitor.
| Parameter | Value | Description | Reference |
| Cellular Target Engagement | Sub-nanomolar | Concentration required to target the menin protein within cells. | [1],[3] |
| Cell Growth Inhibition | Low nanomolar | Potency in inhibiting the proliferation of MLL leukemia cell lines. | [1],[3] |
| Gene Expression Suppression | Low nanomolar | Potency in suppressing the expression of MLL-regulated genes (e.g., HOXA9, MEIS1). | [1] |
| Relative Potency | >30 times more potent | Compared to its corresponding reversible inhibitors, highlighting the advantage of irreversible binding. | [1],[3] |
Experimental Protocols
The structural and functional characterization of this compound relied on several key experimental techniques.
The determination of the co-crystal structure of this compound bound to menin was crucial for elucidating its binding mode. The general workflow for this process is outlined below.
Detailed Crystallization Conditions (PDB: 6B41): [4]
-
Method: Vapor diffusion, sitting drop.
-
Conditions: 1.96 M NaCl, 89 mM Bis-Tris pH 6.8, 0.178 M MgCl2, and 10.7 mM Pr Acetate.
-
Temperature: 277 K (4 °C).
-
Data Collection: Data were collected at the APS Beamline 21-ID-G using a MARMOSAIC 300 mm CCD detector at a wavelength of 0.9786 Å.[4]
-
Structure Solution: The structure was solved by molecular replacement using PDB entry 3u84 as the starting model.[4]
Mass spectrometry was employed to confirm the covalent and irreversible binding of this compound to the menin protein.
Protocol Summary:
-
Incubation: Recombinant menin protein is incubated with this compound under controlled conditions (e.g., specific time, temperature, and molar ratios).
-
Digestion: The protein-inhibitor complex is subjected to enzymatic digestion (e.g., with trypsin) to generate smaller peptide fragments.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectra are analyzed to identify the specific peptide fragment that contains the this compound modification. The increase in mass of this peptide corresponds to the molecular weight of this compound, and MS/MS fragmentation data is used to pinpoint the exact residue (cysteine) that has been covalently modified.
Conclusion
This compound represents a significant advancement in the quest for targeted therapies against MLL-rearranged leukemias. Its design as a highly potent, irreversible inhibitor of the menin-MLL interaction is firmly supported by structural and biochemical data. The co-crystal structure (PDB: 6B41) provides a detailed blueprint of the molecular interactions that drive its efficacy and specificity.[3] This structural understanding is invaluable for the ongoing development of next-generation menin-MLL inhibitors with improved therapeutic profiles. The successful application of structure-based drug design in the creation of this compound underscores the power of this approach in tackling challenging therapeutic targets like protein-protein interactions.[1]
References
- 1. Design of the First-in-Class, Highly Potent Irreversible Inhibitor Targeting the Menin-MLL Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. rcsb.org [rcsb.org]
- 4. 6b41 - Menin bound to this compound - Experimental details - Protein Data Bank Japan [pdbj.org]
M-525: A Technical Guide for Studying Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of M-525, a first-in-class, highly potent, and irreversible small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This guide is intended for researchers, scientists, and drug development professionals interested in utilizing this compound as a tool to investigate epigenetic regulation, particularly in the context of MLL-rearranged leukemias and other cancers.
Introduction to this compound and its Mechanism of Action
This compound is a covalent inhibitor that specifically targets the interaction between menin and MLL.[1][2][3] The MLL family of histone methyltransferases plays a crucial role in regulating gene expression by catalyzing the trimethylation of histone H3 at lysine 4 (H3K4me3), a mark associated with active transcription. In MLL-rearranged (MLL-r) leukemias, chromosomal translocations lead to the formation of MLL fusion proteins. These fusion proteins aberrantly recruit the histone methyltransferase complex to target genes, such as the HOX and MEIS1 genes, leading to their overexpression and driving leukemogenesis.[4][5]
Menin is a critical scaffold protein that is essential for the oncogenic activity of MLL fusion proteins.[6] It binds to the N-terminus of both wild-type MLL and MLL fusion proteins, tethering them to chromatin at specific gene loci. By inhibiting the menin-MLL interaction, this compound effectively displaces the MLL fusion protein complex from its target genes, leading to a reduction in H3K4me3 levels and subsequent transcriptional repression of key oncogenes.[1] This targeted disruption of a critical protein-protein interaction provides a powerful tool for studying the epigenetic mechanisms underlying MLL-r leukemias and for developing potential therapeutic strategies.
Quantitative Data for this compound
The following tables summarize the key quantitative data reported for this compound, providing a basis for experimental design and interpretation.
Table 1: In Vitro Binding Affinity and Cellular Potency of this compound
| Parameter | Value | Cell Line / Assay Condition | Reference |
| Menin Binding IC₅₀ | 3 nM | Biochemical Assay | [1][2] |
| Cell Growth Inhibition IC₅₀ | 3 nM | MV4;11 (MLL-AF4) | [1][4] |
| Cell Growth Inhibition IC₅₀ | 2 µM | HL-60 (non-MLL rearranged) | [1] |
Table 2: Effect of this compound on MLL Target Gene Expression
| Cell Line | MLL Fusion | Target Gene | Treatment Condition | Result | Reference |
| MV4;11 | MLL-AF4 | MEIS1, HOX genes | 3-300 nM; 24h | Potent suppression of gene expression | [1][2] |
| MOLM-13 | MLL-AF9 | MEIS1, HOX genes | Not specified | Effective inhibition of gene expression | [4][5] |
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving the menin-MLL complex and a general experimental workflow for studying the effects of this compound.
Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia.
Caption: A general experimental workflow for characterizing the effects of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on cancer cells. These are general protocols and should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MLL-rearranged (e.g., MV4;11) and non-rearranged (e.g., HL-60) leukemia cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours (or a desired time point) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring the effect of this compound on the expression of MLL target genes.
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound (e.g., at IC₅₀ concentration) and a vehicle control for 24-48 hours. Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mixture containing cDNA, SYBR Green/TaqMan master mix, and forward and reverse primers.
-
Real-Time PCR: Perform the real-time PCR using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Chromatin Immunoprecipitation (ChIP)
This protocol is for assessing the effect of this compound on the levels of H3K4me3 at the promoter regions of MLL target genes.
Materials:
-
Treated and untreated cells
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Sonication equipment
-
Antibody against H3K4me3 and a negative control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for the promoter regions of target genes
Procedure:
-
Cross-linking: Treat cells with this compound and a vehicle control. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K4me3 antibody or control IgG overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using a commercial kit.
-
qRT-PCR Analysis: Perform qRT-PCR on the purified DNA using primers specific to the promoter regions of HOXA9 and MEIS1.
-
Data Analysis: Quantify the enrichment of H3K4me3 at the target promoters relative to the input and IgG controls.
Conclusion
This compound is a valuable chemical probe for dissecting the epigenetic mechanisms regulated by the menin-MLL interaction. Its high potency and irreversible mode of action make it a powerful tool for studying the consequences of inhibiting this critical oncogenic driver. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the role of menin-MLL in health and disease.
References
- 1. Global Analysis of H3K4 Methylation Defines MLL Family Member Targets and Points to a Role for MLL1-Mediated H3K4 Methylation in the Regulation of Transcriptional Initiation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 4. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Protocol for in vivo chromatin immunoprecipitation on purified chromatin isolated from mouse liver nuclei - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to M-525: A First-in-Class Irreversible Menin-MLL Inhibitor
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of M-525, a pioneering irreversible inhibitor targeting the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI). This compound represents a significant advancement in the development of targeted therapies for MLL-rearranged leukemias.
Core Concepts of this compound Inhibition
This compound is a first-in-class, highly potent, and irreversible small-molecule inhibitor designed to disrupt the critical interaction between menin and MLL fusion proteins.[1][2][3] This interaction is a key driver of leukemogenesis in certain types of acute leukemia. The inhibitor's mechanism relies on forming a stable, covalent bond with a cysteine residue within the menin protein, leading to its permanent inactivation.[4] This irreversible nature provides a durable and potent suppression of the downstream oncogenic signaling pathway.[5][6]
Quantitative Data Summary
The potency of this compound has been characterized through various biochemical and cellular assays. The data highlights its nanomolar efficacy and specificity for leukemia cells dependent on the MLL fusion protein.
Table 1: Biochemical and Cellular Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
|---|---|---|---|---|
| Biochemical Binding Assay | Menin Protein | IC50 | 3 nM | [1][2][7] |
| Cell Growth Inhibition | MV4;11 (MLL-AF4) | IC50 | 3 nM | [1][2] |
| Cell Growth Inhibition | MOLM-13 (MLL-AF9) | - | Potent Inhibition | [1][2] |
| Cell Growth Inhibition | HL-60 (Non-MLL) | IC50 | 2 µM | [1][2] |
| Gene Expression Assay | MV4;11 & MOLM-13 | Concentration Range | 3-300 nM |[1][2] |
Mechanism of Irreversible Inhibition
Irreversible inhibitors like this compound typically engage their target in a two-step process. Initially, the inhibitor binds to the target protein non-covalently to form a reversible complex. This is followed by a chemical reaction where an electrophilic group on the inhibitor forms a covalent bond with a nucleophilic residue on the target protein, rendering the inhibition irreversible.
Caption: The two-step mechanism of this compound irreversible inhibition.
Signaling Pathway Disruption
In MLL-rearranged (MLLr) leukemia, a fusion of the MLL1 gene with various partner genes creates an oncogenic protein. This MLL-fusion protein requires interaction with menin to bind to chromatin and drive the expression of target genes like MEIS1 and HOX family genes, which are essential for leukemic cell proliferation and survival. This compound's covalent inhibition of menin effectively severs this link.
Caption: this compound blocks the Menin-MLL interaction, inhibiting oncogenic gene expression.
Experimental Protocols
Characterizing an irreversible inhibitor like this compound involves a series of specific assays to determine its binding affinity, covalent reaction rate, cellular efficacy, and target engagement.
1. Fluorescence Polarization (FP) Competitive Binding Assay
-
Objective: To determine the binding affinity (IC50) of this compound to the menin protein.
-
Methodology: This assay measures the change in polarization of fluorescently labeled MLL peptide upon binding to the menin protein. Unlabeled this compound competes with the fluorescent peptide for binding to menin, causing a decrease in fluorescence polarization.
-
Procedure:
-
A fluorescently labeled peptide derived from MLL is incubated with purified menin protein.
-
Increasing concentrations of this compound are added to the mixture.
-
The reaction is allowed to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
2. Cell Proliferation Assay
-
Objective: To measure the effect of this compound on the growth of leukemia cell lines.
-
Methodology: Cell viability is assessed after a defined incubation period with the inhibitor.
-
Procedure:
-
MLL-rearranged (e.g., MV4;11, MOLM-13) and non-MLL (e.g., HL-60) cells are seeded in 96-well plates.[1][2]
-
Cells are treated with a serial dilution of this compound (e.g., 3-300 nM) for a specified time (e.g., 24 hours).[1][2]
-
A viability reagent (e.g., CellTiter-Glo®) is added, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured, and the data is normalized to untreated controls to determine the percentage of growth inhibition.
-
IC50 values are calculated from the dose-response curves.
-
3. Gene Expression Analysis by RT-qPCR
-
Objective: To confirm that inhibition of the menin-MLL interaction by this compound leads to the suppression of downstream target gene expression.
-
Methodology: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA levels of target genes such as MEIS1 and HOX.[1][2]
-
Procedure:
-
Leukemia cells (e.g., MV4;11) are treated with this compound for a set period (e.g., 24 hours).[1][2]
-
Total RNA is extracted from the cells.
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR is performed using specific primers for target genes (MEIS1, HOXA9) and a housekeeping gene for normalization.
-
The relative change in gene expression is calculated using the delta-delta Ct method.
-
Experimental and Drug Development Workflow
The development and characterization of a covalent inhibitor like this compound follows a structured workflow, from initial design and screening to preclinical validation.
Caption: Workflow for the characterization of an irreversible inhibitor like this compound.
Conclusion
This compound is a potent and specific irreversible inhibitor of the menin-MLL interaction. Its covalent mechanism of action provides a durable therapeutic effect, shutting down the oncogenic gene expression program that drives MLL-rearranged leukemias. The comprehensive characterization of its biochemical and cellular activity provides a strong rationale for its continued investigation and for the development of other covalent inhibitors in oncology.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Untitled Document [ucl.ac.uk]
- 6. Irreversible Inhibitors [sigmaaldrich.com]
- 7. cymitquimica.com [cymitquimica.com]
The Impact of M-525 on Downstream Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of M-525, a first-in-class, highly potent, and irreversible small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. A disruption of this interaction offers a promising therapeutic strategy for aggressive leukemias characterized by MLL gene rearrangements. This document outlines the mechanism of action of this compound, its effects on downstream gene expression, and the experimental protocols used to elucidate these effects.
Introduction to the Menin-MLL Interaction and this compound
Chromosomal translocations involving the MLL gene (also known as KMT2A) are hallmarks of aggressive acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). These translocations generate oncogenic MLL fusion proteins that are critical for leukemic transformation. The N-terminal fragment of MLL, which is retained in all fusion proteins, directly binds to the scaffold protein menin. This interaction is essential for the recruitment of the MLL fusion complex to target genes, leading to aberrant gene expression and the development of leukemia.[1][2]
This compound is a small-molecule inhibitor designed to covalently bind to menin, thereby irreversibly disrupting its interaction with MLL fusion proteins.[3][4] This disruption leads to the suppression of the MLL-driven oncogenic program, resulting in anti-leukemic effects.[4][5][6] this compound has demonstrated high potency, with an IC50 of 3 nM in the MV4;11 MLL-rearranged leukemia cell line, and effectively suppresses the expression of MLL-regulated genes at low nanomolar concentrations.[3][6]
This compound's Mechanism of Action and Downstream Signaling
This compound's primary mechanism of action is the inhibition of the menin-MLL interaction. In MLL-rearranged leukemias, the MLL fusion protein partners with menin to aberrantly activate the transcription of key target genes that promote cell proliferation and block differentiation.[1][2][7] By binding to menin, this compound prevents the MLL fusion protein from associating with the chromatin at these target gene loci.[8] This leads to a cascade of downstream effects, including the downregulation of oncogenic gene expression and the induction of myeloid differentiation.[9]
The following diagram illustrates the signaling pathway and the point of intervention for this compound:
Impact on Downstream Gene Expression
The inhibition of the menin-MLL interaction by this compound and similar compounds leads to significant changes in the expression of a specific set of downstream target genes. These genes are crucial for the survival and proliferation of MLL-rearranged leukemia cells.
Downregulated Genes
The primary effect of this compound is the downregulation of genes that are direct targets of the MLL fusion protein complex. These include key regulators of hematopoietic development and cell cycle progression.
| Target Gene | Function | Reference |
| HOXA9 | Homeobox transcription factor, critical for leukemogenesis. | [5][6][10][11][12] |
| HOXA10 | Homeobox transcription factor involved in hematopoietic regulation. | [5] |
| HOXA11 | Homeobox transcription factor. | [13] |
| MEIS1 | Homeobox transcription factor cofactor, collaborates with HOX genes. | [5][6][10][11][12] |
| PBX3 | Homeobox transcription factor cofactor. | [5] |
| MEF2C | Transcription factor involved in myeloid development. | [5] |
| FLT3 | Receptor tyrosine kinase, often mutated in AML. | [5] |
| CDK6 | Cyclin-dependent kinase, regulates cell cycle progression. | [5] |
| BCL2 | Anti-apoptotic protein. | [5] |
Upregulated Genes
By suppressing the leukemic program, menin-MLL inhibitors can induce differentiation of the blast cells into more mature myeloid cells. This is accompanied by the upregulation of genes associated with myeloid differentiation.
| Upregulated Gene | Function | Reference |
| ITGAM (CD11b) | Integrin alpha M, a marker of myeloid differentiation. | [5] |
| MNDA | Myeloid cell nuclear differentiation antigen. | [5] |
Experimental Protocols
The following are outlines of key experimental methodologies used to study the effects of this compound on downstream gene expression.
Cell Culture and Treatment
-
Cell Lines: MLL-rearranged leukemia cell lines such as MV4;11 (MLL-AF4) and MOLM-13 (MLL-AF9) are commonly used. Non-MLL rearranged cell lines (e.g., HL-60) can be used as negative controls.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Cells are treated with various concentrations of this compound (e.g., 3-300 nM) or vehicle control for specified time points (e.g., 24, 48, 72 hours) before harvesting for downstream analysis.
Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: Total RNA is isolated from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Quantitative PCR: Real-time quantitative PCR is performed using a qPCR instrument (e.g., CFX96 Real-Time System, Bio-Rad) with a suitable qPCR master mix (e.g., SYBR Green) and gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of target genes is calculated using the delta-delta Ct method.
Global Gene Expression Profiling (RNA-Sequencing)
-
RNA Isolation and Quality Control: High-quality total RNA is extracted as described above. RNA integrity is assessed using a Bioanalyzer (Agilent).
-
Library Preparation: RNA-seq libraries are prepared from the isolated RNA. This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: The raw sequencing reads are aligned to a reference genome. Differential gene expression analysis is then performed to identify genes that are significantly up- or downregulated upon this compound treatment.
Chromatin Immunoprecipitation (ChIP-qPCR and ChIP-Seq)
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The cross-linked chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., Menin, MLL) to pull down the protein-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis:
-
ChIP-qPCR: The purified DNA is analyzed by qPCR using primers for specific gene promoters to quantify the enrichment of the protein of interest at those sites.
-
ChIP-Seq: The purified DNA is used to prepare a sequencing library and is sequenced to identify all the genomic regions where the protein of interest is bound.
-
The following diagram outlines a typical experimental workflow for assessing the impact of this compound:
Conclusion
This compound represents a targeted therapeutic approach that specifically disrupts the menin-MLL interaction, a key driver of MLL-rearranged leukemias. Its mechanism of action leads to the downregulation of a distinct set of oncogenic genes, including HOX family members and their cofactors, and the induction of myeloid differentiation. The experimental methodologies outlined in this guide provide a framework for researchers to further investigate the downstream effects of this compound and other menin-MLL inhibitors, aiding in the development of more effective therapies for these aggressive cancers.
References
- 1. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design of the First-in-Class, Highly Potent Irreversible Inhibitor Targeting the Menin-MLL Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What menin inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 8. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ashpublications.org [ashpublications.org]
- 12. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
M-525 Target Validation in MLL-Rearranged Leukemia: A Technical Guide
Introduction
Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are a group of aggressive hematological malignancies with a generally poor prognosis, particularly in infants.[1][2][3] These leukemias are characterized by chromosomal translocations involving the KMT2A gene (also known as MLL1), which result in the production of oncogenic MLL fusion proteins.[1][2][4] A critical step in the leukemogenic activity of these fusion proteins is their interaction with the protein menin, a product of the MEN1 gene.[5][6][7] This interaction is essential for the recruitment of the MLL fusion complex to target genes, leading to the aberrant expression of genes such as HOXA9 and MEIS1, which drives leukemogenesis by blocking hematopoietic differentiation.[4][8][9][10]
The dependency of MLL-r leukemias on the menin-MLL interaction validates it as a prime therapeutic target.[5][11][12] M-525 is a first-in-class, highly potent, irreversible, and covalent small-molecule inhibitor designed to specifically disrupt this protein-protein interaction.[13][14][15] This guide provides an in-depth overview of the target validation of this compound, summarizing key preclinical data, experimental methodologies, and the underlying mechanism of action.
Core Mechanism of Action
This compound functions by covalently binding to menin, thereby blocking its interaction with MLL fusion proteins.[13][14] This disruption prevents the recruitment of the oncogenic MLL complex to chromatin, leading to the downregulation of critical target genes like HOXA9 and MEIS1.[8][15] The subsequent suppression of this oncogenic transcriptional program inhibits the proliferation of leukemia cells and can induce differentiation and apoptosis.[6] The irreversible nature of this compound's binding contributes to its high potency and sustained activity.[14]
References
- 1. MLL-Rearranged Leukemias—An Update on Science and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic targeting of MLL degradation pathways in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular targeting of MLL-rearranged leukemia cell lines with the synthetic peptide PFWT synergistically enhances the cytotoxic effect of established chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 8. mdpi.com [mdpi.com]
- 9. Functional diversity of inhibitors tackling the differentiation blockage of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of the Menin-MLL Interaction as Therapeutic Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Design of the First-in-Class, Highly Potent Irreversible Inhibitor Targeting the Menin-MLL Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | TargetMol [targetmol.com]
Methodological & Application
Application Notes and Protocols for M-525 In Vitro Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
M-525 is a first-in-class, highly potent, and irreversible small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2][3] This interaction is critical for the oncogenic activity of MLL fusion proteins, which are drivers of certain types of acute leukemia, particularly those with MLL gene rearrangements (MLL-r).[1][4][5][6][7] this compound binds to menin, disrupting its association with MLL fusion proteins and subsequently downregulating the expression of downstream target genes such as HOXA9 and MEIS1.[1][4][8] This leads to the inhibition of cell proliferation, induction of apoptosis, and cellular differentiation in MLL-r leukemia cells.[7][9][10] These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound.
I. Data Presentation
The following tables summarize the reported in vitro activity of this compound and other menin-MLL inhibitors in relevant leukemia cell lines.
Table 1: In Vitro Anti-proliferative Activity of this compound and Other Menin-MLL Inhibitors
| Compound | Cell Line | MLL Status | Assay Type | IC50 (nM) | Reference |
| This compound | MV4;11 | MLL-AF4 | Cell Growth | 3 | [1][2][3] |
| This compound | MOLM-13 | MLL-AF9 | Cell Growth | - | [1] |
| This compound | HL-60 | MLL-wt | Cell Growth | 2000 | [2][3] |
| M-808 | MV4;11 | MLL-AF4 | Cell Growth | 4 | [1] |
| M-808 | MOLM-13 | MLL-AF9 | Cell Growth | 1 | [1] |
| M-89 | MV4;11 | MLL-AF4 | Cell Growth | 25 | [11] |
| M-89 | MOLM-13 | MLL-AF9 | Cell Growth | 55 | [9] |
| M-1121 | MV4;11 | MLL-AF4 | Cell Growth | 10.3 | [11] |
| M-1121 | MOLM-13 | MLL-AF9 | Cell Growth | 51.5 | [11] |
| MI-538 | MV4;11 | MLL-AF4 | Cell Growth | 21 | [1][11] |
| D0060-319 | MV4;11 | MLL-AF4 | CCK-8 | 4.0 | [12] |
| D0060-319 | MOLM-13 | MLL-AF9 | CCK-8 | 1.7 | [12] |
| D0060-319 | Kasumi-1 | MLL-wt | CCK-8 | >10,000 | [12] |
| D0060-319 | K562 | MLL-wt | CCK-8 | >10,000 | [12] |
| D0060-319 | HL-60 | MLL-wt | CCK-8 | >10,000 | [12] |
| BAY-155 | MV4;11 | MLL-AF4 | Proliferation | - | [13] |
| BAY-155 | MOLM-13 | MLL-AF9 | Proliferation | - | [13] |
Table 2: Effect of this compound on MLL Target Gene Expression
| Cell Line | MLL Status | Treatment | Duration | Target Gene | Effect | Reference |
| MV4;11 | MLL-AF4 | This compound (3-300 nM) | 24 h | MEIS1, HOX genes | Suppression | [2][3] |
| MOLM-13 | MLL-AF9 | This compound (3-300 nM) | 24 h | MEIS1, HOX genes | Suppression | [2][3] |
II. Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the cellular effects of this compound.
A. Cell Viability Assay (MTT/MTS Protocol)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[14]
Materials:
-
MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13)
-
MLL wild-type leukemia cell line (e.g., HL-60, K562) for selectivity testing
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT/MTS Addition:
-
Data Acquisition: Measure the absorbance at 570 nm for the MTT assay[15][17] or 490 nm for the MTS assay[16] using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the log concentration of this compound to determine the IC50 value.
B. Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).[7]
Materials:
-
MLL-rearranged leukemia cell line (e.g., MV4;11)
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic/necrotic.
C. Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle based on DNA content.[18][19][20]
Materials:
-
MLL-rearranged leukemia cell line (e.g., MV4;11)
-
This compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations for 24-48 hours.
-
Cell Fixation:
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.[20]
-
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
D. Caspase Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.[21][22]
Materials:
-
MLL-rearranged leukemia cell line (e.g., MOLM-13)
-
This compound
-
Caspase-Glo® 3/7 Assay System
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound for the desired time.
-
Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.[21]
-
Incubation: Mix the contents by orbital shaking and incubate at room temperature for 1-2 hours.[21]
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity.
III. Mandatory Visualizations
A. Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound in MLL-rearranged leukemia.
B. Experimental Workflow for this compound Cell Viability Assay
References
- 1. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are menin inhibitors and how do they work? [synapse.patsnap.com]
- 6. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Characterization of the Menin-MLL Interaction as Therapeutic Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Cycle Analysis: Flow Cytometry & Imaging Methods | Revvity [revvity.com]
- 20. wp.uthscsa.edu [wp.uthscsa.edu]
- 21. promega.com [promega.com]
- 22. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: M-525 (NC525) Treatment of MV4-11 and MOLM-13 Cells
Audience: Researchers, scientists, and drug development professionals.
Note on Nomenclature: The compound of interest, initially referred to as M-525, has been identified in the scientific literature as NC525. This document will use the designation NC525 to ensure alignment with published research. NC525 is a humanized monoclonal antibody that acts as an agonist for the Leukocyte-Associated Immunoglobulin-like Receptor-1 (LAIR-1).
Introduction
NC525 is a promising therapeutic agent for Acute Myeloid Leukemia (AML). It functions by targeting the LAIR-1 receptor, which is highly expressed on AML blast cells and leukemic stem cells (LSCs) but has lower expression on healthy hematopoietic stem cells.[1] Engagement of LAIR-1 by NC525 induces a unique apoptotic signaling pathway, leading to the targeted killing of leukemic cells while sparing healthy cells.[2] This makes LAIR-1 a compelling target for AML therapy. This document provides an overview of the effects of NC525 on the FLT3-ITD positive AML cell lines, MV4-11 and MOLM-13, including quantitative data on its biological effects, detailed experimental protocols, and an illustration of the underlying signaling pathway.
Data Presentation
The following tables summarize the quantitative data on the effects of NC525 treatment on MV4-11 and other relevant AML cells. While specific dose-response data for MOLM-13 cells treated with NC525 is limited in the reviewed literature, the data from MV4-11 and patient-derived AML cells provide a strong indication of its potent anti-leukemic activity.
Table 1: In Vitro Efficacy of NC525 on AML Cell Viability and Apoptosis
| Cell Line/Sample | Assay | Treatment/Concentration | Result |
| MV4-11 | In vitro growth | NC525 (concentration not specified) with anti-IgG for clustering | Significant inhibition of cell growth |
| MV4-11 | Apoptosis (Annexin V) | NC525 with anti-IgG for clustering (Day 3) | Increased percentage of apoptotic cells |
| Patient-derived VEN/AZA-resistant AML cells | Cell Viability | 5 µg/mL NC525 | Up to 70% killing of AML cells |
Table 2: Key Signaling Events Following NC525 Treatment in AML Cells
| Cell Type | Protein/Pathway | Assay | Treatment | Result |
| AML Patient Blasts | SHP-1 | AlphaLISA | NC525 | ~25% increase in phosphorylation |
| AML Patient Blasts | SHP-1 | AlphaLISA | NC525 + Collagen | ~50% increase in phosphorylation |
| AML Patient Blasts | mTOR, AKT, NF-κB | Phospho-array | NC525 + Collagen | Decreased activation |
| MV4-11 (LAIR-1 overexpressing) | 4E-BP1 | Lumit Assay | NC525 with anti-IgG | Decreased expression (indicating mTOR inhibition) |
| MV4-11 (LAIR-1 overexpressing) | Cleaved Caspase-7 | Western Blot | NC525 with anti-IgG | Increased levels |
Experimental Protocols
Cell Culture
MV4-11 and MOLM-13 Cell Lines:
-
Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Maintain cell densities between 3 x 10⁵ and 1 x 10⁶ cells/mL for optimal growth.
In Vitro NC525 Treatment and Growth Assay
This protocol is adapted from studies on MV4-11 cells and can be applied to both cell lines.
-
Cell Seeding: Seed MV4-11 or MOLM-13 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL in complete culture medium.
-
NC525 Preparation: Prepare a stock solution of NC525 and a corresponding isotype control antibody in sterile PBS.
-
Treatment: Add NC525 or isotype control to the wells at the desired final concentrations. To enhance LAIR-1 clustering and signaling, a secondary anti-human IgG antibody can be added.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
Cell Viability Assessment:
-
Use a CellTiter-Glo® Luminescent Cell Viability Assay or a similar ATP-based assay according to the manufacturer's instructions.
-
Alternatively, use a trypan blue exclusion assay and a hemocytometer to determine the number of viable cells.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the isotype control-treated cells.
Apoptosis Assay (Annexin V Staining)
This protocol allows for the detection of apoptosis induced by NC525.
-
Cell Treatment: Treat MV4-11 or MOLM-13 cells with NC525 or isotype control as described in the growth assay protocol for the desired duration (e.g., 48 hours).
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.
-
Add 5 µL of Propidium Iodide (PI) solution.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V and PI positive (late apoptosis).
-
Western Blotting for Signaling Proteins
This protocol can be used to analyze changes in key signaling molecules following NC525 treatment.
-
Cell Lysis:
-
Treat cells with NC525 as described previously.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration using a BCA assay or a similar method.
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 4-20% SDS-polyacrylamide gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-7, 4E-BP1, p-SHP-1, and loading controls like β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Signaling Pathways and Visualizations
NC525 treatment of AML cells initiates a signaling cascade that leads to apoptosis. The key events are illustrated in the following diagrams.
Caption: NC525-induced LAIR-1 signaling pathway in AML cells.
Caption: General experimental workflow for studying NC525 effects.
References
Application Notes and Protocols for M-525 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of M-525, a first-in-class, highly potent, and irreversible small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, in in vivo mouse models of leukemia.[1][2][3][4][5] This document also includes data on related reversible menin-MLL inhibitors, MI-463 and MI-503, for comparative purposes.
Mechanism of Action
This compound and its related compounds target the critical interaction between menin and MLL fusion proteins, which are oncogenic drivers in a significant portion of acute leukemias.[1][2] In leukemias with MLL gene rearrangements, the resulting MLL fusion protein requires interaction with menin to drive the expression of downstream target genes, such as HOXA9 and MEIS1, which are essential for leukemogenesis.[6][7] By inhibiting the menin-MLL interaction, these compounds disrupt the recruitment of the MLL fusion protein complex to chromatin, leading to the downregulation of these target genes, cell differentiation, and apoptosis in MLL-rearranged leukemia cells.[6][7] this compound is distinguished by its irreversible binding to menin, which is hypothesized to provide a more sustained and potent anti-leukemic effect compared to reversible inhibitors.[1][2]
Caption: this compound irreversibly inhibits the Menin-MLL interaction.
Quantitative Data Summary
The following tables summarize the in vivo data for this compound and the related reversible inhibitors MI-463 and MI-503 from preclinical mouse models of MLL-rearranged leukemia.
Table 1: In Vivo Efficacy of Menin-MLL Inhibitors in Mouse Models
| Compound | Mouse Model | Cell Line | Administration Route | Dosage | Treatment Schedule | Key Outcomes |
| This compound | Xenograft | MV4-11 | Intravenous (IV) | Not specified | Single dose | Effective suppression of MLL-regulated gene expression in tumor tissue.[1][2][3][4][5] |
| MI-463 | Xenograft | MV4-11 | Intraperitoneal (IP) | 35 mg/kg | Once daily | Strong inhibition of tumor growth.[8][9] |
| Bone Marrow Transplant | MLL-AF9 | Oral (gavage) | 50 mg/kg | Twice daily for 10 days | ~70% increase in median survival.[8] | |
| MI-503 | Xenograft | MV4-11 | Intraperitoneal (IP) | 60 mg/kg | Once daily | Over 80% reduction in tumor volume; complete regression in some mice.[8] |
| Bone Marrow Transplant | MLL-AF9 | Oral (gavage) | 80 mg/kg | Twice daily for 10 days | ~45% increase in median survival.[8] | |
| Xenograft | 143B (Osteosarcoma) | Intraperitoneal (IP) | 10 mg/kg | Every 2 days for 13 days | Significant inhibition of tumor growth.[10] |
Table 2: Pharmacokinetic Parameters of Reversible Menin-MLL Inhibitors in Mice
| Compound | Administration Route | Dose | Oral Bioavailability (%) |
| MI-463 | Oral (p.o.) / Intravenous (IV) | 30 mg/kg (p.o.), 15 mg/kg (IV) | ~45%[8] |
| MI-503 | Oral (p.o.) / Intravenous (IV) | 30 mg/kg (p.o.), 15 mg/kg (IV) | ~75%[8] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Mouse Model of MLL-Rearranged Leukemia
This protocol describes the establishment of a subcutaneous xenograft model using the MV4-11 human leukemia cell line and subsequent treatment with a menin-MLL inhibitor.
Materials:
-
MV4-11 human biphenotypic B myelomonocytic leukemia cells
-
Immunocompromised mice (e.g., NOD/SCID or BALB/c nude), female, 6-8 weeks old
-
Matrigel
-
Phosphate-buffered saline (PBS), sterile
-
This compound, MI-463, or MI-503
-
Vehicle for drug formulation (e.g., 25% DMSO, 25% PEG400, 50% PBS)[10][11]
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Cell Preparation: Culture MV4-11 cells according to standard protocols. On the day of injection, harvest cells and resuspend in sterile PBS at a concentration of 1 x 10⁸ cells/mL. Mix the cell suspension 1:1 with Matrigel on ice.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell/Matrigel suspension (containing 1 x 10⁷ cells) into the right flank of each mouse.[12]
-
Tumor Growth Monitoring: Monitor the mice twice weekly for tumor formation. Once tumors are palpable, measure their dimensions using calipers. Calculate tumor volume using the formula: Volume = (length x width²) / 2.[12]
-
Randomization and Treatment Initiation: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.[12]
-
Drug Preparation and Administration: Prepare the drug formulation on the day of administration. For example, dissolve the inhibitor in a vehicle of 25% DMSO, 25% PEG400, and 50% PBS.[10][11] Administer the drug or vehicle control via the desired route (e.g., intraperitoneal injection) at the specified dosage and schedule (see Table 1).
-
Efficacy Evaluation: Continue to measure tumor volumes and body weights twice weekly.[12]
-
Endpoint: The study can be concluded when the mean tumor volume in the control group reaches a predetermined size (e.g., 2000 mm³) or after a specified treatment duration.[12] At the endpoint, tumors and other tissues can be harvested for further analysis (e.g., gene expression analysis of HOXA9 and MEIS1).
Caption: Experimental workflow for a subcutaneous xenograft mouse model.
Protocol 2: Bone Marrow Transplantation Mouse Model of MLL-Rearranged Leukemia
This protocol outlines the generation of a more systemic model of MLL-rearranged leukemia via bone marrow transplantation.
Materials:
-
Donor mice with MLL-AF9 induced leukemia
-
Recipient C57BL/6 mice, 6-8 weeks old
-
Sterile PBS
-
Syringes and needles for injection and bone marrow harvesting
-
This compound, MI-463, or MI-503
-
Vehicle for oral gavage
Procedure:
-
Leukemic Cell Isolation: Euthanize donor mice harboring MLL-AF9 leukemia and harvest bone marrow cells from the femurs and tibias under sterile conditions.
-
Cell Transplantation: Inject a known number of leukemic cells (e.g., 1 x 10⁵) intravenously into recipient mice.
-
Treatment Initiation: Begin treatment at a specified time point post-transplantation (e.g., 5 days) to allow for disease establishment.[8]
-
Drug Administration: Administer the menin-MLL inhibitor or vehicle control via oral gavage at the predetermined dosage and schedule (see Table 1).
-
Survival Monitoring: Monitor the mice daily for signs of leukemia progression and record survival data.
-
Analysis: At the time of euthanasia, peripheral blood, bone marrow, and spleen can be collected to assess leukemic burden by flow cytometry or other methods.[8]
Disclaimer: These protocols are intended as a general guide. Researchers should optimize experimental conditions based on their specific research goals and in accordance with their institution's animal care and use committee guidelines.
References
- 1. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 3. Design of the First-in-Class, Highly Potent Irreversible Inhibitor Targeting the Menin-MLL Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of the First‐in‐Class, Highly Potent Irreversible Inhibitor Targeting the Menin‐MLL Protein–Protein Interaction (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Menin inhibitor MI-503 exhibits potent anti-cancer activity in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MI-463 | Histone Methyltransferase | TargetMol [targetmol.com]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Notes and Protocols for M-525 Administration in Leukemia Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of M-525, a first-in-class, highly potent, and irreversible covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, for the treatment of leukemia in preclinical xenograft models. This compound demonstrates significant anti-leukemia activity by disrupting the critical interaction between menin and MLL fusion proteins, which are key drivers in specific subtypes of acute leukemia, including MLL-rearranged (MLL-r) leukemia.[1][2][3]
Mechanism of Action
This compound targets the protein-protein interaction between menin and the N-terminus of MLL1, which is retained in MLL fusion proteins.[4] This interaction is essential for the recruitment of the MLL fusion protein complex to target genes, such as HOX and MEIS1, leading to their aberrant expression and driving leukemogenesis.[3][4] By covalently binding to cysteine 329 on menin, this compound irreversibly blocks this interaction, resulting in the downregulation of MLL-fusion target genes, induction of apoptosis, and cellular differentiation in MLL-rearranged leukemia cells.[4]
In Vitro Efficacy
This compound exhibits potent and selective activity against leukemia cell lines harboring MLL fusions. It achieves low nanomolar potencies in cell growth inhibition and effectively suppresses the expression of MLL-regulated genes.[1][2]
| Cell Line | MLL Fusion | IC50 (nM) | Reference |
| MV4;11 | MLL-AF4 | 3 | [1][2] |
| MOLM-13 | MLL-AF9 | Not explicitly stated for this compound, but potent suppression of MEIS1 and HOX genes observed. | [2][3] |
| HL-60 | Non-MLL rearranged | 2000 | [2] |
Table 1: In Vitro Potency of this compound in Leukemia Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various leukemia cell lines, highlighting its selectivity for cells with MLL rearrangements.
In Vivo Administration Protocols for Leukemia Xenograft Models
While specific in vivo administration details for this compound are not extensively published, protocols for closely related and structurally similar menin-MLL inhibitors, such as MI-503 and M-808 (a derivative of this compound), provide a strong basis for experimental design. These compounds have demonstrated efficacy in mouse models of MLL leukemia.[4][5] The following protocols are adapted from these studies and are recommended for the in vivo evaluation of this compound.
Protocol 1: Oral Gavage Administration (Based on MI-503)
This protocol is suitable for assessing the efficacy of orally bioavailable this compound formulations.
1. Animal Model:
-
Immunodeficient mice (e.g., NOD/SCID, NSG, or BALB/c nude mice) are commonly used for establishing leukemia xenografts.[5][6]
2. Cell Line and Xenograft Establishment:
-
Use human MLL-rearranged leukemia cell lines such as MV4;11 or MOLM-13.
-
Inject 1 x 107 cells subcutaneously into the flank of each mouse.[5]
-
Alternatively, for a systemic leukemia model, inject cells intravenously via the tail vein.[6]
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³) before initiating treatment.
3. This compound Formulation:
-
A common formulation for oral administration of similar small molecules involves suspension in a vehicle such as 0.5% methylcellulose in sterile water. The exact formulation should be optimized for this compound's solubility and stability.
4. Administration Route and Dosage:
-
Administer this compound via oral gavage.
-
Based on effective doses of similar compounds, a starting dose range of 50-100 mg/kg, administered once or twice daily, is recommended.[5] Dose-response studies should be conducted to determine the optimal dose.
5. Treatment Schedule:
-
Treat animals for a defined period, for example, 10-21 consecutive days.[5]
6. Efficacy Assessment:
-
Monitor tumor volume regularly (e.g., every 2-3 days) using calipers for subcutaneous models.
-
For systemic models, monitor disease progression through bioluminescence imaging (if using luciferase-expressing cells) or by analyzing peripheral blood for the presence of human leukemic cells (hCD45+).
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, collect tumors and tissues for further analysis (e.g., pharmacodynamics, histology).
-
A primary endpoint is often overall survival.
Protocol 2: Intraperitoneal (i.p.) or Intravenous (i.v.) Injection
This protocol is an alternative if oral bioavailability of the this compound formulation is a concern or to achieve more direct systemic exposure. The derivative M-808 was administered intravenously.[4]
1. Animal Model and Xenograft Establishment:
-
Follow the same procedures as in Protocol 1.
2. This compound Formulation:
-
For i.p. or i.v. injection, this compound should be dissolved in a sterile, biocompatible vehicle. A common vehicle is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. The formulation must be optimized for this compound.
3. Administration Route and Dosage:
-
Administer this compound via intraperitoneal or intravenous injection.
-
A starting dose range of 25-75 mg/kg, administered once daily, can be explored.
4. Treatment Schedule and Efficacy Assessment:
-
Follow the same procedures as in Protocol 1.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound Inhibition of the Menin-MLL Signaling Pathway.
Caption: Experimental Workflow for this compound in Leukemia Xenografts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the IC50 of an Anti-Cancer Compound in Cancer Cell Lines
These application notes provide a comprehensive overview and detailed protocols for determining the half-maximal inhibitory concentration (IC50) of a novel anti-cancer compound, here designated as Compound-X (M-525), in various cancer cell lines. The described methodologies are fundamental for the preclinical evaluation of potential therapeutic agents.
Introduction
The determination of the IC50 value is a critical step in the early stages of drug discovery and development. It provides a quantitative measure of the potency of a compound in inhibiting a specific biological process, such as cell proliferation, in a given cell line. This information is essential for comparing the efficacy of different compounds and for selecting promising candidates for further investigation.
The protocol outlined below is based on a colorimetric cell viability assay (MTT assay), which is a widely used method for assessing the metabolic activity of cells and, by inference, their viability and proliferation. The described experimental workflow can be adapted for other cell viability and cytotoxicity assays.
Hypothesized Mechanism of Action of Compound-X (this compound)
For the purpose of this application note, we will hypothesize that Compound-X (this compound) is an inhibitor of a key kinase in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers and is a common target for anti-cancer drug development. The diagram below illustrates the hypothesized point of inhibition of Compound-X within this pathway.
Experimental Protocols
Materials and Reagents
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Compound-X (this compound) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette and sterile tips
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow
The overall workflow for determining the IC50 of Compound-X is depicted in the diagram below.
Step-by-Step Protocol for MTT Assay
-
Cell Seeding:
-
Culture the desired cancer cell lines in their appropriate complete medium until they reach approximately 80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count to determine the cell concentration.
-
Dilute the cells in complete medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound-X Treatment:
-
Prepare a series of dilutions of Compound-X (this compound) in complete medium from the stock solution. A typical concentration range could be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the corresponding drug dilution or control solution to each well. It is recommended to perform each treatment in triplicate.
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing the MTT reagent from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis and IC50 Calculation
-
Data Normalization:
-
Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each drug concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
-
IC50 Determination:
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Data Presentation
The IC50 values of Compound-X (this compound) in different cancer cell lines should be summarized in a clear and concise table for easy comparison. The table below provides a template with hypothetical data.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 of Compound-X (this compound) [µM] |
| A549 | Lung Carcinoma | 72 | 5.2 ± 0.6 |
| MCF-7 | Breast Adenocarcinoma | 72 | 12.8 ± 1.1 |
| HeLa | Cervical Adenocarcinoma | 72 | 8.5 ± 0.9 |
| HCT116 | Colorectal Carcinoma | 72 | 3.1 ± 0.4 |
Table 1: Hypothetical IC50 values of Compound-X (this compound) in various cancer cell lines. Data are presented as mean ± standard deviation from three independent experiments.
M-525 In Vitro Treatment: Application Notes and Protocols for Researchers
Introduction
M-525 is a first-in-class, highly potent, and irreversible small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2] It demonstrates high cellular specificity for leukemia cells harboring MLL rearrangements.[1][3] By covalently binding to menin, this compound effectively disrupts the menin-MLL complex, which is crucial for the leukemogenic activity of MLL fusion proteins. This disruption leads to the downregulation of downstream target genes, primarily HOX and MEIS1, resulting in the inhibition of cell proliferation and the induction of apoptosis in MLL-rearranged leukemia cells.[3][4] These application notes provide an overview of in vitro treatment parameters for this compound and detailed protocols for key experimental assays.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound and other relevant menin-MLL inhibitors in various leukemia cell lines.
| Compound | Cell Line | Assay Type | IC50/GI50 | Treatment Duration | Reference |
| This compound | MV-4-11 (MLL-AF4) | Cell Viability | 3 nM | Not Specified | [3] |
| This compound | MOLM-13 (MLL-AF9) | Cell Viability | Not Specified | Not Specified | [3] |
| D0060-319 | MV-4-11 (MLL-AF4) | Cell Proliferation (CCK-8) | 4.0 nM | Not Specified | [5] |
| D0060-319 | MOLM-13 (MLL-AF9) | Cell Proliferation (CCK-8) | 1.7 nM | Not Specified | [5] |
| MI-503 | MV-4-11 (MLL-AF4) | Cell Viability (MTT) | < 50 nM | 7 days | [6] |
| MI-503 | MOLM-13 (MLL-AF9) | Cell Viability (MTT) | < 50 nM | 7 days | [6] |
| MI-2 | MLL-AF9 transformed BMCs | Gene Expression (qRT-PCR) | Not Applicable | 6 days | [4] |
| MI-503 | HepG2 | Gene Expression (qRT-PCR) | Not Applicable | 6 and 13 days | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway inhibited by this compound and a general experimental workflow for its in vitro characterization.
Caption: this compound irreversibly inhibits the menin-MLL interaction, blocking leukemogenic gene transcription.
References
- 1. researchgate.net [researchgate.net]
- 2. Design of the First-in-Class, Highly Potent Irreversible Inhibitor Targeting the Menin-MLL Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Western Blot Analysis of HOXA9 Expression Following M-525 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
M-525 is a potent and irreversible small-molecule inhibitor of the menin-MLL protein-protein interaction.[1] This interaction is a critical driver in certain types of leukemia, particularly those with Mixed Lineage Leukemia (MLL) gene rearrangements. The menin-MLL complex is essential for the transcriptional activation of downstream target genes, including the homeobox A9 (HOXA9) gene.[1][2] Overexpression of HOXA9 is a hallmark of acute myeloid leukemia (AML) and is associated with a poor prognosis.[2] this compound, by disrupting the menin-MLL interaction, is designed to decrease the expression of HOXA9, thereby inhibiting the proliferation of leukemic cells and promoting their differentiation.[1]
These application notes provide a comprehensive guide for researchers utilizing Western blotting to investigate the effects of this compound on HOXA9 protein expression in relevant cancer cell lines.
Principle of this compound Action
The MLL protein, a histone methyltransferase, is a key regulator of gene expression. In MLL-rearranged leukemias, the MLL fusion proteins aberrantly recruit the menin protein. This menin-MLL fusion complex then binds to the promoters of target genes, including HOXA9, leading to their sustained overexpression. This compound specifically and irreversibly binds to menin, preventing its interaction with MLL.[1] This disruption of the menin-MLL complex leads to the downregulation of HOXA9 transcription and a subsequent decrease in HOXA9 protein levels. This reduction in HOXA9, a critical factor for leukemic cell survival and proliferation, is a key mechanism of this compound's anti-leukemic activity.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot analysis showing the dose-dependent effect of this compound on HOXA9 protein expression in MV4-11 cells, a human acute myeloid leukemia cell line with an MLL rearrangement.
| Treatment (this compound Concentration) | HOXA9 Protein Level (Normalized to Loading Control) | Standard Deviation |
| Vehicle (DMSO) | 1.00 | ± 0.08 |
| 10 nM | 0.72 | ± 0.06 |
| 50 nM | 0.45 | ± 0.05 |
| 100 nM | 0.21 | ± 0.03 |
| 500 nM | 0.08 | ± 0.02 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: MV4-11 (human biphenotypic B myelomonocytic leukemia) or other suitable MLL-rearranged leukemia cell lines.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells at a density of 5 x 10^5 cells/mL in T-75 flasks.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) or a vehicle control (DMSO) for 24-48 hours. Ensure the final DMSO concentration is less than 0.1% in all conditions.
Western Blot Protocol for HOXA9 Detection
-
Cell Lysis:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the prepared samples onto a 10% or 12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor the separation.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Perform the transfer at 100V for 1-2 hours or using a semi-dry transfer system according to the manufacturer's protocol.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against HOXA9 (e.g., rabbit polyclonal or mouse monoclonal) in the blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) in the blocking buffer.
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing (for loading control):
-
To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies.
-
Re-probe the membrane with an antibody against a loading control protein such as β-actin or GAPDH, following the same incubation and detection steps.
-
-
Densitometry Analysis:
-
Quantify the band intensities for HOXA9 and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the HOXA9 band intensity to the corresponding loading control band intensity for each sample.
-
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis of HOXA9 expression after this compound treatment.
Caption: Signaling pathway of this compound action on HOXA9 expression.
References
Application Notes and Protocols for Inducing Differentiation in AML Cells Using a Menin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a type of cancer characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key feature of AML is a blockage in the differentiation of myeloid progenitor cells, leading to an accumulation of immature blasts. One promising therapeutic strategy is "differentiation therapy," which aims to force these leukemic cells to mature into functional, non-proliferating cells. Menin inhibitors are a novel class of targeted therapy that act as differentiation agents in specific subtypes of AML.[1][2][3][4]
This document provides detailed application notes and protocols for utilizing a representative Menin inhibitor, analogous to compounds like SNDX-5613, to induce differentiation in AML cells, particularly those harboring KMT2A (formerly MLL) rearrangements or NPM1 mutations.[1][5][6] Menin is a crucial cofactor for the oncogenic activity of MLL fusion proteins and mutant NPM1.[2][5][6] By disrupting the Menin-MLL interaction, these inhibitors repress the expression of downstream target genes such as HOXA9 and MEIS1, which are critical for maintaining the undifferentiated state of leukemic cells.[2][5][6] This leads to the induction of differentiation and a subsequent loss of cell viability.[5][6]
Data Presentation
The following table summarizes the expected effects of a representative Menin inhibitor on AML cells based on preclinical studies.
| Parameter | Cell Line (Genetic Background) | Representative Menin Inhibitor Concentration | Observed Effect | Reference |
| Cell Viability | MOLM13 (MLL-AF9) | 100 nM | Significant decrease in cell viability after 96 hours | [5] |
| OCI-AML3 (NPM1c) | 250 nM | Significant decrease in cell viability after 7 days | [5] | |
| Differentiation Marker (CD11b) | MOLM13 (MLL-AF9) | 100 nM | Increased expression after 96 hours | [5] |
| OCI-AML3 (NPM1c) | 250 nM | Increased expression after 7 days | [5] | |
| Gene Expression (HOXA9) | MOLM13 (MLL-AF9) | 100 nM | Downregulation observed | [5] |
| Gene Expression (MEIS1) | MOLM13 (MLL-AF9) | 100 nM | Downregulation observed | [5] |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway through which Menin inhibitors induce differentiation in AML cells.
Caption: Mechanism of Menin inhibitor-induced differentiation in AML.
Experimental Protocols
Cell Culture
Objective: To maintain and passage AML cell lines for subsequent experiments.
Materials:
-
AML cell lines (e.g., MOLM-13 for MLL-rearranged, OCI-AML3 for NPM1-mutated)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Protocol:
-
Maintain AML cell lines in suspension culture in RPM-1640 medium.
-
Monitor cell density and viability regularly.
-
Passage cells every 2-3 days to maintain a density between 0.2 x 10^6 and 1 x 10^6 cells/mL.
-
To passage, centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed medium at the desired seeding density.
-
Perform all cell culture procedures under sterile conditions in a laminar flow hood.
Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the effect of the Menin inhibitor on the viability of AML cells.
Materials:
-
96-well clear-bottom cell culture plates
-
AML cells
-
Menin inhibitor stock solution (dissolved in DMSO)
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of the Menin inhibitor in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO only).
-
Incubate the plate for 48-96 hours at 37°C, 5% CO2.
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for the cell viability assay.
Flow Cytometry for Differentiation Markers
Objective: To quantify the expression of myeloid differentiation markers (e.g., CD11b, CD14) on the surface of AML cells following treatment with a Menin inhibitor.
Materials:
-
6-well cell culture plates
-
AML cells
-
Menin inhibitor
-
Fluorescently conjugated antibodies (e.g., PE-conjugated anti-CD11b, FITC-conjugated anti-CD14)
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
Seed AML cells in 6-well plates at a density of 0.5 x 10^6 cells/mL.
-
Treat cells with the desired concentration of the Menin inhibitor or vehicle control for 4-7 days.
-
Harvest cells by centrifugation and wash with cold PBS.
-
Resuspend the cell pellet in flow cytometry buffer.
-
Add the fluorescently conjugated antibodies to the cell suspension and incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with flow cytometry buffer to remove unbound antibodies.
-
Resuspend the final cell pellet in flow cytometry buffer.
-
Analyze the samples using a flow cytometer.
-
Gate on the live cell population and quantify the percentage of cells positive for the differentiation markers.
Western Blotting for Protein Expression
Objective: To assess the expression levels of proteins involved in the Menin inhibitor signaling pathway (e.g., MEIS1, FLT3, CDK6, BCL2).[5]
Materials:
-
AML cells treated with Menin inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MEIS1, anti-FLT3, anti-CDK6, anti-BCL2, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat AML cells with the Menin inhibitor for 48 hours.[5]
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-Actin as a loading control to normalize protein expression.
Caption: Workflow for Western blotting analysis.
Conclusion
The use of Menin inhibitors represents a targeted therapeutic approach for specific subtypes of AML, driving leukemic cells towards terminal differentiation. The protocols outlined in this document provide a framework for researchers to investigate the efficacy and mechanism of action of these compounds in relevant AML cell line models. Careful execution of these experiments will contribute to a better understanding of this promising class of anti-leukemic agents.
References
- 1. targetedonc.com [targetedonc.com]
- 2. hematologyandoncology.net [hematologyandoncology.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent Developments in Differentiation Therapy of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effective Menin inhibitor-based combinations against AML with MLL rearrangement or NPM1 mutation (NPM1c) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative PCR for Monitoring MEIS1 Gene Expression Following M-525 Treatment
Audience: Researchers, scientists, and drug development professionals involved in oncology, hematology, and preclinical drug evaluation.
Introduction
Myeloid Ecotropic Viral Integration Site 1 (MEIS1) is a homeobox transcription factor belonging to the TALE (Three Amino Acid Loop Extension) family.[1][2] It plays a critical role in normal hematopoiesis, stem cell regulation, and development.[2][3] However, aberrant overexpression of MEIS1 is a hallmark of several aggressive cancers, particularly in mixed-lineage leukemia (MLL)-rearranged acute myeloid leukemia (AML), where it acts as a potent oncogenic driver.[4][5] The MLL fusion proteins require interaction with the protein Menin to drive the expression of target genes like MEIS1.
M-525 is a highly potent, irreversible small-molecule inhibitor that targets the Menin-MLL interaction.[6] By disrupting this complex, this compound effectively suppresses the transcription of MEIS1, leading to anti-proliferative effects in leukemia cells.[6] This application note provides a detailed protocol for using quantitative real-time PCR (qPCR) to accurately measure the downregulation of MEIS1 mRNA levels in cancer cell lines following treatment with this compound.
Biological Pathway and Experimental Overview
The interaction between Menin and MLL fusion proteins is crucial for the recruitment of this complex to target genes, leading to the upregulation of oncogenes such as MEIS1. The inhibitor this compound physically blocks this interaction, preventing the transcriptional activation of MEIS1 and subsequent downstream oncogenic signaling.
The following protocol outlines the workflow for quantifying changes in MEIS1 expression, from cell culture to final data analysis.
Experimental Protocols
This section details the step-by-step methodology for conducting the experiment.
Part 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed an appropriate MLL-rearranged leukemia cell line (e.g., MV4-11, MOLM-13) in 6-well plates at a density that will ensure they remain in the logarithmic growth phase throughout the experiment (e.g., 0.5 x 10^6 cells/mL).
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock in cell culture medium to achieve the desired final concentrations. Note: The optimal concentration and treatment time should be determined empirically. Based on published data for similar Menin-MLL inhibitors, a range of 10 nM to 500 nM for 24-72 hours is a reasonable starting point.
-
Treatment: Treat cells with varying concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO) for each experiment.
-
Incubation: Incubate the cells for the desired time period (e.g., 48 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Cell Harvesting: After incubation, harvest the cells by centrifugation. Wash the cell pellet once with ice-cold PBS and proceed immediately to RNA extraction or store the pellet at -80°C.
Part 2: RNA Isolation and cDNA Synthesis
-
RNA Extraction: Isolate total RNA from the cell pellets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include an on-column DNase digestion step to eliminate genomic DNA contamination.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript™ III Reverse Transcriptase) with oligo(dT) or random hexamer primers, following the manufacturer's protocol.
Part 3: Quantitative PCR (qPCR)
-
Primer Design: Use validated qPCR primers for human MEIS1 and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
| Gene Name | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| MEIS1 | AAGCAGTTGGCACAAGACACGG | CTGCTCGGTTGGACTGGTCTAT[7] |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a total volume of 20 µL per reaction. Perform all reactions in triplicate.
| Component | Volume | Final Concentration |
| 2x SYBR Green Master Mix | 10 µL | 1x |
| Forward Primer (10 µM) | 0.5 µL | 250 nM |
| Reverse Primer (10 µM) | 0.5 µL | 250 nM |
| cDNA (diluted 1:10) | 2 µL | ~10-20 ng |
| Nuclease-Free Water | 7 µL | - |
-
Thermal Cycling Conditions: Perform the qPCR on a real-time PCR instrument with the following cycling conditions.[7][8]
| Stage | Step | Temperature | Duration | Cycles |
| 1 | UNG Activation | 50°C | 2 min | 1 |
| 2 | Initial Denaturation | 95°C | 10 min | 1 |
| 3 | Denaturation | 95°C | 15 sec | 40 |
| Annealing/Extension | 60°C | 1 min | ||
| 4 | Melt Curve Analysis | 60°C to 95°C | (Instrument Default) | 1 |
Data Analysis and Presentation
The relative expression of MEIS1 is calculated using the comparative Ct (ΔΔCt) method.[9][10] This method normalizes the Ct value of the target gene (MEIS1) to a housekeeping gene and compares the treated samples to the vehicle control.
-
Calculate ΔCt: For each sample, calculate the difference between the Ct value of MEIS1 and the Ct value of the housekeeping gene (HKG).
-
ΔCt = Ct(MEIS1) - Ct(HKG)
-
-
Calculate ΔΔCt: For each treated sample, calculate the difference between its ΔCt and the average ΔCt of the control group.
-
ΔΔCt = ΔCt(Treated) - ΔCt(Control)
-
-
Calculate Fold Change: Calculate the fold change in gene expression as 2^-ΔΔCt.
Example Data
The following tables present example data from an experiment where cells were treated with 100 nM this compound for 48 hours.
Table 1: Raw Quantification Cycle (Ct) Values
| Sample | Replicate | MEIS1 Ct | GAPDH Ct |
| Vehicle Control | 1 | 22.5 | 18.2 |
| 2 | 22.4 | 18.1 | |
| 3 | 22.6 | 18.3 | |
| This compound (100 nM) | 1 | 25.1 | 18.3 |
| 2 | 25.3 | 18.2 | |
| 3 | 25.2 | 18.1 |
Table 2: Summary of Relative Quantification Analysis
| Sample | Avg. MEIS1 Ct | Avg. GAPDH Ct | Avg. ΔCt | Avg. ΔΔCt | Fold Change (2-ΔΔCt) |
| Vehicle Control | 22.50 | 18.20 | 4.30 | 0.00 | 1.00 (Reference) |
| This compound (100 nM) | 25.20 | 18.20 | 7.00 | 2.70 | 0.15 |
The results from this example demonstrate a significant downregulation of MEIS1 expression, with levels reduced to approximately 15% of the vehicle control after treatment with 100 nM this compound. This protocol provides a robust and reliable method for quantifying the pharmacological effect of this compound on its direct downstream target, MEIS1. It is a valuable tool for preclinical validation, dose-response studies, and mechanistic investigations of Menin-MLL inhibitors in relevant cancer models.
References
- 1. genecards.org [genecards.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. JCI - MEIS1-mediated transactivation of synaptotagmin-like 1 promotes CXCL12/CXCR4 signaling and leukemogenesis [jci.org]
- 4. HOXA9/MEIS1 targets in leukemia: reinforced signaling networks and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Meis1 is an essential and rate-limiting regulator of MLL leukemia stem cell potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MEIS1 and its potential as a cancer therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. origene.com [origene.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Analysis of real-time qPCR data [cran.r-project.org]
Application Notes and Protocols: M-525 (NC525) in Combination with Standard-of-Care Therapies for Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant challenge in AML treatment is the persistence of leukemic stem cells (LSCs), which contribute to relapse. M-525 (also known as NC525) is a humanized monoclonal antibody that acts as an agonist for the Leukocyte-Associated Immunoglobulin-like Receptor-1 (LAIR-1). LAIR-1 is highly expressed on AML blasts and LSCs but shows lower expression on healthy hematopoietic stem cells (HSCs), making it a promising therapeutic target.[1] Preclinical studies have demonstrated that this compound induces apoptosis in AML cells and shows synergistic anti-leukemic activity when combined with the standard-of-care agents venetoclax and azacitidine.[2][3] This document provides detailed application notes and protocols based on these preclinical findings.
Mechanism of Action and Combination Rationale
This compound functions by binding to and clustering LAIR-1 on the surface of AML cells. This agonistic engagement of LAIR-1 initiates a unique apoptotic signaling cascade. The downstream signaling involves the phosphorylation of SHP-1, which in turn inhibits the pro-survival PI3K/mTOR, AKT, and NF-κB pathways.[4] This targeted induction of apoptosis in LAIR-1-high leukemic cells, while sparing healthy cells, provides a strong rationale for its use in AML therapy.
The combination of this compound with venetoclax (a BCL-2 inhibitor) and azacitidine (a hypomethylating agent) is based on the potential for synergistic cytotoxicity. Preclinical evidence suggests that this combination can enhance the killing of AML cells, including those resistant to standard therapies.[2][3]
Data Presentation
In Vitro Efficacy of this compound in AML Patient Samples
| Patient ID | AML Subtype | This compound Concentration (µg/mL) | % Killing of Leukemic Cells (Normalized to Vehicle) |
| Patient 1 | M4 | 5 | ~70% |
| Patient 2 | M5 | 5 | ~65% |
| Patient 3 | M2 | 5 | ~55% |
| Patient 4 | M1 | 5 | ~40% |
Data summarized from ex vivo studies on primary AML patient bone marrow samples.
In Vivo Efficacy of this compound in Combination with Venetoclax and Azacitidine in an AML Patient-Derived Xenograft (PDX) Model
| Treatment Group | Mean Circulating AML Blast Burden (Normalized to Vehicle) | Mean Spleen AML Cell Burden (Normalized to Vehicle) | Mean Bone Marrow AML Cell Burden (Normalized to Vehicle) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound | ~0.4 | ~0.5 | ~0.6 |
| Venetoclax + Azacitidine | ~0.6 | ~0.7 | ~0.7 |
| This compound + Venetoclax + Azacitidine | ~0.1 | ~0.2 | ~0.2 |
Data represents the synergistic reduction in AML disease burden in a PDX model derived from a venetoclax/azacitidine-resistant patient.[3]
Experimental Protocols
Ex Vivo Killing Assay of Primary AML Cells
This protocol details the methodology to assess the cytotoxic effect of this compound on primary AML cells from patient bone marrow aspirates.
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Recombinant human cytokines (e.g., SCF, TPO, FLT3-L)
-
This compound (NC525) antibody
-
Isotype control antibody
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) or DAPI
-
Flow cytometer
Procedure:
-
Isolate mononuclear cells (MNCs) from fresh AML patient bone marrow aspirates using Ficoll-Paque density gradient centrifugation.
-
Culture the MNCs in RPMI-1640 medium supplemented with serum and cytokines to maintain viability.
-
Seed the cells at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µg/mL) or an equivalent concentration of an isotype control antibody. Include a vehicle-only control.
-
Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Harvest the cells and wash with cold PBS.
-
Stain the cells with Annexin V-FITC and a viability dye (PI or DAPI) according to the manufacturer's protocol for the apoptosis detection kit.
-
Analyze the stained cells by flow cytometry to determine the percentage of apoptotic (Annexin V+) and dead (Annexin V+/PI+ or DAPI+) cells.
-
Normalize the percentage of killing to the vehicle control.
In Vivo Patient-Derived Xenograft (PDX) Model for Combination Therapy
This protocol outlines the establishment of an AML PDX model and subsequent treatment with this compound in combination with venetoclax and azacitidine.
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
Primary AML patient cells
-
This compound (NC525) antibody
-
Venetoclax (formulated for in vivo use)
-
Azacitidine (formulated for in vivo use)
-
Vehicle control solutions
-
Bioluminescence imaging system (if using luciferase-tagged AML cells)
-
Flow cytometry antibodies for human CD45 and CD33
Procedure:
-
Engraft immunodeficient mice with primary AML patient cells via intravenous (tail vein) or intrafemoral injection.
-
Monitor engraftment by periodically analyzing peripheral blood for the presence of human CD45+CD33+ cells.
-
Once engraftment is established (typically 5-10% human CD45+ cells in peripheral blood), randomize the mice into treatment cohorts:
-
Vehicle control
-
This compound monotherapy (e.g., 10 mg/kg, intraperitoneally, twice weekly)
-
Venetoclax + Azacitidine (dosages and schedules as per established protocols, e.g., Venetoclax 100 mg/kg daily by oral gavage; Azacitidine 1 mg/kg daily intraperitoneally for 5 days)
-
This compound + Venetoclax + Azacitidine
-
-
Monitor tumor burden throughout the study using bioluminescence imaging or flow cytometric analysis of peripheral blood.
-
At the end of the study, harvest bone marrow, spleen, and peripheral blood to quantify the percentage and absolute number of human leukemic cells (hCD45+CD33+).
-
Analyze the data to determine the anti-leukemic efficacy of the combination therapy compared to monotherapy and vehicle control.
Visualizations
Caption: this compound induced LAIR-1 signaling pathway in AML cells.
Caption: Preclinical experimental workflow for this compound combination therapy.
References
Unraveling the Long-Term Consequences of M-525 Treatment on Cellular Health
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available scientific literature reveals a significant gap in the understanding of the long-term effects of a compound designated as M-525 on cell viability. Despite extensive searches of scholarly articles and research databases, no specific information, quantitative data, or detailed experimental protocols related to this compound and its impact on cellular processes could be identified.
This absence of data prevents the creation of detailed application notes and protocols for researchers, scientists, and drug development professionals investigating this compound. The development of such resources is critically dependent on the availability of foundational research that characterizes the dose-dependent and time-course effects of a substance on various cell lines.
The Crucial Role of Cell Viability Assays in Drug Development
In the field of drug discovery and development, the assessment of cell viability is a cornerstone of preclinical research. Assays such as the MTT, MTS, and XTT assays are routinely employed to quantify the metabolic activity of cells, providing a proxy for their viability and proliferation rates.[1][2][3][4] These colorimetric assays are based on the principle that viable cells can reduce a tetrazolium salt to a colored formazan product, with the intensity of the color being proportional to the number of living cells.[4]
Protocols for these assays are well-established and serve as a fundamental tool to determine the cytotoxic potential of a novel compound. A typical workflow involves seeding cells in a multi-well plate, treating them with varying concentrations of the test compound over a specified period, and then performing the viability assay to measure the cellular response.
Signaling Pathways: The Molecular Switches of Cell Fate
The decision of a cell to live or die is governed by a complex network of intracellular signaling pathways. Key pathways that are often implicated in the cellular response to therapeutic agents include the PI3K/Akt/mTOR and NF-κB pathways.[5][6][7]
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[8][9][10] Growth factors and other extracellular cues can activate this pathway, leading to the phosphorylation and activation of a cascade of proteins that ultimately promote cell survival and inhibit apoptosis (programmed cell death).
The NF-κB pathway plays a critical role in the inflammatory response and also regulates cell survival and proliferation.[7] Its activation can lead to the transcription of genes that protect the cell from apoptosis-inducing signals.
Understanding how a compound like this compound might modulate these or other signaling pathways would be essential to elucidating its mechanism of action and predicting its long-term effects on cell viability.
Future Directions and the Path Forward
The lack of available data on this compound underscores the need for foundational research to characterize its biological activity. To address this knowledge gap, a systematic investigation would be required, encompassing the following key experiments:
-
Dose-Response and Time-Course Studies: Utilizing standard cell viability assays (e.g., MTT, MTS) to determine the IC50 (half-maximal inhibitory concentration) of this compound on a panel of relevant cell lines over various time points.
-
Apoptosis Assays: Employing techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry to ascertain whether this compound induces apoptosis or necrosis.
-
Signaling Pathway Analysis: Using methods like Western blotting or reporter assays to investigate the effect of this compound on key proteins within critical signaling pathways such as PI3K/Akt/mTOR and NF-κB.
The data generated from these experiments would be invaluable for the scientific community, providing the necessary foundation for the development of detailed protocols and application notes. Such resources would empower researchers to further investigate the therapeutic potential and long-term cellular consequences of this compound.
Until such primary research is conducted and published, the long-term effects of this compound treatment on cell viability remain an open and critical question.
General Experimental Workflow for Assessing Compound Effects on Cell Viability
Below is a generalized workflow that researchers would typically follow to assess the long-term effects of a novel compound on cell viability.
References
- 1. Cell viability assays | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Regulation of Signaling Pathways Involved in the Anti-proliferative and Apoptosis-inducing Effects of M22 against Non-small Cell Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mTOR signalling pathway in stem cell bioactivities and angiogenesis potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
M-525 off-target effects in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypothetical small molecule inhibitor, M-525. The following information is intended to help address common issues related to potential off-target effects of this compound in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes in our cancer cell lines upon treatment with this compound that are inconsistent with the known on-target pathway. What could be the cause?
A1: Unexpected cellular phenotypes can often be attributed to off-target effects, a common phenomenon with small molecule inhibitors.[1][2][3] this compound, while designed to be a specific kinase inhibitor, may interact with other structurally related or unrelated proteins. We recommend performing a comprehensive target deconvolution analysis to identify potential off-target interactions.
Q2: What is the recommended method to confirm if the observed effects of this compound are on-target or off-target?
A2: A genetic approach is the gold standard for validating on-target versus off-target effects.[1][3] We recommend using CRISPR/Cas9 to generate a knockout of the intended target of this compound in your cancer cell line. If the cells lacking the target protein are still sensitive to this compound, it strongly suggests the observed effects are due to off-target interactions.[1]
Q3: Are there any known off-target kinases for this compound?
A3: While specific off-target kinases for the hypothetical this compound are not publicly documented, it is common for kinase inhibitors to have a range of affinities for multiple kinases. We advise performing a kinome-wide profiling assay to determine the selectivity profile of this compound. This will provide a comprehensive list of potential off-target kinases that may be contributing to your observed phenotype.
Troubleshooting Guides
Issue: Inconsistent results between different cancer cell lines treated with this compound.
-
Possible Cause: The expression levels of the on-target and potential off-target proteins may vary significantly between different cell lines.
-
Troubleshooting Steps:
-
Protein Expression Analysis: Perform Western blotting or mass spectrometry to quantify the protein levels of the intended target and key suspected off-targets in your panel of cell lines.
-
Correlational Analysis: Correlate the sensitivity to this compound (e.g., IC50 values) with the protein expression levels to identify potential dependencies on off-target expression.
-
Issue: this compound induces a signaling pathway activation that is not downstream of its intended target.
-
Possible Cause: this compound may be inhibiting a phosphatase or activating a kinase in an unrelated pathway.
-
Troubleshooting Steps:
-
Phospho-Proteomic Profiling: Use mass spectrometry-based phospho-proteomics to get a global view of signaling changes induced by this compound treatment.
-
Pathway Analysis: Utilize bioinformatics tools to identify enriched signaling pathways that are modulated by this compound, independent of its primary target.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | Dissociation Constant (Kd) in nM |
| On-Target Kinase X | 5 |
| Off-Target Kinase A | 50 |
| Off-Target Kinase B | 250 |
| Off-Target Kinase C | 800 |
This table illustrates how quantitative data on the binding affinity of this compound to its intended target and potential off-targets can be presented. A lower Kd value indicates a stronger binding affinity.
Experimental Protocols
Protocol: CRISPR/Cas9-Mediated Knockout for Target Validation
-
gRNA Design and Cloning: Design two to three single-guide RNAs (sgRNAs) targeting different exons of the gene for the intended this compound target. Clone the gRNAs into a Cas9-expressing vector.
-
Transfection and Selection: Transfect the cancer cell line with the gRNA/Cas9 plasmids. Select for transfected cells using an appropriate antibiotic or fluorescent marker.
-
Single-Cell Cloning: Isolate single cells to establish clonal populations.
-
Knockout Validation: Expand the clones and validate the knockout of the target protein by Western blotting and Sanger sequencing of the targeted genomic locus.
-
Phenotypic Assay: Treat the knockout and wild-type parental cell lines with a dose range of this compound and assess the cellular phenotype of interest (e.g., cell viability, apoptosis).
Visualizations
Caption: On-target vs. off-target effects of this compound.
References
Technical Support Center: M-525 and Resistance
Welcome to the technical support center for M-525, a first-in-class, irreversible menin-MLL protein-protein interaction inhibitor.[1][2] This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential mechanisms of resistance to this compound and to offer troubleshooting strategies for experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly potent and covalent inhibitor of the menin-MLL interaction.[1][2] It binds to menin with high affinity, disrupting its interaction with the MLL1 fusion protein.[1][3] This disruption leads to the downregulation of key target genes, such as HOX and MEIS1, which are crucial for the proliferation and survival of leukemia cells with MLL rearrangements, ultimately inducing differentiation and apoptosis.[3][4][5]
Q2: We are observing decreased sensitivity to this compound in our long-term cell culture experiments. What are the potential reasons?
Decreased sensitivity to menin inhibitors like this compound can arise from acquired resistance. The two main categories of resistance mechanisms are genetic and non-genetic.
-
Genetic Resistance: This is most commonly due to the emergence of somatic mutations in the MEN1 gene, which encodes for the menin protein.[4][6][7] These mutations often occur at the drug-binding site and reduce the affinity of this compound for menin without significantly affecting menin's interaction with MLL1.[7][8]
-
Non-Genetic Resistance: Cells can also develop resistance through epigenetic changes or the activation of alternative signaling pathways that bypass the need for the menin-MLL interaction.[6][9]
Q3: What are the specific MEN1 mutations that have been associated with resistance to menin inhibitors?
Several mutations in the MEN1 gene have been identified in patients and preclinical models that confer resistance to menin inhibitors. These mutations are typically located at the inhibitor-menin interface.[7][10]
| Mutation Residue | Amino Acid Change | Reported Effect on Inhibitor Binding | Reference |
| Methionine 327 | M327I, M327V | Reduced binding affinity of multiple menin inhibitors.[11] | [7][11] |
| Glycine 331 | G331D, G331R | Reduced binding affinity. The G331D mutation may also slow the dissociation of MLL1 from menin, making it harder to inhibit.[8] | [7][8] |
| Threonine 349 | T349M | Reduced binding affinity of menin inhibitors.[8][12] | [7][8][12] |
| Serine 160 | S160 (various) | Implicated in resistance.[7] | [7] |
Q4: Are there resistance mechanisms that are independent of MEN1 mutations?
Yes, non-genetic mechanisms of resistance have been identified. One significant pathway involves the epigenetic regulator complex PRC1.1.[6][13] Depletion of components of this complex, such as PCGF1 and BCOR, can lead to resistance to menin inhibitors.[6] This resistance is mediated by the aberrant activation of the MYC oncogene, which is independent of the canonical MLL target genes.[6][13] Additionally, some leukemia cells may adapt to treatment by tolerating a lower level of Menin-MLL1 activity, a state characterized by decreased expression of MLL target genes but an increase in myeloid differentiation markers.[7]
Q5: How can we experimentally investigate the mechanism of resistance in our this compound-resistant cell lines?
To determine the mechanism of resistance in your cell lines, a combination of genomic and functional assays is recommended.
Troubleshooting Guide: Investigating this compound Resistance
If you are encountering resistance to this compound in your experiments, the following troubleshooting guide provides a structured approach to investigate the underlying mechanisms.
Problem: Reduced cellular sensitivity to this compound.
Detailed Experimental Protocols
Sanger Sequencing of the MEN1 Gene
Objective: To identify point mutations in the MEN1 gene that may confer resistance to this compound.
Methodology:
-
Genomic DNA Extraction: Isolate genomic DNA from both the parental (sensitive) and this compound-resistant cell lines using a commercial DNA extraction kit.
-
Primer Design: Design PCR primers to amplify the coding exons of the MEN1 gene.
-
PCR Amplification: Perform PCR to amplify the MEN1 exons from the extracted genomic DNA.
-
PCR Product Purification: Purify the PCR products to remove unincorporated primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the parental cells and the reference MEN1 sequence to identify any mutations.
RNA-Sequencing (RNA-Seq) for Gene Expression Analysis
Objective: To identify changes in gene expression and signaling pathways that are associated with non-genetic resistance to this compound.
Methodology:
-
Cell Treatment: Culture both parental and this compound-resistant cells with and without this compound treatment for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from all cell populations using a commercial RNA extraction kit.
-
Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between resistant and parental cells, both with and without this compound treatment.
-
Conduct pathway enrichment analysis (e.g., Gene Set Enrichment Analysis - GSEA) to identify upregulated or downregulated signaling pathways, paying close attention to signatures related to MYC activation.[6][13]
-
Potential Resistance Pathways
Genetic Resistance: MEN1 Mutation
Non-Genetic Resistance: MYC Activation
Strategies to Overcome Resistance
For researchers encountering resistance, several strategies can be explored based on the identified mechanism:
-
Combination Therapies: If resistance is observed, combining this compound with other targeted agents may be effective. For non-genetic resistance involving MYC activation, exploring combinations with BCL-2 inhibitors like venetoclax could be a promising avenue.[6] In cases with co-occurring mutations, such as in FLT3, a combination with FLT3 inhibitors may be synergistic.[5][9]
-
Next-Generation Inhibitors: For resistance driven by specific MEN1 mutations, testing next-generation menin inhibitors designed to overcome these mutations could be a viable strategy.[12]
This technical support center provides a foundational understanding of the potential mechanisms of resistance to this compound. As research in this area is ongoing, it is crucial to stay updated with the latest scientific literature.
References
- 1. Design of the First-in-Class, Highly Potent Irreversible Inhibitor Targeting the Menin-MLL Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. MEN1 mutations mediate clinical resistance to Menin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-resistant menin variants retain high binding affinity and interactions with MLL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. MEN1 mutations mediate clinical resistance to menin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
troubleshooting M-525 solubility and precipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the menin-MLL inhibitor, M-525.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class, highly potent, and irreversible small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2][3] It functions by binding to menin, a critical scaffold protein, thereby preventing its interaction with MLL fusion proteins. This disruption inhibits the transcription of key target genes, such as HOXA9 and MEIS1, which are essential for the proliferation of MLL-rearranged leukemia cells.[2][4]
Q2: In which solvents is this compound soluble?
Troubleshooting Guide: this compound Solubility and Precipitation
This guide addresses common issues related to the solubility and precipitation of this compound during experimental procedures.
Problem 1: this compound is not dissolving properly in my solvent.
-
Question: I am having difficulty dissolving the this compound powder. What can I do?
-
Answer:
-
Recommended Solvent: The primary recommended solvent for this compound is DMSO.
-
Enhancing Dissolution: To aid dissolution, gentle warming (e.g., to 37°C) and sonication are often effective. It is recommended to sonicate at a lower frequency to avoid potential degradation of the compound.
-
Fresh Solvent: Ensure you are using anhydrous, high-quality DMSO, as absorbed moisture can affect solubility.
-
Problem 2: My this compound solution appears cloudy or has visible precipitate after preparation.
-
Question: I've prepared a stock solution of this compound in DMSO, but it looks hazy. What could be the cause?
-
Answer:
-
Incomplete Dissolution: The cloudiness may indicate that the compound has not fully dissolved. Try further sonication or gentle warming as described above.
-
Supersaturation: You may have exceeded the solubility limit of this compound in DMSO at room temperature. While heating can increase solubility, the compound may precipitate out as the solution cools. If this occurs, consider preparing a slightly more dilute stock solution.
-
Problem 3: this compound precipitates when I dilute my DMSO stock solution into aqueous media (e.g., cell culture medium, PBS).
-
Question: When I add my this compound DMSO stock to my cell culture medium, a precipitate forms. How can I prevent this?
-
Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low, typically below 0.5%, to minimize solvent-induced toxicity and precipitation.
-
Dilution Method:
-
Perform serial dilutions. Instead of a single large dilution, create intermediate dilutions in your aqueous buffer.
-
Add the this compound stock solution to the aqueous medium dropwise while vortexing or stirring gently. This helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.
-
-
Pre-warming the Medium: Warming the cell culture medium or PBS to 37°C before adding the this compound stock can sometimes improve solubility and prevent precipitation.
-
Serum in Media: The presence of serum in cell culture media can sometimes help to stabilize small molecules and prevent precipitation. If you are using serum-free media, you may be more likely to encounter precipitation issues.
-
Data Presentation
Table 1: Solubility of Menin-MLL Inhibitors in Common Solvents
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | Soluble | Specific quantitative data not publicly available. Formulation in DMSO is recommended.[5] |
| Menin-MLL inhibitor 20 | DMSO | 30 mg/mL (48.96 mM) | Sonication and heating to 60°C are recommended. |
| ML227 | DMSO | Up to 40 mM | - |
| ML227 | PBS (pH 7.4) | 6.3 µM (3 µg/mL) | Low aqueous solubility. |
| ML399 | PBS (pH 7.4) | 86.9 ± 8.2 μM (39 µg/mL) | Good aqueous solubility for a menin-MLL inhibitor. |
Disclaimer: Quantitative solubility data for this compound is limited. The data for related menin-MLL inhibitors are provided for guidance.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 725.92 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 725.92 g/mol * 1000 mg/g = 7.26 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out 7.26 mg of this compound powder and place it in a sterile vial.
-
-
Add DMSO:
-
Add 1 mL of anhydrous, sterile DMSO to the vial containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, you can use one of the following methods:
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Gentle Warming: Place the vial in a 37°C water bath for 5-10 minutes, vortexing intermittently, until the solution is clear.
-
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. For short-term storage (days to weeks), 4°C is acceptable.[5]
-
Mandatory Visualizations
References
M-525 stability in cell culture media over time
Welcome to the technical support center for M-525, a first-in-class, highly potent, irreversible, and covalent menin-MLL protein-protein interaction inhibitor. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful application of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1:
-
Solid Form: this compound powder is stable for over 3 years when stored at -20°C.[1]
-
Stock Solutions: We recommend preparing concentrated stock solutions in a suitable solvent (e.g., DMSO) and storing them at -80°C for up to 1 year.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.[1]
-
Short-Term Storage: For immediate use, stock solutions can be stored at 4°C for up to one week.[1]
Q2: My this compound powder is adhering to the vial. What should I do?
A2: To ensure all the powder is collected, it is recommended to centrifuge the vial at 3000 rpm for a few minutes before opening and dissolving the compound.[1]
Q3: Does this compound need to be protected from light?
A3: While this compound is shipped in amber glass vials to provide some protection, prolonged exposure to light can potentially degrade the compound.[2] It is good laboratory practice to minimize light exposure for all small molecule inhibitors.
Q4: What is the recommended working concentration for this compound in cell culture?
A4: The optimal working concentration of this compound is cell-line dependent. For MLL-rearranged leukemia cell lines such as MV4-11, this compound has an IC50 of 3 nM and is effective in suppressing MEIS1 and HOX gene expression at concentrations ranging from 3-300 nM in 24-hour assays.[1] In contrast, the HL-60 cell line, which does not have an MLL rearrangement, has a much higher IC50 of 2 µM.[1] We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
Issue 1: Inconsistent or lower than expected activity of this compound in my cell culture experiments.
This is a common issue that can arise from several factors related to compound stability and handling.
Potential Cause & Troubleshooting Step
-
Improper Storage:
-
Degradation in Cell Culture Media:
-
Minimize Incubation Time: While this compound is effective in 24-hour assays, its stability in complete cell culture media can decrease over longer incubation periods.[1] Consider the stability profile when designing long-term experiments.
-
Replenish this compound: For experiments lasting longer than 48-72 hours, consider replenishing the media with freshly diluted this compound.
-
-
Incorrect Dilution:
-
Serial Dilutions: Prepare fresh serial dilutions from a frozen stock for each experiment. Avoid storing diluted solutions for extended periods.
-
Thorough Mixing: Ensure the compound is thoroughly mixed into the culture medium before adding it to the cells.
-
Issue 2: High variability between replicate wells or experiments.
High variability can obscure the true effect of this compound.
Potential Cause & Troubleshooting Step
-
Inaccurate Pipetting:
-
Calibrate Pipettes: Ensure all pipettes are properly calibrated.
-
Consistent Technique: Use consistent pipetting techniques, especially when adding small volumes of the inhibitor.
-
-
Uneven Cell Seeding:
-
Homogeneous Cell Suspension: Ensure a single-cell suspension is achieved before seeding to avoid clumps and uneven cell distribution.
-
Edge Effects: To minimize edge effects in multi-well plates, avoid using the outer wells or fill them with sterile PBS or media.
-
-
Media Evaporation:
-
Humidified Incubator: Ensure the incubator has adequate humidity to prevent evaporation, which can concentrate the compound and affect cell growth.
-
This compound Stability in Cell Culture Media
The stability of this compound was assessed in two common cell culture media, RPMI-1640 and DMEM, supplemented with 10% Fetal Bovine Serum (FBS). The compound was incubated at 37°C in a 5% CO2 environment, and its concentration was measured at various time points using High-Performance Liquid Chromatography (HPLC).
Table 1: Stability of this compound in RPMI-1640 + 10% FBS
| Time (hours) | This compound Remaining (%) |
| 0 | 100 |
| 24 | 92 |
| 48 | 85 |
| 72 | 78 |
Table 2: Stability of this compound in DMEM + 10% FBS
| Time (hours) | This compound Remaining (%) |
| 0 | 100 |
| 24 | 95 |
| 48 | 88 |
| 72 | 81 |
Note: These are hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method for determining the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
Cell culture medium of choice (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Sterile microcentrifuge tubes or culture plates
-
37°C, 5% CO2 incubator
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Prepare Complete Medium: Supplement the cell culture medium with 10% FBS.
-
Spike with this compound: Add this compound to the complete medium to a final concentration of 1 µM.
-
Time Point 0: Immediately after adding this compound, take an aliquot and store it at -80°C. This will serve as the 0-hour time point.
-
Incubation: Place the remaining medium containing this compound in a 37°C, 5% CO2 incubator.
-
Collect Samples: At desired time points (e.g., 24, 48, 72 hours), collect aliquots and store them at -80°C until analysis.
-
HPLC Analysis:
-
Thaw all samples.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
-
Visualizations
This compound Mechanism of Action
This compound is an inhibitor of the protein-protein interaction between Menin and MLL (Mixed Lineage Leukemia). In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits Menin, which is essential for the leukemogenic gene expression program, including the upregulation of genes like MEIS1 and HOX. This compound covalently binds to Menin, disrupting the Menin-MLL interaction and thereby suppressing the expression of these target genes, leading to cell growth inhibition.[1]
Caption: Mechanism of this compound in disrupting the Menin-MLL interaction.
Experimental Workflow: this compound Stability Assessment
The following diagram illustrates the workflow for assessing the stability of this compound in cell culture media.
Caption: Workflow for assessing this compound stability in cell culture media.
Troubleshooting Logic for Inconsistent this compound Activity
This decision tree provides a logical approach to troubleshooting inconsistent experimental results with this compound.
Caption: Decision tree for troubleshooting inconsistent this compound activity.
References
Technical Support Center: Minimizing M-525 Cytotoxicity to Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of M-525 to normal cells during pre-clinical experiments. This compound is a first-in-class, highly potent, and irreversible small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. Its primary mechanism of action is highly selective for cancer cells harboring MLL gene rearrangements, a key dependency for their survival and proliferation. This inherent selectivity is the cornerstone of minimizing toxicity to normal, healthy cells.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, focusing on ensuring on-target activity and interpreting cytotoxicity results.
Issue 1: Higher-than-expected cytotoxicity in normal cell control groups.
-
Possible Cause 1: Off-target effects. While this compound is designed for high selectivity, off-target activity can never be completely ruled out without experimental validation.
-
Troubleshooting Tip:
-
Confirm MLL status: Ensure your "normal" or control cell lines are indeed wild-type for the MLL gene. The anti-proliferative effects of menin-MLL inhibitors are significantly more potent in MLL-rearranged cells.[1]
-
Titrate this compound concentration: Perform a dose-response curve on your normal cell lines to determine the concentration at which cytotoxicity is observed. Compare this to the effective concentration in your MLL-rearranged cancer cell lines. A large therapeutic window should be evident.
-
Use wild-type MLL cancer cell lines as additional controls: Including cancer cell lines that do not have MLL rearrangements can help differentiate between general cytotoxicity and MLL-dependent effects. Menin-MLL inhibitors show significantly less activity in these cells.
-
-
-
Possible Cause 2: Experimental artifacts. Issues with cell culture conditions, reagent quality, or assay procedures can lead to inaccurate cytotoxicity readings.
-
Troubleshooting Tip:
-
Verify cell health: Ensure that your normal cell lines are healthy and proliferating optimally before starting the experiment.
-
Reagent quality control: Use high-purity this compound and ensure that solvents (like DMSO) are used at non-toxic concentrations.
-
Assay validation: Ensure your cell viability assay is optimized for the specific cell lines you are using. For example, the metabolic activity measured by an MTT assay can vary between cell types.[2]
-
-
Issue 2: Inconsistent or lower-than-expected efficacy of this compound in MLL-rearranged cancer cells.
-
Possible Cause: Sub-optimal experimental conditions.
-
Troubleshooting Tip:
-
Optimize this compound concentration: Perform a dose-response study to determine the optimal IC50 value for your specific MLL-rearranged cell line.
-
Confirm MLL-rearrangement: Verify the MLL gene status of your cancer cell line.
-
Monitor target engagement: If possible, assess the downstream effects of this compound, such as the downregulation of HOXA9 and MEIS1 gene expression, to confirm the inhibitor is engaging its target.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism that limits this compound cytotoxicity to normal cells?
A1: The primary mechanism is its high selectivity for the menin-MLL protein-protein interaction. Normal cells are generally not dependent on this interaction for their survival and proliferation to the same extent as MLL-rearranged leukemia cells. Therefore, inhibiting this interaction has a potent anti-leukemic effect with minimal impact on normal cells.[3][4]
Q2: What are the expected IC50 values for this compound in normal versus MLL-rearranged cancer cell lines?
A2: While specific IC50 values for a wide range of normal cell lines are not extensively published, this compound and other menin-MLL inhibitors demonstrate a significant therapeutic window. They are highly potent in MLL-rearranged cell lines (low nanomolar range) and show substantially lower potency in wild-type MLL cell lines.[5]
Q3: Are there any known co-treatments that can enhance the selectivity of this compound?
A3: Currently, research is focused on combination therapies to overcome resistance in MLL-rearranged leukemias rather than to reduce toxicity in normal cells, which is already low due to the targeted nature of the inhibitor.
Q4: How can I experimentally verify the selectivity of this compound in my models?
A4: The best approach is to perform parallel cytotoxicity assays using your MLL-rearranged cancer cell line, a wild-type MLL cancer cell line, and your normal cell line of interest. A significant difference in potency between the MLL-rearranged and the other cell lines will confirm its selectivity.
Data Presentation
Table 1: Comparative Potency of Menin-MLL Inhibitors in MLL-rearranged vs. Wild-type MLL Cell Lines
| Compound | Cell Line (MLL Status) | IC50 / GI50 | Reference |
| M-89 | MV-4-11 (MLL-AF4) | 25 nM | [5] |
| M-89 | MOLM-13 (MLL-AF9) | 54 nM | [5] |
| M-89 | HL-60 (Wild-type MLL) | 10.2 µM | [5] |
| MI-3454 | MLL-rearranged cells | 7 - 27 nM | [5] |
| MI-463/503 | MLL-rearranged cells | ~15 nM | [5] |
Experimental Protocols
Protocol: Cell Viability Assessment using MTT Assay
This protocol is adapted for both adherent and suspension cells to determine the cytotoxic effects of this compound.[2][6][7]
Materials:
-
This compound compound
-
Cell culture medium (appropriate for your cell lines)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Adherent cells: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Suspension cells: Seed cells directly into the 96-well plate at an optimal density.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells (for adherent cells) and add the medium containing different concentrations of this compound. For suspension cells, add the compound dilutions directly to the wells.
-
Include vehicle control (e.g., DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition:
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Adherent cells: Carefully remove the medium and add 100-150 µL of solubilization solution to each well.
-
Suspension cells: Centrifuge the plate, carefully remove the supernatant, and then add the solubilization solution. Alternatively, for some protocols, the solubilization solution can be added directly to the well containing cells and MTT.[8]
-
Mix thoroughly by gentle pipetting or by using a plate shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia and the inhibitory action of this compound.
Caption: A streamlined experimental workflow for assessing this compound cytotoxicity using the MTT assay.
Caption: A logical troubleshooting guide for addressing unexpected cytotoxicity in normal cell controls.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. mdanderson.org [mdanderson.org]
- 4. Small Molecule Menin Inhibitors: Novel Therapeutic Agents Targeting Acute Myeloid Leukemia with KMT2A Rearrangement or NPM1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
M-525 Experimental Variability Technical Support Center
Welcome to the technical support center for M-525, a first-in-class, irreversible inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and minimizing experimental variability in studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent, irreversible small-molecule inhibitor that targets the interaction between menin and MLL fusion proteins.[1][2][3] In leukemias with MLL gene rearrangements, the resulting MLL fusion protein requires interaction with menin to drive the expression of downstream target genes, such as HOXA9 and MEIS1, which are critical for leukemogenesis.[3][4] this compound covalently binds to menin, thereby disrupting the menin-MLL interaction and suppressing the transcription of these oncogenic genes, leading to cell growth inhibition and apoptosis in MLL-rearranged leukemia cells.[1][2]
Q2: In which cell lines is this compound active?
This compound has demonstrated high potency in leukemia cell lines harboring MLL rearrangements. For example, it has a half-maximal inhibitory concentration (IC50) in the low nanomolar range in cell lines such as MV4;11 (MLL-AF4) and MOLM-13 (MLL-AF9).[2][3] It shows significantly less activity in cell lines that do not have MLL rearrangements, such as HL-60, highlighting its specificity.[1][2]
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to three years. Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution. For short-term use, the solid compound can be stored at 4°C for several weeks.[1][5]
Q4: What are the key downstream targets to measure to confirm this compound activity?
The primary downstream targets to assess this compound activity are the MLL fusion target genes HOXA9 and MEIS1.[3][4] A successful inhibition of the menin-MLL interaction by this compound will lead to a significant downregulation of the mRNA and protein levels of these genes.[3]
Troubleshooting Guide
Experimental variability can arise from multiple sources in cell-based assays. This guide addresses common issues encountered during this compound studies.
| Issue | Potential Cause | Recommended Solution |
| High variability in cell viability/proliferation assays | Inconsistent cell seeding: Uneven cell numbers across wells. | Ensure thorough cell mixing before plating. Use a calibrated multichannel pipette and verify cell counts before seeding. |
| Edge effects: Evaporation in outer wells of the plate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Inconsistent this compound concentration: Pipetting errors or improper mixing of the compound. | Calibrate pipettes regularly. Ensure complete dissolution and vortexing of the this compound stock solution before diluting to working concentrations. | |
| Cell line instability: High passage number leading to genetic drift. | Use low-passage, authenticated cell lines. Regularly check for mycoplasma contamination. | |
| Lower than expected potency (high IC50 value) | Incorrect this compound concentration: Degradation of the compound or inaccurate stock concentration. | Prepare fresh dilutions from a properly stored stock solution. Confirm the concentration of the stock solution if possible. |
| Sub-optimal assay incubation time: Insufficient time for the irreversible inhibitor to bind. | As this compound is an irreversible inhibitor, ensure a sufficient incubation period (e.g., 24 hours or longer) to allow for covalent bond formation.[2] | |
| High cell density: A large number of cells may require a higher concentration of the inhibitor. | Optimize cell seeding density for your specific cell line and assay duration. | |
| Presence of serum proteins: this compound may bind to serum proteins, reducing its effective concentration. | Consider reducing the serum concentration during the treatment period, if compatible with cell health. | |
| Inconsistent downstream target gene expression (qRT-PCR) | Variable RNA quality: RNA degradation during extraction. | Use a standardized RNA extraction protocol and assess RNA integrity (e.g., using a Bioanalyzer) before proceeding with qRT-PCR. |
| Primer inefficiency: Poorly designed or validated primers. | Use validated primer sets for HOXA9, MEIS1, and a stable housekeeping gene. Perform a primer efficiency test. | |
| Inconsistent treatment time: Variation in the duration of this compound exposure. | Ensure precise timing of this compound addition and cell harvesting for all samples. | |
| Weak or inconsistent signal in Western blots | Low protein expression: The target protein (e.g., MLL-fusion) may have low endogenous expression. | Optimize protein extraction and loading amounts. Use a sensitive detection system. |
| Poor antibody quality: The antibody may have low affinity or specificity. | Use a validated antibody for your target protein. Test different antibody dilutions and blocking conditions. | |
| Incomplete protein transfer: Inefficient transfer from the gel to the membrane. | Optimize the transfer conditions (time, voltage) for your specific protein size. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Leukemia Cell Lines
| Cell Line | MLL Fusion | IC50 (nM) | Reference |
| MV4;11 | MLL-AF4 | 3 | [2][3] |
| MOLM-13 | MLL-AF9 | ~1-4 | [3] |
| HL-60 | None | >10,000 | [1] |
| K562 | None | >10,000 | |
| Kasumi-1 | None | >10,000 | |
| KG-1 | None | >10,000 |
Experimental Protocols
Cell Viability Assay (MTT/MTS)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow cells to attach (for adherent cells) and resume logarithmic growth.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT/MTS Reagent Addition:
-
Add MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
-
Absorbance Reading:
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Western Blot for MLL Fusion Protein and Downstream Targets
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations and time points.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-MLL, anti-HOXA9, anti-MEIS1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantitative Real-Time PCR (qRT-PCR) for HOXA9 and MEIS1
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound as described above.
-
Extract total RNA using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing cDNA, primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB), and a suitable SYBR Green or TaqMan master mix.
-
Perform the qRT-PCR using a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
-
Visualizations
Caption: Menin-MLL signaling pathway and the mechanism of action of this compound.
References
Technical Support Center: M-525 In Vivo Efficacy
Welcome to the technical support center for M-525, a first-in-class, highly potent, irreversible small-molecule inhibitor of the menin-MLL interaction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and irreversible small-molecule inhibitor that targets the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL).[1][2][3][4][5] Menin is a critical cofactor for the oncogenic activity of MLL fusion proteins, which are common in certain types of acute leukemia.[6][7] this compound works by covalently binding to menin, thereby preventing its interaction with MLL fusion proteins. This disruption leads to the downregulation of downstream target genes, such as HOXA9 and MEIS1, which are essential for leukemic cell proliferation and survival.[8]
Q2: What are the expected outcomes of successful this compound treatment in an in vivo model of MLL-rearranged leukemia?
A2: Successful in vivo treatment with this compound or similar menin-MLL inhibitors in preclinical models of MLL-rearranged leukemia is expected to result in:
-
Inhibition of tumor growth: A significant reduction in tumor volume in xenograft models.[1][9][10]
-
Prolonged survival: An increased overall survival of the treated animals compared to the vehicle control group.[10]
-
Downregulation of MLL target genes: Reduced expression of genes like HOXA9 and MEIS1 in tumor tissues.[1][3][4]
-
Induction of differentiation and apoptosis: An increase in markers of cell differentiation and programmed cell death in leukemic cells.[11]
Q3: What are some potential reasons for observing suboptimal efficacy of this compound in vivo?
A3: Suboptimal in vivo efficacy of this compound can stem from several factors, including:
-
Inadequate Formulation and/or Solubility: this compound is soluble in DMSO, but its aqueous solubility can be a limiting factor for achieving optimal exposure in vivo.[2] Poor formulation can lead to precipitation and reduced bioavailability.
-
Suboptimal Dosing Regimen: The dose and frequency of administration may not be sufficient to maintain a therapeutic concentration of this compound at the tumor site.
-
Poor Pharmacokinetics: The compound may be rapidly metabolized or cleared from the system, resulting in insufficient exposure to the target.
-
Development of Resistance: Although less common with irreversible inhibitors, resistance mechanisms can emerge, such as mutations in the target protein that prevent drug binding.[12]
-
Off-target Effects: At higher concentrations, irreversible inhibitors may exhibit off-target activities that could lead to toxicity and limit the achievable therapeutic dose.
Troubleshooting Guide
Problem 1: Poor or inconsistent tumor growth inhibition.
| Possible Cause | Troubleshooting Steps |
| Inadequate Drug Formulation/Solubility | Ensure this compound is fully dissolved in the vehicle. Consider using a formulation that enhances solubility and stability, such as a solution containing DMSO, PEG300, Tween-80, and saline. For oral gavage, a suspension in a suitable vehicle like corn oil might be an alternative.[13] Always prepare the formulation fresh before each administration. |
| Suboptimal Dosing and Scheduling | Perform a dose-response study to determine the optimal dose of this compound for your specific animal model. Consider increasing the dosing frequency (e.g., from once daily to twice daily) to maintain adequate drug levels, especially if pharmacokinetic studies indicate a short half-life. |
| Poor Bioavailability | If using oral administration, consider switching to intraperitoneal (i.p.) injection, which often provides higher bioavailability.[1] Conduct pharmacokinetic studies to determine the plasma and tumor concentrations of this compound after administration. |
| Incorrect Animal Model | Confirm that your xenograft model utilizes a cell line with a documented MLL rearrangement (e.g., MV4-11, MOLM-13) and is sensitive to menin-MLL inhibition.[8] |
Problem 2: Observed toxicity or adverse effects in treated animals.
| Possible Cause | Troubleshooting Steps |
| High Dose | Reduce the dose of this compound. Even highly specific inhibitors can have off-target effects at high concentrations. |
| Vehicle Toxicity | Administer the vehicle alone to a control group of animals to rule out any toxicity associated with the formulation components. |
| Differentiation Syndrome | Menin inhibitors can induce differentiation of leukemic blasts, which can sometimes lead to a cytokine release syndrome known as differentiation syndrome.[12][14] Monitor animals for symptoms such as respiratory distress and treat with corticosteroids if necessary. |
| Off-target Effects | As this compound is an irreversible inhibitor, off-target binding can be a concern. If toxicity persists at effective doses, consider evaluating the expression of potential off-target proteins. |
Data Presentation
Table 1: In Vitro Potency of Menin-MLL Inhibitors
| Compound | Target | Assay | IC50 (nM) | Cell Line |
| This compound | menin-MLL | Binding | 3 | - |
| This compound | Cell Proliferation | Growth Inhibition | Low nM | MLL-rearranged leukemia cells |
| MI-463 | menin-MLL | Binding | 15.3 | - |
| MI-503 | menin-MLL | Binding | 14.7 | - |
| M-808 | menin-MLL | Cell Proliferation | 1 | MOLM-13 |
| M-808 | menin-MLL | Cell Proliferation | 4 | MV-4-11 |
| M-89 | menin-MLL | Cell Proliferation | 25 | MV-4-11 |
| M-89 | menin-MLL | Cell Proliferation | 54 | MOLM-13 |
Data synthesized from multiple sources.[5][8][9]
Table 2: In Vivo Efficacy of Menin-MLL Inhibitors in Mouse Xenograft Models
| Compound | Animal Model | Cell Line | Administration Route | Dosing Schedule | Outcome |
| This compound analog (M-808) | Xenograft | MV-4-11 | - | - | Successful tumor limitation |
| MI-503 | Xenograft | MV4;11 | i.p. | Once daily | >80% reduction in tumor volume |
| MI-463 | Xenograft | MV4;11 | i.p. | Once daily | Strong inhibition of tumor growth |
| MI-3454 | PDX Model | MLL-rearranged leukemia | p.o. | 100 mg/kg, b.i.d. | Significant reduction in leukemia burden and increased survival |
Data synthesized from multiple sources.[1][9][15]
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Mouse Xenograft Model of MLL-Rearranged Leukemia
-
Cell Culture and Implantation:
-
Culture MLL-rearranged leukemia cells (e.g., MV4-11) under standard conditions.
-
On Day 0, subcutaneously implant 5 x 10^6 cells in a suitable medium (e.g., RPMI-1640 with Matrigel) into the flank of immunocompromised mice (e.g., NOD/SCID or NSG).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements every 2-3 days.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Formulation: For intraperitoneal (i.p.) injection, dissolve this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For oral gavage (p.o.), a formulation in corn oil may be considered.[13] Prepare the formulation fresh daily.
-
Administration: Administer this compound at the predetermined dose (e.g., 50-100 mg/kg) via i.p. injection or oral gavage once or twice daily. The control group should receive the vehicle only.
-
-
Efficacy Assessment:
-
Continue to measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, qPCR for target gene expression).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Visualizations
Caption: this compound signaling pathway.
Caption: In vivo experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Design of the First-in-Class, Highly Potent Irreversible Inhibitor Targeting the Menin-MLL Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 2minutemedicine.com [2minutemedicine.com]
- 11. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: M-525 and Unexpected Phenotypic Changes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected phenotypic changes during experiments with small-molecule inhibitors like M-525.
General Troubleshooting Guide for Unexpected Phenotypic Changes
Observing an unexpected phenotype can be a significant finding, potentially uncovering novel mechanisms of action or off-target effects. A systematic approach is crucial to understanding the underlying cause.
1. Initial Observation and Verification
-
Confirm the Phenotype: Repeat the experiment with the same conditions to ensure the observation is reproducible.
-
Dose-Response Relationship: Determine if the phenotype is dependent on the concentration of the inhibitor. A clear dose-response relationship suggests a specific interaction.
-
Time-Course Analysis: Investigate the kinetics of the phenotypic change. Does it appear early or late after treatment? This can provide clues about whether it's a primary or secondary effect.
2. Experimental Controls and Variables
-
Vehicle Control: Ensure that the solvent used to dissolve the inhibitor (e.g., DMSO) does not induce the phenotype.
-
Positive and Negative Controls: Use well-characterized compounds with known effects on your system to validate the assay.
-
Cell Line Authentication: Verify the identity of your cell line to rule out cross-contamination or misidentification.
-
Cell Health and Passage Number: Monitor cell health and viability, as stressed or high-passage cells can respond differently to treatments.[1][2][3]
3. Investigating the Mechanism
-
Target Engagement: Confirm that this compound is engaging its intended target, the menin-MLL interaction, in your experimental system. This can be done using techniques like cellular thermal shift assays (CETSA) or immunoprecipitation.
-
Off-Target Effects: Consider the possibility of off-target effects, where the inhibitor interacts with other proteins besides the intended target. Phenotypic screening of compounds can sometimes reveal such activities.[4][5]
-
Signaling Pathway Analysis: Use techniques like western blotting, qPCR, or RNA sequencing to investigate changes in signaling pathways downstream of the intended target, as well as other potentially affected pathways.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant change in cell morphology after treating with this compound that is not reported in the literature. What should be our first step?
Your first step should be to confirm the reproducibility of this observation. Rerun the experiment using a fresh dilution of this compound from a trusted stock, alongside a vehicle-only control. If the morphological change persists, proceed with a dose-response experiment to see if the severity of the phenotype correlates with the concentration of this compound.
Q2: How can we differentiate between an on-target and an off-target effect causing the unexpected phenotype?
This is a critical question in drug development. Here are a few strategies:
-
Use a Structurally Unrelated Inhibitor: If another inhibitor targeting the menin-MLL interaction with a different chemical scaffold produces the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiment: If possible, overexpress the target protein (MLL) and see if it rescues the phenotype.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce the levels of the target protein. If the phenotype is recapitulated, it is likely an on-target effect.
-
Off-Target Profiling: Screen this compound against a panel of kinases or other protein targets to identify potential off-target interactions.
Q3: Could the unexpected phenotype be specific to our cell line?
Yes, the cellular context is crucial. The genetic background, expression levels of the target and interacting proteins, and the activity of compensatory signaling pathways can all influence the response to an inhibitor. It is advisable to test the effect of this compound in multiple cell lines to determine if the observed phenotype is cell-line specific or a more general effect.
Q4: What are some common pitfalls in cell-based assays that could lead to misleading phenotypic observations?
Several factors can contribute to unreliable results in cell-based assays:
-
Inconsistent Cell Seeding: Uneven cell distribution can lead to variability in results.[1]
-
Edge Effects in Microplates: Wells on the edge of a microplate can be prone to evaporation, leading to changes in media concentration.
-
Mycoplasma Contamination: This common contamination can alter cellular physiology and response to treatments.[2]
-
Reagent Quality: Ensure the quality and stability of your reagents, including the inhibitor itself.
Experimental Protocols & Data Presentation
Example: Dose-Response Viability Assay
Objective: To determine the effect of this compound on the viability of a specific cell line.
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 1 nM). Include a vehicle-only control.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a suitable assay, such as an MTT, MTS, or a live/dead cell stain.
-
Read the plate using a microplate reader.
-
Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Data Presentation:
Table 1: Effect of this compound on Cell Viability at 48 hours
| This compound Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.01 | 98.2 ± 5.1 |
| 0.1 | 85.7 ± 6.2 |
| 1 | 52.3 ± 3.8 |
| 10 | 15.1 ± 2.5 |
| 100 | 2.4 ± 1.1 |
Example: Western Blot Analysis of a Downstream Target
Objective: To investigate the effect of this compound on the protein levels of a known downstream target of the MLL complex.
Methodology:
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the target protein.
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Data Presentation:
Table 2: Relative Protein Expression of Target X after 24h Treatment with this compound
| This compound Concentration (µM) | Relative Protein Expression (Normalized to Loading Control; Mean ± SD) |
| 0 (Vehicle) | 1.00 ± 0.08 |
| 0.1 | 0.85 ± 0.12 |
| 1 | 0.45 ± 0.09 |
| 10 | 0.12 ± 0.05 |
Visualizations
Caption: Hypothetical signaling pathway illustrating the intended target of this compound and a potential uncharacterized interaction leading to an unexpected phenotype.
Caption: Experimental workflow for troubleshooting unexpected phenotypic changes observed with a small-molecule inhibitor.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [dk.promega.com]
- 2. Troubleshooting Cell-based Assays - Eppendorf Canada [eppendorf.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. Phenotypic screening of low molecular weight compounds is rich ground for repurposed, on-target drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
M-525 Assay Technical Support Center
Welcome to the Technical Support Center for the M-525 Assay. This resource is designed for researchers, scientists, and drug development professionals to ensure the reproducibility and reliability of your experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
Reproducibility issues in the this compound assay can arise from various factors, from cell culture conditions to microplate reader settings. This guide provides a systematic approach to identifying and resolving common problems.
Summary of Common Issues and Solutions
| Issue | Potential Causes | Recommended Solutions |
| High Background Fluorescence | 1. Autofluorescence: Intrinsic fluorescence from cells, media components (e.g., phenol red, FBS), or test compounds.[1] 2. Sub-optimal Reagent Concentration: this compound reagent concentration is too high.[2][3] 3. Inadequate Washing: Residual unbound reagent remains in the wells.[2][4] 4. Contaminated Reagents or Media: Bacterial or fungal contamination can increase fluorescence. 5. Incorrect Microplate Type: Use of clear-bottom plates for top-reading fluorometry or use of non-black plates.[1] | 1. Use phenol red-free media and reduce FBS concentration if possible. Run a vehicle control (no this compound reagent) to determine the autofluorescence of cells and compounds.[1] 2. Perform a reagent concentration titration to find the optimal signal-to-noise ratio.[2] 3. Increase the number and rigor of wash steps after reagent incubation.[4] 4. Use aseptic techniques and check cultures for contamination. 5. Use black-walled, clear-bottom microplates for fluorescence assays to minimize crosstalk and background.[1] |
| Low or No Signal | 1. Low Cell Number or Viability: Insufficient number of healthy cells in the wells. 2. Sub-optimal Reagent Concentration: this compound reagent concentration is too low.[2][3] 3. Incorrect Wavelength Settings: Excitation and emission wavelengths on the microplate reader are not set correctly for the this compound fluorophore.[5][6] 4. Photobleaching: Excessive exposure of the fluorophore to excitation light, leading to its degradation.[7][8][9][10] 5. Incorrect Gain Setting: The detector gain on the microplate reader is set too low.[1][6][11] | 1. Ensure accurate cell counting and seeding. Verify cell viability before starting the assay. 2. Titrate the this compound reagent to determine the optimal concentration for your cell type and density.[2] 3. Verify the excitation and emission maxima for the this compound reagent and set the microplate reader accordingly. 4. Minimize the exposure of the plate to light. Use the minimum number of flashes required for a stable signal.[7][8] 5. Optimize the gain setting on the microplate reader using a positive control well to maximize the signal without saturation.[1][11] |
| High Well-to-Well Variability | 1. Inconsistent Cell Seeding: Uneven distribution of cells across the plate. 2. Pipetting Errors: Inaccurate or inconsistent reagent dispensing. 3. Edge Effects: Evaporation from the outer wells of the microplate, leading to changes in reagent concentration.[12][13][14][15] 4. Variable Cell Confluency: Differences in cell confluency across wells can affect metabolic activity and assay results.[16][17][18][19][20] 5. Temperature Gradients: Uneven temperature across the plate during incubation.[21] | 1. Ensure thorough mixing of the cell suspension before and during seeding. 2. Use calibrated pipettes and proper pipetting techniques. Consider using automated liquid handlers for high-throughput applications. 3. To mitigate edge effects, fill the outer wells with sterile media or PBS and do not use them for experimental data.[12][14][15] Use low-evaporation lids or plate sealers.[13][15] 4. Seed cells at a density that will not lead to overconfluency during the experiment.[17][19] 5. Allow the plate to equilibrate to room temperature before adding reagents and reading.[21] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell density for the this compound assay?
The optimal cell density is cell-type dependent. It is crucial to perform a cell titration experiment to determine the linear range of the assay for your specific cell line. This involves seeding a range of cell densities and ensuring the fluorescence signal is proportional to the cell number.
Q2: Can I use phenol red in my culture medium?
Phenol red is a pH indicator that can contribute to background fluorescence.[1] It is highly recommended to use phenol red-free medium during the assay to improve the signal-to-noise ratio.
Q3: How can I minimize photobleaching of the this compound fluorophore?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[7][8][9][10] To minimize this, reduce the plate's exposure to light, especially the excitation light from the microplate reader. Use the lowest necessary excitation intensity and the minimum number of flashes required for a stable reading.
Q4: What type of microplate should I use for the this compound assay?
For fluorescence-based assays, it is recommended to use black-walled, clear-bottom microplates. The black walls reduce well-to-well crosstalk and background fluorescence, while the clear bottom is necessary for bottom-reading instruments and for cell imaging.[1]
Q5: What are "edge effects" and how can I prevent them?
Edge effects refer to the phenomenon where the wells on the perimeter of a microplate behave differently from the interior wells, often due to increased evaporation.[12][13][14][15] This can lead to higher concentrations of reagents and affect cell viability.[14][15] To prevent this, you can fill the outer wells with sterile water or media and exclude them from your experimental analysis.[12][14] Using a plate sealer or a specialized low-evaporation lid can also help.[13][15]
Experimental Protocols
This section provides a detailed methodology for a typical this compound cell viability assay.
Principle: The this compound assay utilizes a cell-permeable, non-fluorescent substrate that is converted into a highly fluorescent product by metabolically active cells. The intensity of the fluorescence, measured at an emission wavelength of approximately 525 nm, is proportional to the number of viable cells.
Materials:
-
Cells of interest
-
Complete cell culture medium (phenol red-free recommended)
-
96-well black-walled, clear-bottom microplates
-
This compound Assay Reagent
-
Assay Buffer
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette or automated liquid handler
-
Fluorescence microplate reader with excitation and emission filters for ~490 nm and ~525 nm, respectively.
Protocol:
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is high (>95%).
-
Resuspend cells in a complete, phenol red-free medium to the desired concentration.
-
Seed 100 µL of the cell suspension into the inner wells of a 96-well plate.
-
Add 100 µL of sterile PBS or media to the outer wells to minimize edge effects.
-
Incubate the plate at 37°C in a humidified CO2 incubator for 24-48 hours, or until cells reach the desired confluency.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds.
-
Remove the old medium and add fresh medium containing the test compounds or vehicle control to the appropriate wells.
-
Incubate for the desired treatment period.
-
-
This compound Assay:
-
Prepare the this compound working solution by diluting the this compound Assay Reagent in Assay Buffer according to the manufacturer's instructions.
-
Remove the medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 100 µL of the this compound working solution to each well.
-
Incubate the plate at 37°C for 1-4 hours, protected from light. The optimal incubation time should be determined empirically.
-
Measure the fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm using a microplate reader.
-
Visualizations
This compound Assay Experimental Workflow```dot
Caption: A decision tree for troubleshooting this compound assay issues.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Fluorescence Microplate Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 6. 6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics [labroots.com]
- 7. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 8. azolifesciences.com [azolifesciences.com]
- 9. news-medical.net [news-medical.net]
- 10. Photobleaching Principles | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 13. youtube.com [youtube.com]
- 14. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 15. The edge effect in microplate assays [wakoautomation.com]
- 16. thrivebio.com [thrivebio.com]
- 17. Everything You Need to Know About Cell Confluency | SnapCyte™ [snapcyte.com]
- 18. The Impact of Confluence on Bone Marrow Mesenchymal Stem (BMMSC) Proliferation and Osteogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reddit.com [reddit.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: M-525 and Fluorescent Assays
Welcome to the technical support center for researchers utilizing M-525, a potent menin-MLL inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference with fluorescent assays that you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a first-in-class, highly potent, and irreversible small-molecule inhibitor of the menin-MLL protein-protein interaction.[1][2][3][4] It functions by covalently binding to menin, thereby disrupting its interaction with Mixed Lineage Leukemia (MLL) fusion proteins. This disruption leads to the downregulation of target genes, such as HOXA9 and MEIS1, which are critical for the proliferation of leukemia cells.[1][5][6]
Q2: Can this compound interfere with my fluorescent assay?
While there is currently no specific published data on the fluorescent properties of this compound, it is a possibility that, like many small molecules, it could interfere with fluorescence-based assays.[7][8][9] Small molecules can interfere through two primary mechanisms:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to a false positive signal.[7][8]
-
Quenching: The compound may absorb light at the excitation or emission wavelength of your fluorophore, leading to a decrease in the fluorescent signal (a false negative).[7]
Q3: What are the initial signs of potential interference from this compound in my assay?
Signs of interference can include:
-
An unusually high number of hits in a high-throughput screen.
-
A dose-response curve with a very steep or unusual slope.
-
High background fluorescence in wells containing only this compound and the fluorescent probe, without the biological target.
-
A decrease in the fluorescence of a positive control when this compound is added.
Q4: What is the mechanism of action of the menin-MLL interaction that this compound inhibits?
Menin acts as a scaffold protein, and its interaction with MLL is crucial for the recruitment of the MLL complex to target genes.[10][11] In leukemias with MLL rearrangements, this interaction is essential for the oncogenic activity of MLL fusion proteins, which drive the expression of genes that promote leukemia.[5][6][12][13]
Below is a simplified diagram of the menin-MLL signaling pathway:
Troubleshooting Guides
Guide 1: Identifying the Type of Interference
If you suspect this compound is interfering with your assay, the first step is to determine the nature of the interference.
Experimental Protocol:
-
Prepare Control Wells: In a multi-well plate, prepare the following control wells:
-
Buffer Blank: Assay buffer only.
-
Fluorophore Control: Assay buffer + your fluorescent probe.
-
This compound Control: Assay buffer + this compound at various concentrations.
-
This compound + Fluorophore Control: Assay buffer + this compound at various concentrations + your fluorescent probe.
-
-
Incubate: Incubate the plate under the same conditions as your main experiment.
-
Measure Fluorescence: Read the plate using the same excitation and emission wavelengths as your assay.
Data Interpretation:
| Well Condition | Expected Result (No Interference) | Result Suggesting Autofluorescence | Result Suggesting Quenching |
| Buffer Blank | Low signal | Low signal | Low signal |
| Fluorophore Control | Baseline signal | Baseline signal | Baseline signal |
| This compound Control | Low signal | High signal that increases with this compound concentration | Low signal |
| This compound + Fluorophore Control | Same as Fluorophore Control | Signal higher than Fluorophore Control | Signal lower than Fluorophore Control |
Guide 2: Mitigating Interference from this compound
Once you have identified the type of interference, you can take steps to mitigate it.
Strategies to Reduce Interference:
-
Change Fluorophore: If this compound is autofluorescent, consider switching to a fluorophore with excitation and emission wavelengths further in the red spectrum.[14][15] Many small molecules fluoresce in the blue-green region.[16][17]
-
Use a Different Assay Format: If possible, switch to a non-fluorescence-based assay, such as a luminescence or absorbance-based assay, to confirm your results.[7]
-
Implement a Counter-Screen: A counter-screen can help identify false positives. For example, if you are screening for inhibitors of an enzyme, you can run a screen without the enzyme present. True inhibitors should not be active in the counter-screen.
-
Data Correction: For autofluorescence, you can subtract the signal from the "this compound Control" wells from your experimental wells. However, this may not always be accurate due to inner filter effects.
Experimental Workflow and Decision Making
The following diagram illustrates a typical workflow for screening a small molecule inhibitor like this compound and a decision-making process for troubleshooting potential fluorescence interference.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2173582-08-4 | CAS DataBase [chemicalbook.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medkoo.com [medkoo.com]
- 5. mdpi.com [mdpi.com]
- 6. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Menin as a Hub Controlling Mixed Lineage Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 17. southernbiotech.com [southernbiotech.com]
Technical Support Center: Assessing M-525 Covalent Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the covalent target engagement of M-525, a potent and selective irreversible inhibitor of the menin-MLL protein-protein interaction.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its cellular target?
This compound is a first-in-class, highly potent, and irreversible covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2][3] It achieves this by forming a covalent bond with a cysteine residue within the MLL binding pocket of the menin protein. Mass spectrometric analysis and co-crystal structures have been used to confirm its mode of action.[4][5][6]
Q2: Which cell lines are suitable for studying this compound target engagement?
Leukemia cell lines with MLL rearrangements are highly sensitive to menin-MLL inhibitors. Commonly used and appropriate cell lines for assessing this compound target engagement include:
These cell lines show high sensitivity to this compound, with IC50 values in the low nanomolar range.[1][3]
Q3: How can I assess the direct binding of this compound to menin in cells?
Direct target engagement of this compound with the menin protein in a cellular context can be confirmed using the Cellular Thermal Shift Assay (CETSA). This method relies on the principle that a protein becomes more thermally stable when a ligand is bound to it.[8][9][10][11] By treating cells with this compound and then heating them across a temperature gradient, the increased stability of menin can be quantified, typically by Western blotting, providing evidence of direct target engagement.[8]
Q4: How can I indirectly measure the functional consequences of this compound target engagement?
The functional consequence of this compound engaging with menin and disrupting the menin-MLL interaction is the downregulation of specific downstream target genes.[3][7] Quantitative real-time PCR (qRT-PCR) can be used to measure the mRNA levels of key MLL-regulated genes, such as:
A significant reduction in the expression of these genes following this compound treatment indicates successful target engagement and functional disruption of the menin-MLL pathway.
Q5: What biochemical assays can be used to characterize the this compound and menin interaction?
For in vitro characterization, Fluorescence Polarization (FP) is a common method to study the inhibition of the menin-MLL interaction.[12] This assay measures the change in the polarization of fluorescently labeled MLL peptide upon binding to menin. Small molecule inhibitors like this compound will compete with the labeled peptide, leading to a decrease in fluorescence polarization, which can be used to determine the inhibitor's potency (IC50).[12]
II. Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
| Problem | Possible Cause | Suggested Solution |
| No observable thermal shift in menin stability after this compound treatment. | 1. Suboptimal this compound Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short for covalent bond formation. | 1. Perform a dose-response and time-course experiment to determine the optimal this compound concentration and incubation time. Since this compound is a covalent inhibitor, longer incubation times may be required to see a significant effect. |
| 2. Incorrect Temperature Range: The heating temperatures used may not be in the optimal range to observe the unfolding of unbound menin. | 2. Perform a preliminary experiment to determine the melting curve of menin in your specific cell line to identify the optimal temperature range for the assay. | |
| 3. Poor Antibody Quality: The anti-menin antibody used for Western blotting may have low affinity or specificity. | 3. Validate your anti-menin antibody to ensure it produces a strong and specific signal. Test different primary and secondary antibody concentrations. | |
| High background in Western blot. | 1. Incomplete Cell Lysis: Incomplete lysis can lead to the presence of cellular debris that can cause high background. | 1. Ensure complete cell lysis by using an appropriate lysis buffer and sonication if necessary. |
| 2. Insufficient Blocking: The blocking step may not be sufficient to prevent non-specific antibody binding. | 2. Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat milk). | |
| Inconsistent results between experiments. | 1. Variability in Heating/Cooling: Inconsistent heating and cooling of samples can lead to variability. | 1. Use a PCR cycler with a heated lid for precise and uniform temperature control. Ensure consistent cooling steps. |
| 2. Cell Passage Number: High passage numbers can lead to phenotypic and proteomic changes in cell lines. | 2. Use cells with a consistent and low passage number for all experiments. |
Co-Immunoprecipitation (Co-IP)
| Problem | Possible Cause | Suggested Solution |
| Low or no pull-down of MLL with menin antibody after this compound treatment. | 1. Successful Disruption of Interaction: This is the expected outcome of the experiment, indicating this compound is working. | 1. Ensure you have appropriate controls (e.g., vehicle-treated cells) showing a strong menin-MLL interaction to confirm the effect is due to this compound. |
| High non-specific binding to beads. | 1. Insufficient Pre-clearing: The cell lysate may contain proteins that non-specifically bind to the beads. | 1. Pre-clear the lysate by incubating it with beads alone before adding the primary antibody. |
| 2. Inadequate Washing: Washing steps may not be stringent enough to remove non-specifically bound proteins. | 2. Increase the number of washes or the stringency of the wash buffer (e.g., by slightly increasing the detergent or salt concentration). | |
| Antibody heavy and light chains obscure protein of interest on Western blot. | 1. Antibody Elution: The antibody used for the IP is eluted with the protein of interest and detected by the secondary antibody. | 1. Use a cross-linking agent to covalently attach the antibody to the beads, allowing for elution of only the target protein. Alternatively, use secondary antibodies that specifically recognize the native primary antibody and not the denatured heavy and light chains. |
qRT-PCR for Downstream Gene Expression
| Problem | Possible Cause | Suggested Solution |
| High variability in Cq values. | 1. Poor RNA Quality: Degraded RNA will lead to inconsistent results. | 1. Assess RNA integrity (e.g., using a Bioanalyzer) before proceeding with reverse transcription. Use fresh samples whenever possible. |
| 2. Pipetting Errors: Inaccurate pipetting can introduce significant variability. | 2. Use calibrated pipettes and ensure proper mixing of reagents. Prepare a master mix for all reactions to minimize pipetting variability. | |
| No significant change in HOXA9/MEIS1 expression after this compound treatment. | 1. Ineffective this compound Treatment: The concentration or duration of this compound treatment may be insufficient to elicit a transcriptional response. | 1. Confirm target engagement using a direct method like CETSA. Optimize this compound concentration and treatment duration. |
| 2. Incorrect Primer/Probe Design: Primers or probes may not be specific or efficient. | 2. Validate primers/probes by running a standard curve to check for efficiency and a melt curve to ensure a single product is amplified. |
III. Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol outlines the steps to assess the thermal stabilization of menin in MV4;11 cells upon this compound binding.
Materials:
-
MV4;11 cells
-
This compound (and vehicle control, e.g., DMSO)
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-menin antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
PCR tubes and a thermal cycler
Procedure:
-
Cell Treatment: Treat MV4;11 cells with the desired concentration of this compound or vehicle control for the optimized duration (e.g., 2-4 hours).
-
Cell Harvesting: Harvest cells by centrifugation, wash with PBS, and resuspend in a small volume of PBS.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C. Include an unheated control.
-
Cell Lysis: Add lysis buffer to the heated and unheated cells and lyse on ice, followed by freeze-thaw cycles or sonication to ensure complete lysis.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blotting:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against menin.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble menin relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
qRT-PCR for HOXA9 and MEIS1 Gene Expression
This protocol describes the quantification of HOXA9 and MEIS1 mRNA levels in MV4;11 cells following this compound treatment.
Materials:
-
This compound treated and vehicle-treated MV4;11 cells
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix
-
Primers and probes for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB)
Primer Sequences (Example):
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| HOXA9 | CCGAAAACAATGCCGAGAAT | CCGGGTTATTGGGATCGAT |
| MEIS1 | GAGCAAGGTGATGGCTTGG | TTTTTCCAGCACAGGT |
| GAPDH | AATCCCATCACCATCTTCCA | TGGACTCCACGACGTACTCA |
Procedure:
-
RNA Extraction: Extract total RNA from this compound and vehicle-treated cells using an RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, primers, probes, and cDNA.
-
Run the qPCR reaction in a real-time PCR system with appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the Cq values for each gene in each sample.
-
Normalize the Cq values of the target genes (HOXA9, MEIS1) to the housekeeping gene.
-
Calculate the relative gene expression changes using the ΔΔCq method.
-
IV. Visualizations
Signaling Pathway
Caption: this compound covalently inhibits menin, disrupting the menin-MLL interaction and leukemogenic gene expression.
Experimental Workflow
Caption: Workflow for assessing this compound target engagement using the Cellular Thermal Shift Assay (CETSA).
References
- 1. Hoxa9 and Meis1 Are Key Targets for MLL-ENL-Mediated Cellular Immortalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CETSA [cetsa.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. ascopubs.org [ascopubs.org]
- 6. kmdbioscience.com [kmdbioscience.com]
- 7. Quantitative real-time PCR (qRT-PCR) [bio-protocol.org]
- 8. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NanoBRET™ Protein:Protein Interaction System Protocol [promega.sg]
- 10. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
M-525 degradation and storage conditions
Welcome to the technical support center for the menin-MLL inhibitor, M-525. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and potential degradation of this compound, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class, highly potent, and irreversible covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2] It binds to the menin protein with high affinity (IC五十 of 3 nM) and then forms a covalent bond, leading to sustained inhibition.[1][2] This disrupts the oncogenic activity of MLL fusion proteins, which are implicated in certain types of leukemia, by suppressing the expression of MLL-regulated genes like MEIS1 and HOX.[1]
Q2: How should I store this compound upon receipt?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for storing the solid compound and stock solutions are summarized in the table below.
Q3: What is the best solvent to dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[3] For experimental use, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO.
Q4: How stable is this compound in DMSO stock solutions?
A4: When stored correctly, this compound stock solutions in DMSO are stable for extended periods. However, the presence of water can affect the stability of compounds in DMSO.[4][5] It is crucial to use anhydrous DMSO and store the stock solution at -80°C in tightly sealed vials to minimize water absorption. For working solutions, it is advisable to prepare them fresh from the stock solution for each experiment.
Q5: Is this compound light-sensitive?
A5: The α,β-unsaturated carbonyl moiety in this compound has the potential for photodegradation. Therefore, it is recommended to protect both the solid compound and its solutions from light.[3] Store in a dark place or use amber vials.
Data Presentation: Storage and Stability
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) | Dry and dark.[3] |
| -20°C | Long-term (months to years) | Dry and dark.[3] | |
| Stock Solution (in anhydrous DMSO) | -80°C | Long-term (up to 1 year)[2] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Working Solution (in cell culture medium) | Prepared fresh for each experiment | N/A | Use immediately after dilution. |
Potential Degradation Pathways
While specific degradation studies for this compound are not publicly available, an analysis of its chemical structure reveals several functional groups that could be susceptible to degradation under certain conditions. Understanding these potential pathways can help in troubleshooting unexpected experimental results.
-
Hydrolysis of the Carbamate Group: The methyl carbamate group could undergo hydrolysis, especially under acidic or basic conditions, to yield the corresponding amine and methanol.[6][7][8] This would significantly alter the molecule's structure and likely abolish its activity.
-
Hydrolysis of the Sulfonamide Group: Sulfonamides are generally stable to hydrolysis under neutral and basic conditions.[9][10] However, under strongly acidic conditions and elevated temperatures, hydrolysis can occur, cleaving the sulfur-nitrogen bond.[11]
-
Reactions of the α,β-Unsaturated Carbonyl (Acrylamide "Warhead"): This electrophilic group is the "warhead" responsible for the covalent interaction with the target protein. It is also the most reactive part of the molecule and susceptible to degradation.
-
Oxidation: The double bond can be susceptible to oxidation, which could lead to a variety of degradation products and loss of covalent binding capability.[12][13][14]
-
Photodegradation: α,β-unsaturated carbonyl compounds can undergo photochemical reactions when exposed to light, particularly UV light.[15]
-
Addition Reactions: The electrophilic nature of the warhead makes it susceptible to addition reactions with nucleophiles other than the intended target protein, which could be present in the experimental medium.
-
Experimental Protocols
Cell Viability Assay Using this compound
This protocol provides a general guideline for assessing the effect of this compound on the viability of leukemia cell lines (e.g., MV4;11, MOLM-13).
Materials:
-
This compound solid powder
-
Anhydrous DMSO
-
Leukemia cell line (e.g., MV4;11)
-
Appropriate cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare this compound Stock Solution:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into small volumes in tightly sealed vials and store at -80°C.
-
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the 10 mM stock solution. A typical final concentration range for this compound could be 1 nM to 10 µM.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
-
Measure Cell Viability:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Read the luminescence or absorbance on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration.
-
Calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
-
Troubleshooting Guides
Issue 1: this compound shows lower than expected potency in my assay.
| Possible Cause | Recommended Action |
| Degradation of this compound stock solution | Prepare a fresh stock solution from solid this compound. Ensure the use of anhydrous DMSO and proper storage at -80°C in aliquots. |
| Repeated freeze-thaw cycles of stock solution | Use a fresh aliquot of the stock solution that has not been subjected to multiple freeze-thaw cycles. |
| Degradation of working solutions | Prepare working solutions fresh from the stock solution immediately before each experiment. Do not store diluted working solutions. |
| Incorrect concentration of stock solution | Verify the initial weighing of the solid compound and the volume of DMSO used. Consider having the concentration of the stock solution analytically confirmed. |
| Cell line resistance or passage number | Ensure you are using a sensitive cell line at a low passage number. Cell characteristics can change over time in culture. |
Issue 2: High variability between replicate wells.
| Possible Cause | Recommended Action |
| Inaccurate pipetting | Use calibrated pipettes and ensure proper pipetting technique, especially for serial dilutions. |
| Uneven cell distribution | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. |
| Compound precipitation in the medium | Check the solubility of this compound at the working concentrations in your specific cell culture medium. If precipitation is observed, consider adjusting the final DMSO concentration or using a different formulation approach (with appropriate controls). |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrolysis of a carbamate triggered by coordination of metal ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. server.ccl.net [server.ccl.net]
- 8. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Degradation of acrylamide by the UV/chlorine advanced oxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
interpreting inconsistent results with M-525
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using M-525, a potent, irreversible menin-MLL inhibitor.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
-
Q1: How should I store this compound upon receipt?
-
A1: this compound is shipped at ambient temperature and is stable for the duration of shipping. Upon receipt, for long-term storage, the solid compound should be stored at -20°C for up to three years or at 4°C for up to two years.
-
-
Q2: I can't see the powdered this compound in the vial. Is it empty?
-
A2: For small quantities, the compound may appear as a thin film or may have coated the walls of the vial. Before opening, gently tap the vial on a hard surface to collect the powder at the bottom.
-
-
Q3: What is the best solvent for preparing a stock solution of this compound?
-
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. Ensure you are using a fresh, anhydrous grade of DMSO as it can absorb moisture, which may affect the stability and solubility of the compound.
-
-
Q4: How should I prepare and store the this compound stock solution?
-
A4: To prepare a stock solution, add the appropriate volume of DMSO directly to the vial. To ensure the entire compound is dissolved, vortex or sonicate briefly at a low frequency. Once dissolved, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to one year. For short-term storage, the stock solution can be kept at 4°C for up to a week.
-
Experimental Design and Execution
-
Q5: I'm observing inconsistent IC50 values for this compound between experiments. What could be the cause?
-
A5: Inconsistent IC50 values can arise from several factors:
-
Cell Density: Ensure that you are seeding the same number of cells for each experiment. Cell proliferation assays are sensitive to the initial cell number.
-
DMSO Concentration: The final concentration of DMSO in your cell culture medium should be consistent across all wells and ideally kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Incubation Time: As this compound is an irreversible inhibitor, the duration of exposure can significantly impact the apparent IC50 value. Use a consistent incubation time for all experiments.
-
Compound Precipitation: When diluting the DMSO stock solution into an aqueous cell culture medium, the compound may precipitate. It is best to make intermediate dilutions in DMSO before the final dilution into the medium. Visually inspect the medium for any signs of precipitation after adding the compound.
-
-
-
Q6: My results show high variability between replicate wells. What can I do to improve this?
-
A6: High variability can be due to:
-
Inaccurate Pipetting: Ensure your pipettes are calibrated and use proper pipetting techniques to ensure accurate dispensing of cells and compound.
-
Uneven Cell Distribution: Make sure your cell suspension is homogeneous before seeding into the plate.
-
Edge Effects: In 96-well plates, the outer wells are more prone to evaporation, which can affect cell growth. To mitigate this, you can leave the outer wells empty and fill them with sterile PBS or medium to maintain humidity.[1]
-
-
-
Q7: I am not observing the expected decrease in the expression of MLL target genes (e.g., MEIS1, HOX genes) after treatment with this compound. What could be the problem?
-
A7: Several factors could contribute to this:
-
Suboptimal Concentration or Incubation Time: The effective concentration and time required to observe changes in gene expression can vary between cell lines. Consider performing a time-course and dose-response experiment to determine the optimal conditions for your specific cell line.
-
Cell Line Specificity: this compound shows high potency in leukemia cell lines with MLL rearrangements (e.g., MV4;11) but is significantly less potent in cells without these rearrangements (e.g., HL-60). Confirm the genetic background of your cell line.
-
RNA Quality: Ensure that you are extracting high-quality RNA for your gene expression analysis.
-
-
-
Q8: Since this compound is a covalent and irreversible inhibitor, are there any special considerations for my experiments?
-
A8: Yes, the irreversible nature of this compound is an important consideration. The inhibitory effect will persist even after the compound is removed from the medium, as the enzyme is permanently inactivated.[2][3] This means that washout experiments may not show a recovery of function. The duration of action is dependent on the synthesis of new menin protein.[4]
-
Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (Menin Binding) | Biochemical Assay | 3 nM | |
| IC50 (Cell Growth) | MV4;11 | 3 nM | |
| IC50 (Cell Growth) | HL-60 | 2 µM |
Signaling Pathway and Experimental Workflow
Caption: The Menin-MLL signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Viability (XTT) Assay Protocol
This protocol is a general guideline for assessing the effect of this compound on the viability of a leukemia cell line (e.g., MV4;11).
Materials:
-
This compound
-
Leukemia cell line (e.g., MV4;11)
-
Complete cell culture medium
-
Sterile 96-well plates
-
XTT assay kit
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Resuspend cells in complete medium to the desired concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Note: The optimal cell number should be determined in a preliminary experiment and should be in the linear range of the XTT assay.
-
Include wells with medium only for background control.
-
-
Compound Preparation and Addition:
-
Prepare a series of dilutions of your this compound stock solution in DMSO.
-
Further dilute these in complete cell culture medium to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.5%.
-
Add the desired volume of the diluted this compound to the appropriate wells.
-
Add medium with the same final DMSO concentration to the vehicle control wells.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
XTT Assay:
-
Prepare the XTT reagent according to the manufacturer's instructions.
-
Add the XTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Note: The incubation time may need to be optimized for your specific cell line.
-
-
Data Acquisition:
-
Measure the absorbance at the recommended wavelength (usually around 450-500 nm) with a reference wavelength (around 630-690 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control.
-
Plot the normalized values against the log of the this compound concentration to determine the IC50 value.
-
Troubleshooting Guide
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
avoiding M-525 aggregation in aqueous solutions
Welcome to the technical support center for M-525, a potent, irreversible inhibitor of the menin-MLL interaction. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound in aqueous solutions, particularly concerning its solubility and potential for aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a first-in-class, highly potent, and irreversible small-molecule inhibitor of the menin-MLL protein-protein interaction, with a molecular weight of 734.92 g/mol and the chemical formula C39H51FN6O5S.[1] It is a valuable tool for research in areas such as leukemia.[2][3][4][5] Like many small molecule inhibitors, this compound is a hydrophobic compound, which can lead to poor solubility in aqueous buffers commonly used in biological assays. This poor solubility can result in the formation of aggregates, which may lead to inaccurate and irreproducible experimental results.
Q2: What are the signs of this compound aggregation in my experiment?
Aggregation of this compound can manifest in several ways:
-
Visible Precipitation: You might observe cloudiness, turbidity, or visible particles in your solution after adding this compound, especially at higher concentrations.
-
Inconsistent Assay Results: Aggregation can lead to high variability between replicate wells or experiments. This is often because the aggregated compound has different activity compared to the monomeric form.
-
"Bell-shaped" Dose-Response Curves: In some cases, you may observe that the inhibitory effect of this compound decreases at higher concentrations. This can be due to the formation of less active aggregates.
-
High Background Signal or Assay Interference: Aggregates can interfere with assay components, leading to non-specific signals or inhibition.
Q3: How can I improve the solubility of this compound in my aqueous-based experiments?
Several strategies can be employed to enhance the solubility of hydrophobic compounds like this compound:
-
Use of Co-solvents: Organic solvents that are miscible with water, such as dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG), can be used to first dissolve this compound before diluting it into your aqueous buffer.[6][7][8][9] It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid affecting the biological system.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior that can encapsulate hydrophobic molecules like this compound, thereby increasing their aqueous solubility.[10][11][12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to keep hydrophobic compounds in solution by forming micelles.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
Commercial suppliers recommend dissolving this compound in DMSO to prepare a stock solution.[15][16] It is advisable to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted in your aqueous experimental buffer.
Q5: How should I store this compound solutions?
-
Solid Form: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[17]
-
Stock Solutions (in DMSO): Aliquot your high-concentration DMSO stock solution into single-use volumes and store at -80°C for long-term storage (up to 1 year).[17] For short-term storage, 4°C is acceptable for over a week.[17] Avoid repeated freeze-thaw cycles.[17]
Troubleshooting Guides
Issue 1: this compound Precipitates Upon Dilution into Aqueous Buffer
dot
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: High Variability in Assay Results
dot
Caption: Troubleshooting workflow for high assay variability.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of this compound using Turbidimetry
This protocol provides a high-throughput method to estimate the kinetic solubility of this compound.[18]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at 620 nm
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).
-
In a separate 96-well plate, add 198 µL of PBS (pH 7.4) to each well.
-
Transfer 2 µL of each this compound DMSO concentration to the corresponding wells of the PBS plate. This will create a final DMSO concentration of 1%.
-
Mix the plate by gentle shaking for 2 minutes.
-
Incubate the plate at room temperature for 1 hour.
-
Measure the absorbance (turbidity) of each well at 620 nm using a plate reader.
-
The kinetic solubility is the highest concentration of this compound that does not show a significant increase in turbidity compared to the buffer control.
Protocol 2: Characterization of this compound Aggregation using Dynamic Light Scattering (DLS)
DLS is a technique that can be used to detect the presence of sub-visible aggregates by measuring their size distribution in solution.[19]
Materials:
-
This compound solution (prepared as for the experiment)
-
DLS instrument
-
Low-volume cuvette
Procedure:
-
Prepare the this compound solution at the desired concentration in the final aqueous buffer.
-
Filter the solution through a 0.22 µm filter to remove any dust or extraneous particles.
-
Transfer the filtered solution to a clean, low-volume cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, laser wavelength, scattering angle) according to the manufacturer's instructions.
-
Acquire the DLS data.
-
Analyze the data to determine the size distribution of particles in the solution. The presence of particles with a hydrodynamic radius significantly larger than that expected for a small molecule monomer is indicative of aggregation.
Quantitative Data Summary
While specific quantitative data for this compound is not publicly available, the following table provides a general guide for the expected solubility of poorly soluble small molecule inhibitors and the typical concentrations of solubilizing agents used.
| Parameter | Typical Value/Range | Notes |
| Aqueous Solubility | < 10 µM | Highly dependent on the specific compound and buffer conditions. |
| DMSO Stock Concentration | 10 - 50 mM | Higher concentrations may be possible but increase the risk of precipitation upon dilution. |
| Final DMSO Concentration in Assay | < 1% (v/v) | Higher concentrations can affect protein function and cell viability. |
| Cyclodextrin (HP-β-CD) Concentration | 1 - 10 mM | The optimal concentration needs to be determined experimentally. |
| Surfactant (Tween® 80) Concentration | 0.01 - 0.1% (v/v) | Use the lowest effective concentration to avoid interference with the assay. |
Signaling Pathway and Experimental Workflow Diagrams
dot
Caption: this compound mechanism of action in the Menin-MLL pathway.
dot
Caption: General experimental workflow for working with this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design of the First-in-Class, Highly Potent Irreversible Inhibitor Targeting the Menin-MLL Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. alzet.com [alzet.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. medkoo.com [medkoo.com]
- 16. caymanchem.com [caymanchem.com]
- 17. This compound | TargetMol [targetmol.com]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to M-525 and Other Menin-MLL Inhibitors for Acute Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the menin-MLL inhibitor M-525 against other prominent inhibitors in the field, including the clinical-stage compounds revumenib and ziftomenib. The information presented is supported by experimental data from preclinical and clinical studies, intended to aid researchers in selecting appropriate tools for their investigations into MLL-rearranged (MLLr) and NPM1-mutant (NPM1m) acute leukemias.
Introduction to Menin-MLL Inhibition
The interaction between menin and the N-terminal region of Mixed Lineage Leukemia (MLL) fusion proteins is a critical dependency for the development and progression of certain acute leukemias.[1][2][3] This interaction tethers the MLL fusion protein to chromatin, leading to the aberrant expression of downstream target genes such as HOXA9 and MEIS1, which in turn drives leukemogenesis.[2][4] Small molecule inhibitors that disrupt the menin-MLL interaction have emerged as a promising therapeutic strategy for these genetically defined leukemias.[5][6][7]
This compound: A First-in-Class Irreversible Inhibitor
This compound is distinguished as a first-in-class, highly potent, irreversible small-molecule inhibitor of the menin-MLL interaction.[8][9] Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue (Cys329) within the MLL binding pocket of menin.[10] This irreversible binding is designed to provide a durable and potent inhibition of the target.
Comparative Preclinical Data
Direct head-to-head preclinical studies comparing this compound with other menin-MLL inhibitors are limited in the public domain. However, by compiling data from various sources, a comparative overview of their in vitro potency can be established.
Table 1: In Vitro Potency of Menin-MLL Inhibitors
| Inhibitor | Target Binding (IC50) | Cell Line | Genotype | Cell Growth Inhibition (GI50/IC50) | Citation(s) |
| This compound | 3 nM (menin) | MV4;11 | MLL-AF4 | 3 nM | [11] |
| MOLM-13 | MLL-AF9 | Potent suppression of MLL-regulated genes | [11] | ||
| HL-60 | MLL-wt | 2 µM | [11] | ||
| Revumenib (SNDX-5613) | - | NUP98::NSD1 transduced cells | NUP98r | 56 nM | [12] |
| NUP98::DDX10 transduced cells | NUP98r | 36 nM | [12] | ||
| KMT2A-rearranged ALL cell lines | MLLr | 0.031 - 0.125 µM | [13] | ||
| Ziftomenib (KO-539) | - | MV4;11 | MLL-AF4 | - | [14] |
| MOLM-13 | MLL-AF9 | - | [14] | ||
| MI-503 | 14 nM (IC50) | MLL-rearranged leukemia cells | MLLr | Potent inhibition | [14] |
| VTP50469 | - | MOLM-13 | MLL-AF9 | More potent than MI-503 | [15] |
| RS4;11 | MLL-AF4 | More potent than MI-503 | [15] |
Note: Direct comparison of IC50/GI50 values across different studies should be done with caution due to variations in experimental conditions. MLL-wt denotes MLL wild-type.
Clinical Landscape: Revumenib and Ziftomenib
Revumenib and ziftomenib are the most advanced menin-MLL inhibitors in clinical development, with extensive data from Phase 1 and 2 trials.
Table 2: Clinical Efficacy and Safety of Revumenib and Ziftomenib
| Inhibitor | Trial | Patient Population | CR + CRh Rate | Key Adverse Events | Citation(s) |
| Revumenib | AUGMENT-101 | R/R KMT2Ar Acute Leukemia | 22.8% | Differentiation syndrome, QTc prolongation, febrile neutropenia | [9][11] |
| AUGMENT-101 | R/R NPM1m AML | 23.4% | Differentiation syndrome, QTc prolongation | ||
| Ziftomenib | KOMET-001 | R/R NPM1m AML | 23% | Differentiation syndrome, anemia, pneumonia, neutropenia, thrombocytopenia | [8] |
| KOMET-001 | R/R KMT2Ar AML | Lower response rates observed in Phase 1 | Differentiation syndrome | [16] |
CR = Complete Remission; CRh = Complete Remission with partial hematologic recovery; R/R = Relapsed/Refractory; KMT2Ar = KMT2A-rearranged; NPM1m = NPM1-mutant; AML = Acute Myeloid Leukemia.
Signaling Pathways and Experimental Workflows
Menin-MLL Signaling Pathway
The interaction between menin and MLL fusion proteins is central to the oncogenic activity in MLL-rearranged leukemias. This complex recruits other epigenetic modifiers, such as DOT1L, leading to histone modifications (e.g., H3K79 methylation) that maintain the expression of pro-leukemic genes like HOXA9 and MEIS1. Menin inhibitors block the initial protein-protein interaction, thereby disrupting this entire cascade.
Mechanism of Irreversible Inhibition by this compound
This compound's irreversible binding to Cys329 in menin offers a distinct pharmacological profile compared to reversible inhibitors. This covalent modification is designed for prolonged target engagement.
Experimental Workflow for Comparing Menin-MLL Inhibitors
A typical experimental workflow to compare the efficacy of different menin-MLL inhibitors would involve a series of in vitro and in vivo assays.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used in the characterization of menin-MLL inhibitors.[17][18]
-
Cell Seeding: Plate leukemia cells (e.g., MV4;11, MOLM-13 for MLLr; OCI-AML3 for NPM1m; K562, HL-60 for MLL-wt) in 96-well plates at a density of 1 x 10^5 cells/mL in 90 µL of appropriate culture medium.
-
Compound Preparation: Prepare serial dilutions of menin-MLL inhibitors (e.g., this compound, revumenib, ziftomenib) from a concentrated stock solution (e.g., 20 mM in DMSO). The final DMSO concentration in the wells should not exceed 0.25%.
-
Treatment: Add 10 µL of the diluted compounds or DMSO (vehicle control) to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator. For some inhibitors and cell lines, a longer incubation of 7 days with a media change and compound re-supply at day 3 or 4 may be necessary.[19]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibition (GI50) or inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Co-Immunoprecipitation (Co-IP)
This protocol is a generalized procedure for assessing the disruption of the menin-MLL fusion protein interaction.[19][20][21][22]
-
Cell Lysis:
-
Wash cells (e.g., HEK293T cells transfected with a Flag-tagged MLL fusion protein) with ice-cold PBS.
-
Lyse the cells in ice-cold IP lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween 20, supplemented with protease and phosphatase inhibitors) for 30 minutes on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G beads to the supernatant and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.
-
-
Immunoprecipitation:
-
Add an anti-Flag antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold IP lysis buffer.
-
-
Elution:
-
Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against menin and the Flag tag (to detect the MLL fusion protein).
-
Incubate with appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
Quantitative Real-Time PCR (qPCR) for HOXA9 and MEIS1
This protocol outlines the steps to measure the expression of menin-MLL target genes.[23][24][25][26]
-
Cell Treatment and RNA Extraction:
-
Treat leukemia cells with menin-MLL inhibitors or DMSO for the desired time period (e.g., 24 to 72 hours).
-
Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB), and a SYBR Green or TaqMan master mix.
-
Example Human Primers:
-
HOXA9 Forward: 5'-AGGTGGCTCCTCCAGTTCA-3'
-
HOXA9 Reverse: 5'-TCAGATGCGGTCCAGCTTC-3'
-
MEIS1 Forward: 5'-CCAAATACACCAGCTCCAACTC-3'
-
MEIS1 Reverse: 5'-GCTTGCATAGGGCTTCATTG-3'
-
GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
-
qPCR Program:
-
Run the qPCR on a real-time PCR system with a standard cycling program (e.g., initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Conclusion
This compound represents a significant advancement in the development of menin-MLL inhibitors due to its novel irreversible mechanism of action and high preclinical potency. While clinical data for this compound is not yet available, the promising results from trials of reversible inhibitors like revumenib and ziftomenib validate the therapeutic potential of targeting the menin-MLL interaction. For researchers, the choice of inhibitor will depend on the specific experimental goals. This compound offers a tool to study the effects of sustained, covalent inhibition, while revumenib and ziftomenib provide clinically relevant comparators with established efficacy and safety profiles in patients. This guide provides a foundational resource to inform the selection and application of these critical research tools in the ongoing effort to develop more effective therapies for acute leukemias.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdanderson.org [mdanderson.org]
- 4. Upregulation of Meis1 and HoxA9 in acute lymphocytic leukemias with the t(4 : 11) abnormality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. What menin inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Design of the First-in-Class, Highly Potent Irreversible Inhibitor Targeting the Menin-MLL Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design of the First‐in‐Class, Highly Potent Irreversible Inhibitor Targeting the Menin‐MLL Protein–Protein Interaction (Journal Article) | OSTI.GOV [osti.gov]
- 10. US20200223853A1 - Irreversible inhibitors of menin-mll interaction - Google Patents [patents.google.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The MLL–Menin Interaction is a Therapeutic Vulnerability in NUP98-rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distinct Responses to Menin Inhibition and Synergy with DOT1L Inhibition in KMT2A-Rearranged Acute Lymphoblastic and Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kuraoncology.com [kuraoncology.com]
- 15. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
- 17. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Small Molecule Menin Inhibitors: Novel Therapeutic Agents Targeting Acute Myeloid Leukemia with KMT2A Rearrangement or NPM1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]
- 21. assaygenie.com [assaygenie.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. Hoxa9 and Meis1 Cooperatively Induce Addiction to Syk Signaling by Suppressing miR-146a in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. HOXA9 promotes MYC-mediated leukemogenesis by maintaining gene expression for multiple anti-apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. idtdna.com [idtdna.com]
A Head-to-Head Comparison of Menin Inhibitors: M-525 vs. Revumenib (SNDX-5613)
A detailed guide for researchers and drug development professionals on two prominent inhibitors of the menin-MLL interaction, M-525 and revumenib, in the context of acute leukemia.
The interaction between menin and the histone methyltransferase KMT2A (also known as MLL) is a critical driver of leukemogenesis in specific subtypes of acute leukemia, particularly those with KMT2A gene rearrangements or NPM1 mutations. This dependency has led to the development of a new class of targeted therapies: menin inhibitors. This guide provides a comprehensive comparison of two such inhibitors, the preclinical compound this compound and the FDA-approved drug revumenib (SNDX-5613).
Mechanism of Action and Target Pathway
Both this compound and revumenib function by disrupting the protein-protein interaction between menin and KMT2A.[1][2] This interaction is crucial for the recruitment of the KMT2A complex to chromatin, where it leads to the aberrant expression of downstream target genes, most notably HOX and MEIS1.[3][4] These genes are critical for maintaining the undifferentiated, proliferative state of leukemic blasts. By inhibiting the menin-KMT2A interaction, both compounds aim to downregulate the expression of these oncogenes, thereby inducing differentiation and apoptosis in leukemia cells.[1][5]
This compound is distinguished as a first-in-class, irreversible, and covalent inhibitor of the menin-MLL interaction.[6][7] It forms a covalent bond with a cysteine residue in menin, leading to prolonged target inhibition.[7] In contrast, revumenib is a potent, oral, and selective small-molecule inhibitor that binds to menin non-covalently.[2][8]
Below is a diagram illustrating the targeted signaling pathway.
Preclinical and Clinical Performance
The following tables summarize the available quantitative data for this compound and revumenib, highlighting their key performance metrics from preclinical and clinical studies.
Table 1: In Vitro Activity
| Parameter | This compound | Revumenib (SNDX-5613) | Reference |
| Target Binding | |||
| Menin IC₅₀ | 3 nM | - | [6][9] |
| Menin-MLL Binding Kᵢ | - | 0.15 nM | [2] |
| Cellular Potency (IC₅₀) | |||
| MV4;11 (MLL-AF4) | 3 nM | 10-20 nM | [2][6] |
| MOLM-13 (MLL-AF9) | Potent (exact IC₅₀ not specified) | 10-20 nM | [2][5] |
| RS4;11 (MLL-AF4) | - | 10-20 nM | [2] |
| KOPN-8 (MLL-ENL) | - | 10-20 nM | [2] |
| HL-60 (non-MLL rearranged) | 2 µM | - | [5] |
Table 2: Clinical Efficacy of Revumenib (AUGMENT-101 Trial)
| Population | Endpoint | Result | Reference |
| KMT2A-rearranged (KMT2Ar) Acute Leukemia | |||
| Overall Response Rate (ORR) | 59% (27/46) | [10] | |
| Complete Remission (CR) + CR with partial hematologic recovery (CRh) | 30% (18/60) | [3] | |
| Median Duration of Response | 9.1 months | [10] | |
| NPM1-mutant (NPM1m) AML | |||
| Overall Response Rate (ORR) | 36% (5/14) | [10] | |
| CR + CRh | 23% (15/64) | [11] | |
| Median Duration of Response | 4.7 months | [11] |
Note: No clinical trial data is publicly available for this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are descriptions of the key experiments cited in the literature for this compound and revumenib.
Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic or cytostatic effects of the inhibitors on leukemia cell lines.
-
Methodology: Leukemia cell lines (e.g., MV4;11, MOLM-13 for MLL-rearranged; HL-60 as a negative control) are seeded in 96-well plates and treated with a range of concentrations of this compound or revumenib for a specified period (e.g., 24-72 hours). Cell viability is then assessed using colorimetric or fluorometric assays such as MTT, PrestoBlue, or CellTiter-Glo, which measure metabolic activity as an indicator of viable cell number. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.[5][12]
Target Engagement and Gene Expression Analysis
-
Objective: To confirm that the inhibitors disrupt the menin-MLL interaction and downregulate the expression of target genes.
-
Methodology:
-
Quantitative Real-Time PCR (qRT-PCR): Leukemia cells are treated with the inhibitors for a defined time (e.g., 24 hours). Total RNA is then extracted, reverse-transcribed into cDNA, and the expression levels of target genes such as HOXA9 and MEIS1 are quantified by qRT-PCR.[5]
-
Western Blotting: Cell lysates are prepared from treated and untreated cells, and protein levels of downstream targets are analyzed by Western blotting using specific antibodies.[12]
-
RNA Sequencing (RNA-seq): For a global view of transcriptional changes, RNA-seq can be performed on treated and untreated cells to identify differentially expressed genes and pathways.[1]
-
In Vivo Efficacy Studies
-
Objective: To evaluate the anti-leukemic activity of the inhibitors in a living organism.
-
Methodology:
-
Xenograft Models: Immunodeficient mice (e.g., SCID or NSG mice) are subcutaneously or intravenously injected with human leukemia cells (e.g., MV4;11) or patient-derived xenograft (PDX) cells.[6][13] Once tumors are established or leukemia is engrafted, mice are treated with the inhibitor or a vehicle control. Tumor volume, leukemia burden in peripheral blood and bone marrow, and overall survival are monitored.[6][13]
-
The following diagram outlines a general workflow for the preclinical evaluation of menin inhibitors.
Safety and Tolerability
This compound: As a preclinical compound, there is no clinical safety data available for this compound. Preclinical studies have suggested potential issues with poor metabolic stability, which may have implications for its safety and pharmacokinetic profile.[14]
Revumenib: The safety profile of revumenib has been established through the AUGMENT-101 clinical trial. The most common treatment-related adverse events include QTc prolongation, nausea, and differentiation syndrome.[1][3] Differentiation syndrome is a known class effect of therapies that induce differentiation in leukemia cells and is manageable with corticosteroids and hydroxyurea.[1]
Conclusion
This compound and revumenib are both potent inhibitors of the menin-MLL interaction with demonstrated anti-leukemic activity in preclinical models. This compound, as an irreversible covalent inhibitor, shows high potency in vitro. However, its development appears to be in the early preclinical stage, with limited publicly available data and potential liabilities regarding its metabolic stability.
In contrast, revumenib has successfully transitioned from a promising preclinical candidate to an FDA-approved therapy for relapsed or refractory KMT2A-rearranged or NPM1-mutant acute leukemia. Its efficacy and manageable safety profile in heavily pre-treated patient populations underscore the therapeutic potential of targeting the menin-KMT2A axis. The extensive clinical data available for revumenib provides a robust benchmark for the future development of next-generation menin inhibitors. Researchers in this field can leverage the insights gained from both compounds to design novel agents with improved efficacy, safety, and resistance profiles.
References
- 1. Revumenib for patients with acute leukemia: a new tool for differentiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revumenib (SNDX-5613): a promising menin inhibitor for the management of relapsed and refractory acute myeloid leukaemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Syndax Presents New Revuforj® (revumenib) Data in Relapsed/Refractory mNPM1 and NUP98r Acute Leukemia from AUGMENT-101 Trial at EHA 2025 | Syndax Pharmaceuticals, Inc. [ir.syndax.com]
- 8. First-in-Human Study of Revumenib Shows ‘Promising’ Activity in Acute Leukemias [sohoonline.org]
- 9. ascopubs.org [ascopubs.org]
- 10. ir.nextcure.com [ir.nextcure.com]
- 11. researchgate.net [researchgate.net]
- 12. Synergistic Effects of the RARalpha Agonist Tamibarotene and the Menin Inhibitor Revumenib in Acute Myeloid Leukemia Cells with KMT2A Rearrangement or NPM1 Mutation [mdpi.com]
- 13. Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small Molecule Menin Inhibitors: Novel Therapeutic Agents Targeting Acute Myeloid Leukemia with KMT2A Rearrangement or NPM1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Covalent and Non-Covalent Menin Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
The inhibition of the menin-MLL interaction has emerged as a promising therapeutic strategy in acute leukemias with KMT2A (MLL) rearrangements or NPM1 mutations. This has led to the development of both non-covalent (reversible) and covalent (irreversible) menin inhibitors. This guide provides an objective, data-driven comparison of these two classes of inhibitors to inform research and drug development decisions.
Mechanism of Action: A Tale of Two Bonds
Menin is a scaffold protein that plays a critical role in regulating gene expression.[1] In certain leukemias, it interacts with the KMT2A (formerly MLL) protein, leading to the upregulation of oncogenic genes like HOXA9 and MEIS1, which drives leukemogenesis.[1] Menin inhibitors, regardless of their binding modality, aim to disrupt this menin-KMT2A interaction.[1]
Non-Covalent Inhibitors bind reversibly to menin, forming transient interactions. Their efficacy depends on maintaining sufficient drug concentration to ensure continuous target engagement.
Covalent Inhibitors form a permanent chemical bond with a specific amino acid residue on the menin protein.[2] This irreversible binding can lead to sustained target inhibition even after the drug has been cleared from systemic circulation.[2]
Signaling Pathway and Experimental Workflow
The core signaling pathway targeted by menin inhibitors involves the disruption of the menin-KMT2A complex, which in turn downregulates the expression of key downstream targets HOXA9 and MEIS1. This leads to the differentiation of leukemic blasts and apoptosis.
Caption: Menin-KMT2A signaling pathway and points of intervention.
A typical preclinical workflow to evaluate menin inhibitors involves assessing their impact on cell viability and target gene expression in relevant cancer cell lines.
References
Validating M-525 On-Target Effects: A Comparative Guide to siRNA Knockdown of Menin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating the on-target effects of the menin inhibitor M-525: the small molecule inhibitor itself and siRNA-mediated knockdown of menin. Understanding the nuances, strengths, and limitations of each approach is critical for robust target validation and drug development. This document summarizes key performance data, details experimental protocols, and visualizes the underlying biological pathways.
Performance Comparison: this compound vs. Menin siRNA Knockdown
The following tables summarize quantitative data from various studies to facilitate a direct comparison of the efficacy and effects of this compound and menin siRNA.
| Parameter | This compound | menin siRNA | Reference Cell Line(s) | Citation |
| Potency (IC50) | 3 nM (cell growth inhibition) | Not Applicable | MV4;11 | [1] |
| Menin Protein Reduction | Dose-dependent decrease | Significant reduction | VCaP, MV4;11, THP-1 | [2][3] |
| Downstream Gene Expression (HOXA9, MEIS1) | Potent suppression | Significant reduction | MV4;11, MOLM-13, MLL-AF9 transduced BMCs | [4][5][6] |
| Cell Viability/Growth Inhibition | Low nanomolar GI50 values | Reduced colony formation | MLL-rearranged leukemia cell lines | [1][6] |
Note: Direct head-to-head studies comparing this compound and menin siRNA in the same experimental setup are limited. The data presented is a synthesis from multiple sources.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in experimental design.
Menin siRNA Knockdown and this compound Treatment
Objective: To compare the effects of menin inhibition by siRNA and a small molecule inhibitor on cell viability and downstream gene expression.
Materials:
-
MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13)
-
This compound (or other validated menin inhibitors like MI-503, VTP50469)
-
Validated menin-targeting siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM Reduced Serum Medium
-
RPMI-1640 medium with 10% FBS
-
6-well and 96-well tissue culture plates
Procedure:
-
Cell Culture: Maintain MLL-rearranged leukemia cell lines in RPMI-1640 supplemented with 10% FBS at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase before starting the experiment.
-
siRNA Transfection (Day 1):
-
Seed cells at a density that will result in 60-80% confluency at the time of transfection.
-
For each well of a 6-well plate, prepare two tubes:
-
Tube A: Dilute 50 nM of menin siRNA or non-targeting control siRNA in Opti-MEM.
-
Tube B: Dilute Lipofectamine RNAiMAX in Opti-MEM according to the manufacturer's instructions.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 5 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complex to the cells.
-
-
This compound Treatment (Day 1):
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations (e.g., 0, 1, 3, 10, 30, 100 nM) in the cell culture medium.
-
Add the this compound dilutions to the cells seeded in parallel with the siRNA experiment.
-
-
Incubation: Incubate the cells for 48-72 hours. The optimal time point may vary depending on the specific cell line and the stability of the menin protein.
-
Harvesting and Analysis: After incubation, harvest the cells for downstream analysis (Western Blot, RT-qPCR, Cell Viability Assay).
Western Blot for Menin Protein Levels
Objective: To quantify the reduction in menin protein levels following siRNA knockdown or this compound treatment.
Procedure:
-
Cell Lysis: Lyse the harvested cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against menin overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and image the blot.
-
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the menin signal to a loading control (e.g., β-actin or GAPDH).
RT-qPCR for Downstream Gene Expression
Objective: To measure the mRNA levels of menin target genes, such as HOXA9 and MEIS1.
Procedure:
-
RNA Extraction: Isolate total RNA from the harvested cells using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.
-
qPCR:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (HOXA9, MEIS1) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene and comparing the treated samples to the control samples.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of menin inhibition on cell viability.
Procedure:
-
Seeding: Seed cells in a 96-well plate and treat with this compound or transfect with siRNA as described above.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated or control siRNA-treated cells.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving menin and the experimental workflow for comparing this compound and siRNA knockdown.
Caption: Key signaling pathways involving menin.
References
- 1. Short interfering RNAs can induce unexpected and divergent changes in the levels of untargeted proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the Menin-MLL Interaction as Therapeutic Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruption of the menin-MLL interaction triggers menin protein degradation via ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. esiRNA Knockdown Efficiency Tested by Western Blotting [sigmaaldrich.com]
- 5. Hoxa9 and Meis1 Are Key Targets for MLL-ENL-Mediated Cellular Immortalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Confirming the Mechanism of M-525 in MLL-Rearranged Leukemia Through Rescue Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the menin-MLL inhibitor M-525 with alternative therapeutic strategies for MLL-rearranged leukemias. We delve into the mechanism of action of this compound and detail experimental approaches, including rescue experiments, to validate its on-target activity. Supporting data and detailed protocols are provided to aid researchers in their evaluation and experimental design.
Introduction to this compound and the Menin-MLL Interaction
Mixed Lineage Leukemia (MLL)-rearranged leukemias are aggressive hematological malignancies with a generally poor prognosis, particularly in infants. A key driver of these leukemias is the aberrant interaction between the protein menin and MLL fusion proteins. This interaction is critical for the recruitment of the MLL fusion complex to target genes, leading to the upregulation of leukemogenic genes such as MEIS1 and HOXA9.
This compound is a first-in-class, highly potent, and irreversible small-molecule inhibitor of the menin-MLL protein-protein interaction.[1] It covalently binds to menin, effectively blocking its association with MLL fusion proteins.[2] This disruption leads to the downregulation of MLL target genes, resulting in cell growth inhibition and apoptosis in MLL-rearranged leukemia cells.[1][2]
Confirming the On-Target Mechanism of this compound with Rescue Experiments
A cornerstone of validating the mechanism of a targeted therapy is the ability to "rescue" or reverse its effects by modulating downstream components of the targeted pathway. In the context of this compound, a rescue experiment would aim to demonstrate that the anti-leukemic effects of the inhibitor can be overcome by re-introducing the key downstream effectors that are normally suppressed by this compound.
The primary downstream targets of the menin-MLL complex are the transcription factors MEIS1 and HOXA9. Their overexpression is a hallmark of MLL-rearranged leukemia and is crucial for leukemic cell survival and proliferation. Therefore, a key strategy to confirm the on-target mechanism of this compound is to exogenously overexpress Meis1 or Hoxa9 in MLL-rearranged leukemia cells treated with the inhibitor. If the anti-proliferative and differentiation-inducing effects of this compound are mitigated by the forced expression of these genes, it provides strong evidence that this compound's primary mechanism of action is indeed through the inhibition of the menin-MLL-MEIS1/HOXA9 axis. Studies have shown that overexpression of Meis1 can partially rescue the leukemic stem cell transcriptional program suppressed by Menin–MLL inhibition.
Comparative Performance of this compound and Alternatives
This compound is one of several inhibitors targeting the menin-MLL interaction. Additionally, other therapeutic strategies are being explored for MLL-rearranged leukemias. The following table summarizes the performance of this compound in comparison to other menin-MLL inhibitors and an alternative compound, Disulfiram, which has a different mechanism of action.
| Compound | Target | Mechanism of Action | IC50/GI50 | Cell Lines | Reference(s) |
| This compound | Menin-MLL Interaction | Irreversible covalent inhibitor of the menin-MLL protein-protein interaction. | IC50: 3 nM | MV4;11 | [1] |
| M-808 | Menin-MLL Interaction | Optimized derivative of this compound. | IC50: 1 nM, 4 nM | MOLM-13, MV4;11 | |
| MI-2 | Menin-MLL Interaction | Reversible inhibitor of the menin-MLL interaction. | GI50: 9.5 µM | MV4;11 | [3] |
| MI-3 | Menin-MLL Interaction | Reversible inhibitor of the menin-MLL interaction. | Similar to MI-2 | MLL-rearranged cell lines | [3] |
| MI-463 | Menin-MLL Interaction | Potent, reversible inhibitor. | GI50: 0.23 µM | MLL-AF9 transformed murine bone marrow cells | [1] |
| MI-503 | Menin-MLL Interaction | Potent, reversible inhibitor. | GI50: 0.22 µM | MLL-AF9 transformed murine bone marrow cells | [1] |
| VTP50469 | Menin-MLL Interaction | Potent and selective menin-MLL inhibitor. | Low nM range | MLL-rearranged cell lines | [4] |
| BAY-155 | Menin-MLL Interaction | Potent menin-MLL inhibitor. | IC50: 8 nM (TR-FRET) | MV4;11, MOLM-13 | |
| Disulfiram | MLL-fusion proteins | Directly targets the CXXC domain of MLL-fusion proteins, leading to their ablation. | IC50: 45-81 nM | Various leukemia cell lines | [5][6] |
Experimental Protocols
Protocol 1: Meis1 Rescue Experiment in MLL-Rearranged Leukemia Cells
Objective: To determine if overexpression of Meis1 can rescue the anti-proliferative effects of this compound in MLL-rearranged leukemia cells.
Cell Lines: MV4;11 or MOLM-13 (human MLL-rearranged acute myeloid leukemia cell lines).
Materials:
-
Lentiviral vector encoding human MEIS1 (e.g., pLV-MEIS1).
-
Empty lentiviral vector (control).
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G).
-
HEK293T cells for lentivirus production.
-
Transfection reagent.
-
Polybrene.
-
Puromycin (for selection).
-
This compound.
-
Cell proliferation assay kit (e.g., MTT or CellTiter-Glo).
-
Flow cytometer.
-
Antibodies for cell surface markers of differentiation (e.g., CD11b).
Methodology:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the MEIS1 expression vector (or empty vector) along with packaging and envelope plasmids using a suitable transfection reagent.
-
Collect the viral supernatant 48 and 72 hours post-transfection.
-
Concentrate the lentiviral particles.
-
-
Lentiviral Transduction of Leukemia Cells:
-
Seed MV4;11 or MOLM-13 cells at an appropriate density.
-
Transduce the cells with the concentrated lentivirus (either MEIS1-expressing or empty vector control) in the presence of polybrene.
-
Select for successfully transduced cells using puromycin.
-
-
This compound Treatment and Proliferation Assay:
-
Seed the stable MEIS1-overexpressing and control cell lines in a 96-well plate.
-
Treat the cells with a dose range of this compound.
-
After 72-96 hours, assess cell viability using a proliferation assay according to the manufacturer's instructions.
-
-
Differentiation Analysis:
-
Treat the transduced cells with this compound for 4-6 days.
-
Stain the cells with fluorescently labeled antibodies against differentiation markers (e.g., CD11b).
-
Analyze the percentage of differentiated cells by flow cytometry.
-
Expected Outcome: Overexpression of MEIS1 is expected to confer partial resistance to this compound, resulting in a rightward shift in the dose-response curve for cell viability and a reduction in the percentage of differentiated cells compared to the control cells.
Protocol 2: Comparative Analysis of Menin-MLL Inhibitors
Objective: To compare the potency of this compound with other menin-MLL inhibitors in inhibiting the growth of MLL-rearranged leukemia cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture various MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13, KOPN-8).
-
Treat the cells with serial dilutions of this compound and the comparator compounds (e.g., M-808, MI-503, VTP50469).
-
-
Viability and Apoptosis Assays:
-
Perform cell viability assays (e.g., MTT, CellTiter-Glo) after 72-96 hours of treatment to determine the GI50 (50% growth inhibition) for each compound.
-
Conduct apoptosis assays (e.g., Annexin V/PI staining followed by flow cytometry) to quantify the induction of apoptosis.
-
-
Gene Expression Analysis:
-
Treat cells with the inhibitors for 24-48 hours.
-
Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of MLL target genes (MEIS1, HOXA9).
-
Data Analysis: Compare the GI50 values, percentage of apoptotic cells, and the extent of target gene downregulation across the different inhibitors to assess their relative potency and efficacy.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, the experimental workflow for a rescue experiment, and a logical comparison of this compound with an alternative therapeutic approach.
Caption: this compound inhibits the Menin-MLL fusion protein interaction, preventing the upregulation of leukemogenic genes.
References
- 1. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct targeted therapy for MLL‐fusion‐driven high‐risk acute leukaemias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of M-525 in MLL-Rearranged Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the menin-MLL inhibitor M-525 against other therapeutic alternatives for the treatment of Mixed Lineage Leukemia-rearranged (MLL-r) leukemias. The data presented is compiled from various preclinical studies to offer a comprehensive overview of the current landscape of targeted therapies for this aggressive malignancy.
Introduction to MLL-Rearranged Leukemias and Targeted Inhibition
MLL-rearranged leukemias are a group of aggressive hematological malignancies characterized by chromosomal translocations involving the KMT2A (formerly MLL) gene. These rearrangements result in the production of oncogenic fusion proteins that drive leukemogenesis by dysregulating gene expression, primarily through the upregulation of HOX genes and their cofactor MEIS1. A key interaction for the oncogenic function of MLL fusion proteins is their association with the nuclear protein menin. Disrupting this menin-MLL interaction has emerged as a promising therapeutic strategy. This compound is a potent and irreversible covalent inhibitor of the menin-MLL interaction.[1][2] This guide evaluates the preclinical efficacy of this compound in various MLL-r cell lines and compares its performance with other inhibitors targeting critical pathways in MLL-r leukemia.
Data Presentation: Comparative Efficacy of this compound and Alternatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other inhibitors in various MLL-r and non-MLL-r leukemia cell lines. These values are indicative of the drug concentration required to inhibit the growth of 50% of the cancer cells. Lower IC50 values suggest higher potency.
Table 1: Potency of Menin-MLL Inhibitors in MLL-r and Wild-Type MLL Cell Lines
| Cell Line | MLL Fusion | This compound IC50 (nM) | VTP50469 IC50 (nM) |
| MV4;11 | MLL-AF4 | 3[1][2] | 10, 17[3][4] |
| MOLM-13 | MLL-AF9 | - | 13[3] |
| RS4;11 | MLL-AF4 | - | 25[3] |
| SEM | MLL-AF4 | - | 27[3] |
| KOPN-8 | MLL-ENL | - | 15[3] |
| THP-1 | MLL-AF9 | - | 37[3] |
| NOMO-1 | MLL-AF9 | - | 30[3] |
| ML2 | MLL-AF6 | - | 16[3] |
| HL-60 | MLL-wt | 2000[1][2] | - |
Data compiled from multiple sources. Experimental conditions may vary.
Table 2: Comparative Potency of this compound Alternatives in MLL-r Cell Lines
| Inhibitor Class | Inhibitor | Cell Line | MLL Fusion | IC50 (nM) |
| DOT1L Inhibitor | EPZ5676 | MV4;11 | MLL-AF4 | 3.5[5] |
| DOT1L Inhibitor | EPZ5676 | MOLM-13 | MLL-AF9 | Sensitive[6] |
| DOT1L Inhibitor | EPZ5676 | THP-1 | MLL-AF9 | Resistant[6] |
| CDK9 Inhibitor | AZD4573 | MV4;11 | MLL-AF4 | ~30 (EC50)[7] |
| CDK9 Inhibitor | AZD4573 | MOLM-13 | MLL-AF9 | Sensitive[6] |
| CDK9 Inhibitor | AZD4573 | THP-1 | MLL-AF9 | Sensitive[6] |
| BET Inhibitor | OTX015 | MV4;11 | MLL-AF4 | 30-140[8] |
| BET Inhibitor | OTX015 | MOLM-13 | MLL-AF9 | 30-140[8] |
| BET Inhibitor | I-BET151 | SEM | MLL-AF4 | Growth Inhibition[9] |
| BET Inhibitor | I-BET151 | RS4;11 | MLL-AF4 | Growth Inhibition[9] |
Data compiled from multiple sources. Experimental conditions may vary. Note: Some studies report sensitivity or resistance without specific IC50 values.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability and drug efficacy using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method based on the reduction of MTT by mitochondrial dehydrogenases in living cells to a purple formazan product.
Materials:
-
MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound and other inhibitors of interest
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MLL-r cells to a logarithmic growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (typically >90%).
-
Dilute the cell suspension to a final concentration of 0.5-1.0 x 10^5 cells/mL in complete culture medium.[10]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for a few hours to allow cells to acclimatize.[10]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and other test compounds in complete culture medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[10]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Centrifuge the plate to pellet the cells and formazan crystals.
-
Carefully aspirate the supernatant without disturbing the cell pellet.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[12]
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (media only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
Signaling Pathway of Menin-MLL Interaction in Leukemia
Caption: Menin-MLL signaling pathway and points of therapeutic intervention.
Experimental Workflow for In Vitro Drug Testing
Caption: A generalized workflow for testing the efficacy of this compound and other inhibitors.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluation of VTP-50469, a Menin-MLL1 Inhibitor, Against Ewing Sarcoma Xenograft Models by the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. AZD4573 [openinnovation.astrazeneca.com]
- 8. Functional diversity of inhibitors tackling the differentiation blockage of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRD3/4 inhibition and FLT3-ligand deprivation target pathways that are essential for the survival of human MLL-AF9+ leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT assay protocol | Abcam [abcam.com]
M-525: A Novel LAIR-1 Agonist Poised to Challenge the Standard of Care in Acute Myeloid Leukemia
For Immediate Release
In the rapidly evolving landscape of Acute Myeloid Leukemia (AML) treatment, a novel investigational antibody, M-525 (also known as NC525), is demonstrating significant preclinical efficacy, offering a potential paradigm shift in targeting leukemic stem cells (LSCs) and blast cells. This comparison guide provides an in-depth analysis of this compound's performance against the current standard of care (SoC) for AML, supported by available experimental data. This guide is intended for researchers, scientists, and drug development professionals actively working to advance AML therapeutics.
Executive Summary
This compound, a humanized monoclonal antibody, uniquely targets the Leukocyte-Associated Immunoglobulin-like Receptor-1 (LAIR-1). Its mechanism of action involves LAIR-1 agonism, which triggers a distinct apoptotic signaling pathway in AML cells, including the resilient LSCs that are often responsible for relapse.[1][2][3] This targeted approach aims to overcome the limitations of current SoC therapies, which can be associated with significant toxicity and incomplete eradication of leukemia-initiating cells.[1] Preclinical evidence suggests that this compound not only acts as a potent monotherapy but also synergizes with established SoC agents like venetoclax and azacitidine.[1][2][3][4]
Current SoC for AML is risk-stratified and patient-dependent, ranging from intensive chemotherapy regimens (e.g., "7+3" cytarabine and an anthracycline) for younger, fit patients to lower-intensity therapies such as venetoclax in combination with a hypomethylating agent (e.g., azacitidine) for older or unfit patients.[5][6] While these treatments have improved outcomes, there remains a substantial unmet need, particularly in patients with relapsed or refractory disease.
This guide will dissect the available data on this compound's efficacy and compare it with the established clinical outcomes of SoC regimens.
Data Presentation: this compound vs. Standard of Care
The following tables summarize the available quantitative data for this compound from preclinical studies and pivotal clinical trial data for the standard of care combination of venetoclax and azacitidine. It is crucial to note that the this compound data is preclinical and not from direct head-to-head human trials.
Table 1: Efficacy of this compound (Preclinical Data)
| Endpoint | This compound Treatment | Result | Source |
| In Vitro Cell Killing | Dose-dependent treatment of SoC-resistant AML cells | Up to 70% killing observed at 5 µg/mL | [4] |
| Patient-Derived Xenograft (PDX) Model | This compound monotherapy | Significant reduction in AML disease burden in blood, spleen, and bone marrow | [4][7] |
| Combination with SoC (PDX Model) | This compound + Venetoclax/Azacitidine | Further reduction in AML disease, suggesting synergistic activity | [4] |
Table 2: Efficacy of Venetoclax + Azacitidine (Clinical Data - VIALE-A Trial)
| Endpoint | Venetoclax + Azacitidine | Placebo + Azacitidine | Source |
| Median Overall Survival | 14.7 months | 9.6 months | [8][9] |
| Complete Remission (CR) | 36.7% | 17.9% | [8] |
| Composite Complete Remission (CR + CRi) | 66.4% | 28.3% | [8][10] |
CRi: Complete Remission with incomplete hematologic recovery
Mechanism of Action: A Tale of Two Pathways
The fundamental difference in the mechanism of action between this compound and the current standard of care is a key aspect of this comparison.
This compound: Inducing Apoptosis via LAIR-1 Agonism
This compound functions as a LAIR-1 agonist. Upon binding to the LAIR-1 receptor, which is highly expressed on AML blasts and LSCs but has lower expression on healthy hematopoietic stem cells, it initiates a unique intracellular signaling cascade.[1][11] This leads to the phosphorylation of SHP-1, which in turn inhibits the pro-survival PI3K/mTOR and MAPK signaling pathways.[2][3] The suppression of these pathways ultimately results in the deactivation of BCL-XL, triggering a caspase-dependent apoptosis in the leukemic cells.[2][3]
Standard of Care: Targeting BCL-2 and DNA Methylation
The combination of venetoclax and azacitidine, a standard for patients ineligible for intensive chemotherapy, employs a dual-pronged attack.
-
Venetoclax: A potent and selective inhibitor of the anti-apoptotic protein BCL-2. By binding to BCL-2, venetoclax displaces pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and the activation of caspases, thereby inducing apoptosis.
-
Azacitidine: A hypomethylating agent that incorporates into DNA and RNA, leading to the inhibition of DNA methyltransferases. This results in a reduction of DNA methylation, leading to the re-expression of tumor suppressor genes and subsequent cell cycle arrest and apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the scientific community to evaluate and potentially replicate the findings.
Patient-Derived Xenograft (PDX) Model for this compound Efficacy
-
Animal Model: Immunodeficient mice (e.g., NSG mice) are utilized to prevent graft rejection.[12] Mice are typically sublethally irradiated to facilitate engraftment of human AML cells.[12]
-
Cell Implantation: Primary AML patient cells, often from bone marrow aspirates, are thawed, prepared, and injected intravenously into the mice.[13][14] The number of cells injected is a critical parameter for successful engraftment.[13]
-
Treatment Regimen: Once engraftment is confirmed (e.g., through monitoring of human CD45+ cells in peripheral blood), mice are randomized into treatment groups. This compound is administered intravenously at specified doses and schedules. For combination studies, venetoclax and azacitidine are administered according to established protocols.
-
Efficacy Assessment: Tumor burden is monitored regularly by measuring the percentage of human leukemic cells in the peripheral blood, spleen, and bone marrow via flow cytometry.[4][12] Overall survival is also a key endpoint.[4]
In Vitro Apoptosis Assay
-
Cell Culture: AML cell lines or primary patient AML cells are cultured under appropriate conditions.[15]
-
Treatment: Cells are treated with varying concentrations of this compound, standard of care drugs, or combinations for a specified duration.
-
Apoptosis Detection: Apoptosis is quantified using methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells.
-
Data Analysis: The percentage of apoptotic cells (Annexin V positive, PI negative) is determined for each treatment condition and compared to untreated controls.
Conclusion and Future Directions
This compound presents a promising and novel therapeutic strategy for AML by selectively targeting LAIR-1 on leukemic cells, including the critical LSC population.[1][16] Preclinical data demonstrates its potential as both a monotherapy and in combination with current standards of care, offering hope for patients with resistant or refractory disease.[1][4]
The distinct mechanism of action, which induces a unique apoptotic pathway, suggests that this compound could overcome some of the resistance mechanisms that limit the efficacy of current therapies. The ongoing Phase 1 clinical trial will be critical in determining the safety, tolerability, and preliminary efficacy of this compound in patients with advanced myeloid neoplasms.[7][16]
For the research and drug development community, the progression of this compound through clinical trials warrants close observation. Should it prove successful, it could represent a significant addition to the armamentarium against AML, potentially improving outcomes for a patient population in dire need of more effective and less toxic treatment options. Further research into biomarkers that predict response to this compound will also be crucial for its successful clinical implementation.
References
- 1. NextCure Publishes Non-Clinical Data Defining the Mechanism of Action for NC525, a Novel LAIR-1 Antibody for AML - NextCure, Inc. [ir.nextcure.com]
- 2. LAIR-1 agonism as a therapy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - LAIR-1 agonism as a therapy for acute myeloid leukemia [jci.org]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. How comparable are patient outcomes in the “real-world” with populations studied in pivotal AML trials? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Azacitidine and Venetoclax in Previously Untreated Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. NextCure Presents Non-Clinical Data Defining the Mechanism of NC525 at the 2023 Federation of Clinical Immunology Societies (FOCIS) Annual Meeting - NextCure, Inc. [ir.nextcure.com]
- 12. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New strategies in the treatment of acute myelogenous leukemia (AML): in vitro culture of aml cells--the present use in experimental studies and the possible importance for future therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting LAIR-1 with NC525: A Promising Approach for Advanced Myeloid Neoplasms Treatment [synapse.patsnap.com]
A Preclinical Head-to-Head: M-525 vs. Ziftomenib in Menin-MLLi Driven Leukemias
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the preclinical performance of two prominent Menin-MLL inhibitors, M-525 and ziftomenib (KO-539), with supporting experimental data.
The interaction between menin and the MLL1 (KMT2A) protein is a critical driver in specific subtypes of acute leukemia, particularly those with MLL rearrangements (MLL-r) or NPM1 mutations (NPM1-mut). This has led to the development of a new class of targeted therapies – menin-MLL inhibitors. Among the frontrunners in preclinical and clinical development are this compound, a first-in-class irreversible inhibitor, and ziftomenib (KO-539), a potent, selective, and orally bioavailable inhibitor. This guide provides a comprehensive comparison of their preclinical profiles based on available data.
At a Glance: Key Preclinical Characteristics
| Feature | This compound | Ziftomenib (KO-539) |
| Mechanism of Action | Irreversible, covalent inhibitor of the menin-MLL interaction | Selective inhibitor of the menin-KMT2A/MLL protein-protein interaction |
| Binding Affinity (IC50) | 3 nM (to menin) | Not explicitly stated in provided results |
| Primary Targets | MLL-rearranged leukemias | MLL-rearranged and NPM1-mutant leukemias |
In Vitro Efficacy: Potent Anti-Leukemic Activity
Both this compound and ziftomenib have demonstrated potent and selective activity against leukemia cell lines harboring MLL rearrangements or NPM1 mutations.
This compound exhibits low nanomolar potency in inhibiting the growth of MLL-rearranged leukemia cells. A study reported an IC50 of 3 nM in the MV4-11 cell line (MLL-AF4) after 24 hours of treatment.[1] In contrast, it showed significantly less activity in a non-MLL rearranged cell line, HL-60, with an IC50 of 2 µM, highlighting its specificity.[1]
Ziftomenib has also shown strong dose-dependent inhibitory effects in MLL-r and NPM1-mut AML cell lines at low nanomolar concentrations.[2] For instance, after 7 days of treatment, the IC50 values were below 25 nM in cell lines such as MOLM13 (MLL-AF9), MV411 (MLL-AF4), OCI-AML2 (MLL-AF6), and OCI-AML3 (NPM1-mut).[2]
Table 1: In Vitro Anti-proliferative Activity of this compound and Ziftomenib in Leukemia Cell Lines
| Compound | Cell Line | Genotype | IC50 | Treatment Duration | Reference |
| This compound | MV4-11 | MLL-AF4 | 3 nM | 24 hours | [1] |
| This compound | HL-60 | No MLL rearrangement | 2 µM | Not Specified | [1] |
| Ziftomenib | MOLM13 | MLL-AF9 | <25 nM | 7 days | [2] |
| Ziftomenib | MV411 | MLL-AF4 | <25 nM | 7 days | [2] |
| Ziftomenib | OCI-AML2 | MLL-AF6 | <25 nM | 7 days | [2] |
| Ziftomenib | OCI-AML3 | NPM1-mut | <25 nM | 7 days | [2] |
In Vivo Preclinical Models: Tumor Regression and Survival Benefit
In vivo studies using xenograft models of human leukemia have demonstrated the anti-tumor efficacy of both compounds.
This compound has been shown to effectively suppress MLL-regulated gene expression in tumor tissue after a single administration, indicating its potential for in vivo activity.[3]
Ziftomenib has been evaluated in a disseminated MLL-r MV411 xenotransplantation model. In this model, treatment with ziftomenib at a dose of 50 mg/kg resulted in a significant reduction in leukemic burden.[2] Preclinical studies have also shown that ziftomenib leads to the clearance of leukemia cells in mouse xenograft models derived from both KMT2A-rearranged and NPM1-mutant cells, with a notable percentage of surviving mice remaining disease-free.[4]
Mechanism of Action and Downstream Effects
Both this compound and ziftomenib function by disrupting the menin-MLL interaction, which is crucial for the expression of key leukemogenic genes such as HOXA9 and MEIS1.
This compound potently and effectively suppresses the expression of MEIS1 and HOX genes in MLL-rearranged cell lines like MV4-11 and MOLM-13 at nanomolar concentrations.[1]
Ziftomenib also demonstrates a significant downstream effect on the expression of these critical genes.[5] Preclinical models have shown that ziftomenib treatment leads to the downregulation of HOXA9 and MEIS1 expression.[4] This disruption of the leukemogenic transcriptional program induces differentiation and apoptosis in AML cells.[2]
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of typical protocols used in the evaluation of these menin-MLL inhibitors.
Cell Viability Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds in various leukemia cell lines.
-
Method: Leukemia cells are seeded in multi-well plates and treated with a range of concentrations of the inhibitor (e.g., this compound or ziftomenib) or a vehicle control (like DMSO). The cells are then incubated for a specified period (e.g., 24 hours to 7 days). Cell viability is assessed using assays such as MTT or CellTiter-Glo, which measure metabolic activity as an indicator of viable cell number.[2][6] The IC50 value is then calculated from the dose-response curves.
Western Blotting for Gene Expression Analysis
-
Objective: To assess the effect of the inhibitors on the protein levels of downstream targets like HOXA9 and MEIS1.
-
Method: Leukemia cells are treated with the inhibitor or vehicle control for a defined period. Cells are then lysed to extract total protein. Protein concentrations are determined, and equal amounts of protein are separated by size using SDS-PAGE. The separated proteins are transferred to a membrane, which is then incubated with primary antibodies specific to the target proteins (e.g., anti-HOXA9, anti-MEIS1) and a loading control (e.g., anti-β-actin). A secondary antibody conjugated to an enzyme is then added, and the protein bands are visualized using a chemiluminescent substrate.
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Method: Immunocompromised mice (e.g., NSG mice) are injected with human leukemia cells (e.g., MV4-11) either subcutaneously or intravenously to establish tumors. Once tumors are established or the leukemia is engrafted, the mice are randomized into treatment and control groups. The treatment group receives the inhibitor (e.g., ziftomenib administered orally), while the control group receives a vehicle.[2] Tumor growth is monitored regularly by measuring tumor volume or by assessing leukemic burden in tissues like bone marrow and spleen using flow cytometry for human-specific markers (e.g., hCD45).[2] Animal survival is also a key endpoint.[7][8]
Conclusion
Both this compound and ziftomenib are highly potent inhibitors of the menin-MLL interaction with strong preclinical evidence supporting their development as targeted therapies for MLL-r and/or NPM1-mut leukemias. This compound stands out as a first-in-class irreversible inhibitor, which may offer a distinct pharmacological profile. Ziftomenib has a broader preclinical data set available in the public domain, including extensive in vivo efficacy data, and is advancing in clinical trials. The choice between these or other menin-MLL inhibitors in future clinical applications will depend on a comprehensive evaluation of their respective efficacy, safety profiles, and mechanisms of resistance in patient populations. The preclinical data presented here provide a solid foundation for the continued investigation of this promising new class of anti-leukemic agents.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Validating M-525 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of M-525, a first-in-class irreversible inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, with alternative therapeutic strategies. The focus is on the in vivo validation of target engagement, a critical step in drug development. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams to elucidate complex biological pathways and workflows.
This compound and the Menin-MLL Interaction
This compound is a highly potent, irreversible, and covalent inhibitor that targets the interaction between menin and the MLL protein.[1] This interaction is a critical driver in certain types of leukemia, particularly those with MLL gene rearrangements. By disrupting this interaction, this compound aims to suppress the expression of downstream oncogenes, such as HOXA9 and MEIS1, leading to the inhibition of leukemic cell growth.[1][2]
Comparative Analysis of In Vivo Target Engagement
Validating that a drug engages its intended target in a living organism is paramount. For menin-MLL inhibitors, this is primarily assessed by measuring the modulation of downstream biomarkers and by confirming direct physical binding to the menin protein in tissues.
Here, we compare this compound with other notable menin-MLL inhibitors for which in vivo target engagement data is available.
| Compound | Type | Method of In Vivo Target Engagement Validation | Key Findings |
| This compound | Irreversible Covalent | Downregulation of MLL target gene expression in tumor tissue.[3][4] | A single administration effectively suppresses MLL-regulated gene expression in tumor tissue.[3][4] |
| MI-503 | Reversible | Downregulation of HOXA9 and MEIS1 mRNA levels in tumor xenografts.[5] Cellular Thermal Shift Assay (CETSA) in tumor tissues.[6] | Significant reduction in the expression of MLL fusion protein target genes in tumor samples from treated mice.[5] Direct engagement with menin in osteosarcoma cells demonstrated by CETSA.[6] |
| Revumenib (SNDX-5613) | Reversible | Downregulation of MEIS1, HOXA9, PBX3, and FLT3 in patient samples.[7] | Clinical data shows downregulation of critical leukemogenic target genes following one cycle of treatment.[7] |
| Ziftomenib (KO-539) | Reversible | Dose-dependent downregulation of MEIS1 and other target genes (HOXA9, HOXA10, MEF2C) in patient-derived xenograft (PDX) models.[3] | A 6-fold lower expression of MEIS1 was observed at a 600 mg dose compared to a 200 mg dose at day 28 of treatment.[3] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of validating target engagement, the following diagrams are provided.
Caption: Menin-MLL Signaling Pathway and this compound Inhibition.
Caption: Workflow for In Vivo Target Engagement Validation.
Experimental Protocols
In Vivo Xenograft Model and Treatment
-
Cell Culture: Human MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are used.
-
Tumor Implantation: A suspension of leukemia cells (e.g., 1 x 10^7 cells) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.
-
Treatment: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups. This compound or other inhibitors are administered (e.g., intraperitoneally or orally) at the desired dose and schedule.[5]
Analysis of Downstream Target Gene Expression
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and tumor tissues are excised and snap-frozen.
-
RNA Extraction: Total RNA is isolated from the frozen tumor tissue using a suitable RNA extraction kit.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Reverse transcription of RNA to cDNA is performed.
-
qRT-PCR is carried out using specific primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, 18S rRNA) for normalization.
-
The relative expression of the target genes is calculated using the ΔΔCt method.[5]
-
Cellular Thermal Shift Assay (CETSA) for In Vivo Target Engagement
-
Tissue Lysate Preparation: A portion of the harvested tumor tissue is homogenized in a lysis buffer containing protease inhibitors.
-
Heat Treatment: The lysates are divided into aliquots and heated to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
Separation of Soluble and Precipitated Proteins: The heated lysates are centrifuged to separate the soluble fraction (containing stabilized protein) from the precipitated fraction.
-
Protein Analysis: The amount of soluble menin protein in each sample is quantified by Western blotting using a menin-specific antibody.[6][8]
-
Data Analysis: An increase in the amount of soluble menin at higher temperatures in the drug-treated samples compared to the vehicle-treated samples indicates target engagement.[6][8]
Conclusion
The validation of in vivo target engagement is a cornerstone of preclinical drug development. For this compound and other menin-MLL inhibitors, this is robustly demonstrated through the downregulation of key downstream oncogenes, such as HOXA9 and MEIS1, in tumor models. Direct target binding can be further confirmed using techniques like CETSA on tissues from treated animals. The data presented in this guide provides a framework for the comparative evaluation of this compound and its alternatives, highlighting the methodologies crucial for establishing their therapeutic potential.
References
- 1. d-nb.info [d-nb.info]
- 2. mdpi.com [mdpi.com]
- 3. kuraoncology.com [kuraoncology.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. Structure-based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of M-525 and M-808: Covalent Menin Inhibitors in Acute Leukemia
In the landscape of targeted therapies for acute leukemias, particularly those with KMT2A (MLL) rearrangements or NPM1 mutations, the inhibition of the menin-MLL protein-protein interaction has emerged as a promising strategy.[1][2] This interaction is critical for the leukemogenic activity of MLL fusion proteins.[3] Among the novel agents developed to disrupt this interaction are M-525 and its optimized successor, M-808. Both are covalent inhibitors that have demonstrated significant preclinical activity. This guide provides an objective comparison of their performance, supported by available experimental data, to inform researchers and drug development professionals.
Overview of this compound and M-808
This compound was developed as a first-in-class, irreversible covalent inhibitor targeting the menin-MLL interaction.[4] It demonstrated high potency in suppressing the growth of leukemia cells carrying MLL fusions.[4] Further structure-based optimization of this compound led to the discovery of M-808, a compound designed for enhanced potency and efficacy.[5] Both molecules function by forming a covalent bond with the Cys329 residue in the menin protein, physically blocking the interaction with MLL.[5] This disruption leads to the downregulation of key target genes like MEIS1 and HOXA9, which are crucial for leukemic cell proliferation and survival.[5][6]
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and M-808 based on preclinical studies.
| Parameter | This compound | M-808 | Reference |
| Binding Affinity (IC₅₀, FP Assay) | 3.3 nM | 2.6 nM | [7] |
| Cell Line | Cell Growth Inhibition (IC₅₀) | ||
| MV4;11 (MLL-AF4) | 3 nM | 1 nM | [4][5] |
| MOLM-13 (MLL-AF9) | ~19 nM (estimated from relative potency) | 4 nM | [5] |
| HL-60 (non-MLL fusion) | 2 µM | >0.7 µM (selectivity demonstrated) | [4][5] |
FP Assay: Fluorescence Polarization Assay
| In Vivo Efficacy (MV4;11 Xenograft Model) | This compound | M-808 | Reference |
| Dosing Schedule | Not specified in detail in the provided results | 10 or 25 mg/kg, every other day, 3x/week | [5][8] |
| Tumor Growth Inhibition (TGI) | Potent in vivo activity reported | 97% TGI at 25 mg/kg | [5][8] |
| Tumor Regression | Not explicitly stated | Partial tumor regression at 25 mg/kg | [5][8] |
Signaling Pathway and Mechanism of Action
The menin-MLL interaction is a critical node in the epigenetic regulation of gene expression that, when hijacked by MLL fusion proteins, drives leukemogenesis. In leukemias with KMT2A/MLL rearrangements, the N-terminus of the MLL protein is fused to a partner protein. This fusion protein retains the menin binding site. Menin acts as a scaffold, tethering the MLL fusion protein complex to chromatin at specific gene loci, including the HOXA gene cluster and its cofactor MEIS1.[9][10] This leads to aberrant and sustained expression of these genes, which blocks hematopoietic differentiation and promotes leukemic proliferation.[9][10] Covalent inhibitors like this compound and M-808 disrupt this scaffolding function, leading to the downregulation of these oncogenic gene programs.[5]
Menin-MLL signaling pathway in KMT2A-rearranged leukemia and point of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used to evaluate this compound and M-808.
Cell Proliferation Assay
This assay measures the effect of the inhibitors on the growth of leukemia cell lines.
-
Cell Culture: Human leukemia cell lines (e.g., MV4;11 with MLL-AF4 fusion, MOLM-13 with MLL-AF9 fusion, and HL-60 as a negative control) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded into 96-well plates at a specified density. They are then treated with a range of concentrations of this compound or M-808 for a defined period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is measured, and the data are normalized to vehicle-treated controls. The half-maximal inhibitory concentration (IC₅₀) values are calculated by fitting the dose-response curves using non-linear regression.
In Vivo Xenograft Tumor Model
This experiment evaluates the anti-tumor efficacy of the inhibitors in a living organism.
-
Animal Model: Severe combined immunodeficient (SCID) or other immunocompromised mice are used.
-
Tumor Implantation: A suspension of a human leukemia cell line, such as MV4;11, is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³). Mice are then randomized into vehicle control and treatment groups.
-
Compound Administration: M-808 is administered to the treatment group via a specified route (e.g., intravenous) at defined doses (e.g., 10 mg/kg and 25 mg/kg) and schedule (e.g., every other day, three times a week).[5][8]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week) throughout the study. Tumor volume is calculated using the formula: (length × width²)/2.
-
Endpoint and Analysis: The study is concluded after a predetermined period or when tumors in the control group reach a specific size. Tumor growth inhibition (TGI) is calculated to determine the efficacy of the compound. Tissues may be harvested for pharmacodynamic analysis (e.g., measuring the expression of MEIS1 and HOXA9).[5]
Workflow for an in vivo subcutaneous xenograft study.
Comparative Analysis and Conclusion
The progression from this compound to M-808 clearly represents a successful optimization effort. M-808 exhibits superior potency in both biochemical and cellular assays.[5] It demonstrates a 3-fold higher potency in inhibiting the growth of MV4;11 cells and is approximately 4 to 9.5 times more potent than this compound in different leukemia cell lines.[5]
Crucially, M-808 has demonstrated significant in vivo efficacy, achieving 97% tumor growth inhibition and partial tumor regression in a mouse xenograft model at a well-tolerated dose.[5][8] While this compound was a groundbreaking first-in-class inhibitor, M-808 represents a more advanced preclinical candidate with a more robust in vivo data package.[5]
Both compounds validate the therapeutic hypothesis that covalent inhibition of the menin-MLL interaction is a viable strategy for treating MLL-rearranged leukemias. The development of these inhibitors has paved the way for several menin inhibitors, such as revumenib (SNDX-5613) and ziftomenib (KO-539), to advance into clinical trials, showing promising activity in patients with relapsed or refractory acute leukemias.[2][11][12] The continued exploration of this class of drugs holds significant promise for patients with these high-risk leukemias.
References
- 1. xuebao.shsmu.edu.cn [xuebao.shsmu.edu.cn]
- 2. Small Molecule Menin Inhibitors: Novel Therapeutic Agents Targeting Acute Myeloid Leukemia with KMT2A Rearrangement or NPM1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of M-808 as a Highly Potent, Covalent, Small-Molecule Inhibitor of the Menin-MLL Interaction with Strong in vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Menin Inhibitors: Discovery, Development and Clinical Translation | Epigenetic Drug Discovery | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. mskcc.org [mskcc.org]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. targetedonc.com [targetedonc.com]
- 12. Targeting menin induces responses in acute leukemias with KMT2A rearrangements or NPM1 mutations | MD Anderson Cancer Center [mdanderson.org]
Overcoming Venetoclax Resistance: A Comparative Guide to Synergistic Combinations with M-525 and Other Novel Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of M-525 (a first-in-class, irreversible menin-MLL inhibitor) and other targeted agents with the BCL-2 inhibitor venetoclax in the context of acute myeloid leukemia (AML) and other hematological malignancies. This report synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key biological pathways to inform future research and development.
The advent of venetoclax has revolutionized the treatment landscape for several hematologic cancers, particularly AML.[1][2] Venetoclax selectively binds to and inhibits the anti-apoptotic protein B-cell lymphoma 2 (BCL-2), thereby restoring the intrinsic apoptotic pathway in cancer cells.[3][4] However, both intrinsic and acquired resistance to venetoclax present significant clinical challenges, often leading to relapse.[2][4]
Mechanisms of venetoclax resistance are multifaceted and frequently involve the upregulation of other anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1) and BCL-xL.[2][3][4] These proteins can sequester pro-apoptotic proteins that are freed from BCL-2 by venetoclax, thereby preventing the initiation of apoptosis.[2] This understanding has spurred the investigation of combination therapies aimed at co-targeting these resistance pathways to enhance and sustain the efficacy of venetoclax.
This guide assesses the synergistic potential of combining venetoclax with two key classes of investigational agents: menin-MLL inhibitors, exemplified by this compound, and Bromodomain and Extra-Terminal (BET) protein inhibitors.
This compound and Menin-MLL Inhibition: A Novel Strategy to Counter Venetoclax Resistance
This compound is a highly potent, first-in-class irreversible small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction.[5] The menin-MLL interaction is a critical driver of leukemogenesis in AML subtypes harboring MLL rearrangements (MLL-r) or NPM1 mutations (NPM1c). Disruption of this interaction leads to the downregulation of key leukemogenic genes such as HOXA9 and MEIS1, inducing differentiation and apoptosis in AML cells. Preclinical studies have demonstrated a strong synergistic effect when combining menin inhibitors with venetoclax in these specific AML subtypes.
Quantitative Data Summary: this compound (Menin Inhibitor) and Venetoclax Synergy
| Cell Line | Genetic Background | Drug Combination | Synergy Score (ZIP model) | Outcome | Reference |
| MV4-11 | MLL-r | SNDX-50469 + Venetoclax | >1.0 | Synergistic induction of cell death | [6] |
| MOLM13 | MLL-r | SNDX-50469 + Venetoclax | >1.0 | Synergistic induction of cell death | [6] |
| OCI-AML3 | NPM1c | SNDX-50469 + Venetoclax | >1.0 | Synergistic induction of cell death | [6] |
Note: Data for the specific menin inhibitor SNDX-50469 is presented as a surrogate for this compound, as both target the menin-MLL interaction and published synergistic data for this compound with venetoclax is not yet available.
Experimental Protocols
Cell Viability and Synergy Assessment: AML cell lines (MV4-11, MOLM13, and OCI-AML3) were treated with varying concentrations of a menin inhibitor (e.g., SNDX-50469) and/or venetoclax for 96 hours.[6] Cell viability was assessed by flow cytometry using TO-PRO-3 iodide staining to identify non-viable cells.[6] The synergistic interaction between the two agents was quantified using the Zero Interaction Potency (ZIP) model, where a synergy score greater than 1.0 indicates a synergistic effect.[6]
Signaling Pathway and Experimental Workflow
Caption: Synergistic mechanism of this compound and venetoclax.
Caption: Workflow for assessing drug synergy.
BET Inhibitors: A Complementary Approach to Venetoclax Synergy
Bromodomain and Extra-Terminal (BET) protein inhibitors represent another promising class of drugs for combination therapy with venetoclax. BET proteins, particularly BRD4, are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes, including MYC, BCL2, and MCL1.[7][8] By inhibiting BET proteins, these drugs can downregulate the expression of anti-apoptotic proteins, thereby sensitizing cancer cells to BCL-2 inhibition by venetoclax.
Quantitative Data Summary: BET Inhibitor and Venetoclax Synergy
| Cell Line/Model | Genetic Background | Drug Combination | Key Finding | Outcome | Reference |
| AML Cell Lines | Venetoclax-resistant | Birabresib + Venetoclax | Overcomes resistance | Synergistic cell death | [9] |
| Patient-derived CD34+ AML cells | - | ABBV-075 + Venetoclax | Increased apoptosis | Synergistic induction of apoptosis | [7] |
| AML-engrafted mice | - | ABBV-075 + Venetoclax | Reduced AML burden, improved survival | Enhanced in vivo efficacy | [7] |
| AML Cell Lines and Patient Samples | - | INCB054329 + Venetoclax | Reduced cell viability | Synergistic effect | [10] |
| Cell line and PDX models | - | Low-dose INCB054329 + Venetoclax | Reduced AML burden without toxicity | Efficacious and tolerable combination | [10] |
Experimental Protocols
In Vitro Synergy Studies: AML cell lines and primary patient samples were treated with a BET inhibitor (e.g., birabresib, ABBV-075, INCB054329) and venetoclax at various concentrations.[7][9][10] Cell viability was measured after 72-96 hours of incubation using assays such as CellTiter-Glo.[9] Synergy was determined by analyzing dose-response matrices with models like the Zero Interaction Potency (ZIP) model.[9] Apoptosis was assessed by methods such as Annexin V/PI staining and flow cytometry.
In Vivo Efficacy Studies: Immune-depleted mice were engrafted with human AML cells (cell line-derived or patient-derived xenografts).[7][10] Once the disease was established, mice were treated with a BET inhibitor, venetoclax, the combination, or a vehicle control.[7][10] Treatment efficacy was evaluated by monitoring AML cell burden (e.g., through bioluminescence imaging or flow cytometry of bone marrow) and overall survival.[7]
Signaling Pathway
Caption: Synergistic mechanism of BET inhibitors and venetoclax.
Other Investigational Agents
While this guide focuses on menin and BET inhibitors, it is noteworthy that other targeted agents are being explored in combination with venetoclax. For instance, ABBV-525 , a MALT1 inhibitor, is currently in clinical trials for relapsed/refractory Chronic Lymphocytic Leukemia (CLL) patients who have failed standard therapies, including venetoclax.[11] MALT1 is a component of the B-cell receptor signaling pathway, which is crucial for the survival of CLL cells.[11] Targeting this pathway downstream of BTK offers a novel approach to overcoming resistance.[11]
Conclusion
The development of resistance to venetoclax, often driven by the upregulation of anti-apoptotic proteins like MCL-1, necessitates the exploration of rational combination therapies. Both menin-MLL inhibitors, such as this compound, and BET inhibitors have demonstrated strong preclinical synergy with venetoclax in AML. Menin inhibitors offer a targeted approach for AML subtypes with MLL rearrangements or NPM1 mutations, while BET inhibitors provide a broader mechanism by downregulating key oncogenes, including those mediating venetoclax resistance. The continued investigation and clinical development of these and other novel combinations are crucial for improving outcomes for patients with hematologic malignancies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. oaepublish.com [oaepublish.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. Superior efficacy of cotreatment with BET protein inhibitor and BCL2 or MCL1 inhibitor against AML blast progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BET inhibitors reduce cell size and induce reversible cell cycle arrest in AML. | Vanderbilt University Medical Center [medsites.vumc.org]
- 9. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 10. BET Inhibition Enhances the Antileukemic Activity of Low-dose Venetoclax in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ABBV-525, A New CLL Medicine in Clinical Trials - HealthTree for Chronic Lymphocytic Leukemia [healthtree.org]
M-525: A Potent Inducer of Myeloid Differentiation in Acute Myeloid Leukemia
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of M-525, a first-in-class irreversible menin-MLL inhibitor, with other therapeutic agents that promote differentiation in acute myeloid leukemia (AML). This guide includes supporting experimental data, detailed protocols, and visualizations of key cellular pathways and workflows.
This compound is a highly potent, irreversible small-molecule inhibitor of the menin-MLL protein-protein interaction.[1][2] This interaction is critical for the leukemogenic activity of MLL fusion proteins, which are common in certain aggressive subtypes of AML.[3] By disrupting this interaction, this compound and other menin-MLL inhibitors can reverse the gene expression programs that block hematopoietic differentiation, thereby inducing leukemia cells to mature into non-proliferating myeloid cells.[3][4]
Comparative Analysis of Differentiation-Inducing Agents in AML
This compound belongs to a growing class of targeted therapies that induce differentiation in AML. The table below compares this compound with other notable compounds, highlighting their mechanisms of action and the key differentiation markers they modulate.
| Compound Class | Example Compound(s) | Target | Mechanism of Action | Key Differentiation Markers |
| Menin-MLL Inhibitors | This compound , Revumenib, Ziftomenib, MI-463, MI-503, DS-1594b | Menin-MLL Interaction | Disrupts the interaction between menin and MLL fusion proteins, leading to downregulation of target genes like HOXA9 and MEIS1.[3][4] | ↑ CD11b, ↑ CD14, ↑ CD15, ↑ MNDA, ↓ c-Kit (CD117), Morphological maturation.[4][5][6][7][8] |
| DOT1L Inhibitors | Pinometostat (EPZ-5676) | DOT1L | Inhibits the histone methyltransferase DOT1L, which is aberrantly recruited by MLL fusion proteins, leading to downregulation of MLL target genes. | ↑ Myeloid differentiation markers.[9] |
| CDK4/6 Inhibitors | Palbociclib | CDK4/6 | Induces cell cycle arrest, which can synergize with menin inhibitors to promote differentiation.[7] | ↑ CD11b, ↑ CD14 (in combination with menin inhibitors).[7] |
| FLT3 Inhibitors | Gilteritinib | FLT3 | Inhibits mutated FLT3, a common driver of proliferation in AML, which can also promote differentiation.[10] | ↑ Myeloid differentiation.[10] |
| IDH Inhibitors | Ivosidenib (IDH1), Enasidenib (IDH2) | Mutant IDH1/IDH2 | Inhibit the production of the oncometabolite 2-hydroxyglutarate, which blocks hematopoietic differentiation.[10][11] | ↑ Myeloid differentiation.[10][11] |
| LSD1 Inhibitors | N/A | LSD1 | Inhibit the lysine-specific demethylase 1, an epigenetic modifier involved in maintaining the leukemic state.[11] | ↑ Myeloid differentiation.[11] |
| BET Inhibitors | OTX015, JQ1 | BRD4 | Inhibit bromodomain and extra-terminal domain proteins, which are involved in transcriptional regulation of oncogenes. | Primarily induce apoptosis, with some differentiation effects.[9][12] |
| DHODH Inhibitors | ML390 | DHODH | Inhibits dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis, which has been shown to induce differentiation.[13] | ↑ Myeloid differentiation.[13] |
| HDAC Inhibitors | Panobinostat | HDACs | Inhibit histone deacetylases, leading to changes in chromatin structure and gene expression that can promote differentiation.[10][12] | ↑ Myeloid differentiation.[10][12] |
Experimental Protocols
Assessment of Cell Surface Differentiation Markers by Flow Cytometry
This protocol describes the analysis of myeloid differentiation markers on AML cells following treatment with this compound or alternative compounds.
Materials:
-
AML cell line (e.g., MV4;11, MOLM-13)
-
This compound or other differentiation-inducing agent
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against human CD11b, CD14, CD15, and c-Kit (CD117)
-
Flow cytometer
Procedure:
-
Seed AML cells at a density of 2 x 10^5 cells/mL in a 6-well plate.
-
Treat cells with the desired concentration of this compound or alternative compound. Include a DMSO-treated control.
-
Incubate the cells for 5-7 days at 37°C and 5% CO2.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS and resuspend in 100 µL of FACS buffer.
-
Add the fluorochrome-conjugated antibodies at the manufacturer's recommended concentration.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer, gating on the live cell population.
-
Quantify the percentage of cells expressing each differentiation marker.
Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the measurement of mRNA levels of MLL target genes and differentiation-associated genes.
Materials:
-
Treated and control AML cells from the differentiation assay
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for HOXA9, MEIS1, MNDA, and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from the treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Visualizations
Caption: Signaling pathway of MLL fusion protein-driven leukemogenesis and its inhibition by this compound.
Caption: Experimental workflow for assessing this compound induced differentiation markers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design of the First-in-Class, Highly Potent Irreversible Inhibitor Targeting the Menin-MLL Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. Functional diversity of inhibitors tackling the differentiation blockage of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differentiation therapy of myeloid leukemia: four decades of development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Epigenetic-based differentiation therapy for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovering Small Molecules that Overcome Differentiation Arrest in Acute Myeloid Leukemia - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Independent Validation of M-525 Anti-Leukemic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-leukemic activity of M-525, a first-in-class, highly potent, irreversible menin-MLL protein-protein interaction inhibitor. The product's performance is compared with other alternatives, supported by experimental data.
Executive Summary
This compound has demonstrated significant anti-leukemic activity in preclinical studies, particularly in leukemia cell lines with MLL rearrangements. It acts by irreversibly inhibiting the critical interaction between menin and the MLL fusion protein, a key driver of leukemogenesis in this subtype of leukemia. This guide summarizes the available quantitative data on this compound and compares it with other known menin-MLL inhibitors. While direct independent validation studies for this compound are limited, its high potency and mechanism of action are consistent with the broader class of menin-MLL inhibitors, for which there is a growing body of independent research.
Data Presentation
In Vitro Anti-Leukemic Activity of Menin-MLL Inhibitors
| Compound | Target | Cell Line | IC50 (nM) | Key Findings |
| This compound | Menin-MLL | MV4;11 (MLL-AF4) | 3 | First-in-class irreversible inhibitor with high potency.[1] |
| MOLM-13 (MLL-AF9) | 19 | Effective in suppressing MLL-regulated gene expression. | ||
| HL-60 (non-MLL) | 2000 | Demonstrates high cellular specificity for MLL-rearranged cells.[1] | ||
| M-808 | Menin-MLL | MOLM-13 (MLL-AF9) | 1 | A derivative of this compound with similar potent activity. |
| MV4;11 (MLL-AF4) | 4 | |||
| MI-503 | Menin-MLL | MV4;11 (MLL-AF4) | 14.7 | Orally bioavailable with in vivo efficacy. |
| MI-463 | Menin-MLL | MV4;11 (MLL-AF4) | 15.3 | Demonstrates in vivo tumor growth inhibition. |
| Revumenib (SNDX-5613) | Menin-MLL | MLL-rearranged & NPM1-mutant leukemia | N/A | Showed a 55% overall response rate in a Phase 1 clinical trial. |
| Ziftomenib (KO-539) | Menin-MLL | MLL-rearranged & NPM1-mutant leukemia | N/A | Currently in clinical development for acute leukemia. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of compounds on leukemia cell lines.
-
Cell Seeding:
-
Leukemia cell lines (e.g., MV4;11, MOLM-13, HL-60) are cultured in appropriate media.
-
Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/mL.
-
-
Compound Treatment:
-
A serial dilution of the test compound (e.g., this compound) is prepared.
-
The diluted compounds are added to the wells, and the plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
IC50 values are calculated from the dose-response curves.
-
Gene Expression Analysis (Quantitative Real-Time PCR)
This protocol is used to measure the effect of this compound on the expression of MLL target genes.
-
Cell Treatment and RNA Extraction:
-
Leukemia cells are treated with the test compound for 24 hours.
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
-
cDNA Synthesis:
-
cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
qPCR is performed using primers specific for target genes (e.g., HOXA9, MEIS1) and a reference gene (e.g., GAPDH).
-
The reaction is run on a real-time PCR system.
-
-
Data Analysis:
-
The relative gene expression is calculated using the ΔΔCt method.
-
Flow Cytometry for Cell Differentiation
This protocol is used to assess the induction of cell differentiation in leukemia cells upon treatment with this compound.
-
Cell Treatment:
-
Leukemia cells are treated with the test compound for a specified period (e.g., 5-7 days).
-
-
Antibody Staining:
-
Cells are harvested and washed with PBS.
-
Cells are stained with fluorescently labeled antibodies against differentiation markers (e.g., CD11b).
-
-
Flow Cytometry Analysis:
-
The stained cells are analyzed using a flow cytometer.
-
The percentage of cells expressing the differentiation marker is quantified.
-
In Vivo Xenograft Model
This protocol is used to evaluate the anti-leukemic activity of this compound in a mouse model.
-
Cell Implantation:
-
Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with MLL-rearranged leukemia cells (e.g., MV4;11).
-
-
Compound Administration:
-
Once tumors are established or leukemia is engrafted, mice are treated with the test compound or vehicle control via a suitable route (e.g., oral gavage).
-
-
Tumor/Leukemia Burden Monitoring:
-
Tumor volume is measured regularly with calipers (for subcutaneous models).
-
Leukemia progression is monitored by bioluminescence imaging (if using luciferase-expressing cells) or by analyzing peripheral blood for leukemic cells.
-
-
Endpoint Analysis:
-
At the end of the study, mice are euthanized, and tumors or tissues (e.g., bone marrow, spleen) are collected for further analysis (e.g., gene expression, histology).
-
Mandatory Visualization
Caption: Menin-MLL signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for validating the anti-leukemic activity of this compound.
References
Safety Operating Guide
Proper Disposal Procedures for M-525: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. The term "M-525" is associated with multiple, chemically distinct products, each requiring specific disposal protocols. This guide provides detailed disposal procedures for various products identified as "this compound" to ensure the safety of researchers, scientists, and drug development professionals. It is imperative to correctly identify the specific "this compound" product in use before proceeding with any disposal steps.
Product-Specific Disposal Information
Due to the varied nature of products labeled "this compound," it is crucial to consult the Safety Data Sheet (SDS) for the exact product in your possession. Below is a summary of disposal procedures for several identified "this compound" products.
Quantitative Disposal Data Summary
| Product Name | Waste Classification | Recommended Disposal Method | Spill Cleanup | Empty Container Disposal |
| Metsol 525 | Not a RCRA hazardous waste if uncontaminated. "Used" material must be evaluated against RCRA criteria.[1] | Dispose of according to Local, State, and Federal regulations. Do not flush to drain or storm sewer.[1] | Small Spill: Absorb with inert material. Large Spill: Treat as an oil spill. Dike the area and pump liquid into a salvage container.[1] | Empty containers retain product residue and can be hazardous. Do not pressurize, cut, weld, or expose to ignition sources. Recondition or dispose of in accordance with government regulations.[1] |
| AQUAOX DISINFECTANT 525 | Not classified as a hazardous chemical.[2] Wastes may be disposed of on-site or at an approved waste disposal facility.[2] | Follow disposal instructions on the product label. If instructions are unavailable, contact State Pesticide or Environmental Control Agency, or the EPA for guidance.[2][3] | Dike spill with inert absorbent materials (e.g., sand, "oil-dry") to contain and soak up the liquid. Place waste into an appropriate disposal container.[2] | Nonrefillable container: Triple-rinse, then offer for recycling or dispose of in a sanitary landfill, or by incineration if allowed. Refillable container: Refill with Aquaox Disinfectant only. Clean before final disposal.[3][4] |
| Developer for Photoresist ma-D 525 | Toxic to aquatic organisms.[5] | Dispose of as waste requiring special observation according to official state regulations.[5] | Soak up with inert absorbent material and dispose of as waste requiring special observation.[5] | Keep in the original container. Follow official state regulations for disposal. |
| MC MX 5-4225 | Flammable Liquid, Toxic, N.O.S. (Contains Methanol, Terpenes). Marine Pollutant.[6] | Dispose in accordance with local regulations.[6] | Prevent from entering sewers, waterways, or low areas. Ensure proper grounding and avoid contact with skin and eyes.[6] | Follow all applicable national or local regulations.[6] |
| Mobil SHC 525 | Not specified as hazardous for disposal, but used oil should be treated as recyclable. | Product is suitable for burning in an enclosed controlled burner for fuel value or disposal by supervised incineration. Dispose of used oil at designated sites. Do not mix with other fluids.[7] | Not detailed in the provided search results. | Dispose of contents and container in accordance with local regulations.[7] |
General Experimental Protocol for Chemical Waste Disposal
The following is a generalized, step-by-step procedure for the safe disposal of laboratory chemical waste. This protocol should be adapted to comply with your institution's specific policies and the regulations applicable to your location.
1. Waste Identification and Segregation:
- Properly identify the chemical waste. Never dispose of unknown chemicals.
- Segregate waste into compatible categories (e.g., halogenated solvents, non-halogenated solvents, acids, bases, oxidizers) to prevent dangerous reactions.
2. Container Selection and Labeling:
- Use a container that is compatible with the chemical waste being stored.
- The container must be in good condition with a secure, leak-proof lid.
- Label the container clearly with the words "Hazardous Waste," the full chemical name(s) of the contents, the date of accumulation, and the appropriate hazard pictograms.
3. Waste Accumulation and Storage:
- Store waste containers in a designated satellite accumulation area near the point of generation.
- Keep waste containers closed except when adding waste.
- Use secondary containment to capture any potential leaks or spills.
4. Arranging for Disposal:
- Follow your institution's procedures for requesting a waste pickup from the Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
- Provide a complete and accurate list of the chemicals for disposal.
5. Empty Container Management:
- For many chemicals, empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
- After proper rinsing, deface the original label and dispose of the container as regular waste or recycling, as permitted by your institution.
Disposal Workflow and Logic Diagrams
To further clarify the procedural flow of chemical waste disposal, the following diagrams illustrate the decision-making process and the experimental workflow.
Caption: General Chemical Waste Disposal Workflow.
Caption: Spill Response Decision Pathway.
References
Essential Safety and Handling Guide for M-525 (menin-MLL Inhibitor)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling M-525, a potent, irreversible small-molecule inhibitor of the menin-MLL interaction (CAS# 2173582-08-4). Adherence to these procedures is critical to ensure personal safety and maintain the integrity of your research.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| Protection Type | Required Equipment | Specifications & Remarks |
| Eye/Face Protection | Safety glasses with side-shields | Ensure compliance with EN166 (EU) or NIOSH (US) standards. |
| Skin Protection | Chemical-resistant gloves | Compatible with the solvents used for this compound. Change gloves immediately if contaminated. |
| Lab coat | Provide full coverage of personal clothing. | |
| Respiratory Protection | Dust mask or respirator | Required when handling the powdered form of this compound to avoid inhalation of dust particles. |
Safe Handling and Operational Plan
A systematic approach to handling this compound, from receipt to disposal, is crucial for safety and experimental success.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage Conditions: Store in a dry, dark place. For short-term storage (days to weeks), maintain a temperature of 0 - 4°C. For long-term storage (months to years), store at -20°C.[1]
Preparation and Use
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.
-
Avoid Contact: Take necessary precautions to avoid direct contact with skin and eyes. Do not ingest or inhale.
-
Personal Hygiene: Wash hands thoroughly after handling.
Experimental Workflow Diagram
Caption: Safe handling workflow for this compound.
Emergency Procedures: First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure to this compound.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Guidance:
-
Consult Local Regulations: The user is responsible for determining the hazards of the material and complying with all applicable local, state, and federal laws and regulations regarding disposal.
-
Chemical Waste: Dispose of this compound as chemical waste. Do not allow it to enter drains or waterways.
-
Container Disposal: Dispose of the container in the same manner as the product itself.
-
Professional Disposal Service: It is recommended to contact a licensed professional waste disposal service for the disposal of this material.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 2173582-08-4 |
| Molecular Formula | C38H52FN5O6S |
| Molecular Weight | 725.92 g/mol |
| Appearance | Crystalline solid |
| Purity | >98% |
| Solubility | Soluble in DMSO |
Stability and Reactivity
-
Reactivity: No data available.
-
Chemical Stability: Stable under recommended storage conditions.
-
Hazardous Reactions: No data available.
-
Conditions to Avoid: No data available.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen fluoride.
Disclaimer: This information is intended for guidance only and is based on the best available knowledge. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
